Product packaging for Anhydrovinblastine(Cat. No.:)

Anhydrovinblastine

Número de catálogo: B1203243
Peso molecular: 793 g/mol
Clave InChI: FFRFGVHNKJYNOV-ULCYVWNCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Anhydrovinblastine, also known as this compound, is a useful research compound. Its molecular formula is C46H56N4O8 and its molecular weight is 793 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H56N4O8 B1203243 Anhydrovinblastine

Propiedades

Fórmula molecular

C46H56N4O8

Peso molecular

793 g/mol

Nombre IUPAC

methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44?,45-,46-/m0/s1

Clave InChI

FFRFGVHNKJYNOV-ULCYVWNCSA-N

SMILES isomérico

CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

SMILES canónico

CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC

Sinónimos

3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome

Origen del producto

United States

Foundational & Exploratory

Anhydrovinblastine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrovinblastine , a significant member of the vinca alkaloid family, serves as a crucial intermediate in the biosynthesis of the potent anticancer drugs vinblastine and vincristine. This semisynthetic derivative of vinblastine itself exhibits notable antineoplastic activity, primarily through its interaction with tubulin and subsequent disruption of microtubule dynamics. This in-depth guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex dimeric indole alkaloid, formed by the coupling of two monomeric precursors, catharanthine and vindoline.[1] Its intricate structure is fundamental to its biological function.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2,4,6,13-tetraene-10-carboxylate[2]
Molecular Formula C₄₆H₅₆N₄O₈[2][3]
CAS Number 38390-45-3[2][3]
SMILES CCC1=C[C@@H]2C--INVALID-LINK--CCc1c([nH]c3ccccc13)--INVALID-LINK--(C(=O)OC)c1cc2c(cc1OC)N(C)[C@@H]1[C@]22CCN3CC=C--INVALID-LINK--([C@@H]23)--INVALID-LINK--[C@]1(O)C(=O)OC[4]
InChI InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39+,40+,43+,44+,45-,46-/m0/s1[5]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 792.96 g/mol [4]
LogP (calculated) 4[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 11[6]
Solubility Soluble in Chloroform and DMSO[4][7]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Mechanism of Action and Biological Activity

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting the tubulin protein, a fundamental component of microtubules.[2][3] By binding to β-tubulin, it inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the M phase, ultimately leading to apoptosis (programmed cell death).[2][3]

Beyond its direct impact on mitosis, the disruption of microtubule integrity by vinca alkaloids triggers a cascade of downstream signaling events that contribute to their anticancer activity. These include:

  • Activation of the JNK/MAPK Pathway: Vinca alkaloids have been shown to induce prolonged activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. This activation is often mediated by an increase in reactive oxygen species (ROS) and is a critical step in initiating apoptosis.[8][9]

  • Modulation of Bcl-2 Family Proteins: The JNK activation can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the phosphorylation of Bcl-2, further promoting apoptosis.[8][10]

  • Induction of DNA Damage: Aberrant JNK activation in prometaphase can also lead to DNA damage, contributing to the cytotoxic effects of these compounds.[8]

  • Involvement of the PI3K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, can be modulated by compounds that affect microtubule dynamics. Colchicine, another microtubule-targeting agent, has been shown to induce apoptosis through the suppression of this pathway.[11]

Anhydrovinblastine_Mechanism_of_Action This compound Mechanism of Action This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to ROS Increased ROS This compound->ROS Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis JNK_Activation JNK Activation ROS->JNK_Activation Mcl1_Downregulation Mcl-1 Downregulation JNK_Activation->Mcl1_Downregulation Bcl2_Phosphorylation Bcl-2 Phosphorylation JNK_Activation->Bcl2_Phosphorylation DNA_Damage DNA Damage JNK_Activation->DNA_Damage Mcl1_Downregulation->Apoptosis Bcl2_Phosphorylation->Apoptosis DNA_Damage->Apoptosis

This compound's cellular mechanism of action.
Cytotoxicity

This compound exhibits potent cytotoxic activity against various cancer cell lines. While extensive panels of IC50 values for this compound are not widely published, studies on its derivatives provide insight into its potency. For instance, in a study evaluating a series of this compound amide derivatives, this compound itself (referred to as 1a) was used as a positive control, and a related potent compound (12b) showed a similar cytotoxic potency.[12] This suggests that this compound has significant anti-proliferative effects.

Resistance to vinca alkaloids, including this compound, is a significant clinical challenge. A primary mechanism of resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports the drugs out of cancer cells, reducing their intracellular concentration and efficacy.[13]

Experimental Protocols

Synthesis of this compound

This compound is most commonly synthesized through the biomimetic coupling of catharanthine and vindoline. A widely adopted method utilizes an iron(III)-mediated coupling followed by reduction.[14]

Protocol: Iron(III)-Mediated Coupling of Catharanthine and Vindoline

  • Reactant Preparation: In a suitable reaction vessel, dissolve catharanthine and vindoline in a 1:1 molar ratio in a minimal amount of a co-solvent such as trifluoroethanol (CF₃CH₂OH) to ensure solubility.[14]

  • Reaction Medium: Add an aqueous solution of 0.1 N hydrochloric acid (HCl) to the dissolved alkaloids.[14]

  • Coupling Reaction: To the stirred solution at room temperature (approximately 23°C), add 5 equivalents of iron(III) chloride (FeCl₃). The reaction mixture is typically stirred for a defined period to allow for the formation of the intermediate iminium ion.[14]

  • Reduction: Following the coupling reaction, the intermediate is reduced by the addition of an excess of sodium borohydride (NaBH₄). This step yields this compound.[14]

  • Work-up and Purification: The reaction is quenched, and the crude product is extracted using an appropriate organic solvent. The organic extracts are then combined, dried, and concentrated under reduced pressure. The crude this compound is then purified, typically by column chromatography or high-performance liquid chromatography (HPLC).

Anhydrovinblastine_Synthesis_Workflow This compound Synthesis Workflow cluster_reactants Reactants Catharanthine Catharanthine Coupling FeCl₃ Coupling (0.1 N HCl, CF₃CH₂OH, 23°C) Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Iminium_Ion Iminium Ion Intermediate Coupling->Iminium_Ion Reduction NaBH₄ Reduction Iminium_Ion->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification HPLC Purification Crude_Product->Purification Pure_this compound Pure this compound Purification->Pure_this compound

A typical workflow for the synthesis of this compound.
Purification by High-Performance Liquid Chromatography (HPLC)

Purification of this compound from the crude reaction mixture is essential to obtain a high-purity product for research and development. Reversed-phase HPLC is a commonly employed technique.

Representative HPLC Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[15]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and organic solvents like methanol and acetonitrile.[15]

  • Detection: this compound can be detected using a UV detector, typically at a wavelength around 254 nm.[15]

  • Sample Preparation: The crude product is dissolved in a suitable solvent, filtered through a 0.2 µm filter, and then injected into the HPLC system.[15]

Characterization

The structure and purity of synthesized this compound are confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the identity of the compound. The complex spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.[14]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which provides further structural confirmation.[16] The fragmentation of the protonated molecule can provide characteristic ions that are indicative of the catharanthine and vindoline moieties.

Biosynthesis

In the plant Catharanthus roseus, this compound is a key intermediate in the biosynthesis of vinblastine and vincristine. The formation of this compound is an oxidative coupling reaction between catharanthine and vindoline, catalyzed by a peroxidase enzyme, such as CrPrx1.[1]

Anhydrovinblastine_Biosynthesis Biosynthesis of this compound Catharanthine Catharanthine Peroxidase Peroxidase (e.g., CrPrx1) Catharanthine->Peroxidase Vindoline Vindoline Vindoline->Peroxidase This compound α-3',4'-Anhydrovinblastine Peroxidase->this compound Coupling Vinblastine Vinblastine This compound->Vinblastine Further enzymatic steps Vincristine Vincristine Vinblastine->Vincristine Further enzymatic steps

The biosynthetic pathway leading to this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its role as a key precursor to clinically important anticancer drugs and its own inherent biological activity make it a valuable subject of study. This guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and methods for its synthesis and characterization, serving as a valuable resource for the scientific community. Further research into the specific cytotoxic profile of this compound and the development of novel derivatives holds promise for the future of cancer chemotherapy.

References

An In-depth Technical Guide to the Anhydrovinblastine Biosynthesis Pathway in Catharanthus roseus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catharanthus roseus, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a wide array of terpenoid indole alkaloids (TIAs). Among these, the dimeric alkaloids vinblastine and vincristine are indispensable chemotherapeutic agents used in the treatment of various cancers. The biosynthesis of these potent compounds is a complex, multi-step process, with the formation of α-3',4'-anhydrovinblastine (anhydrovinblastine) being a critical and rate-limiting step. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic reaction, quantitative data, and relevant experimental protocols to support further research and development in this field.

The Core Biosynthetic Step: Dimerization of Monomers

This compound is synthesized through the enzymatic coupling of two monomeric TIA precursors: catharanthine and vindoline. This crucial dimerization reaction is catalyzed by a specific class III peroxidase, identified as this compound synthase or peroxidase 1 (PRX1).[1][2] The reaction is dependent on the presence of hydrogen peroxide (H₂O₂) for the activation of catharanthine.[3]

The activated catharanthine then reacts with vindoline to form an iminium intermediate, which is subsequently reduced to yield this compound.[1] While the precise mechanism of the final reduction step is still under investigation, it is a key transformation in the formation of this vital precursor to vinblastine and vincristine.

Quantitative Data

A summary of quantitative data related to the this compound biosynthesis pathway is presented below. These values have been compiled from various studies and can serve as a baseline for experimental design and analysis.

Table 1: this compound Synthase (Peroxidase PRX1) Properties
ParameterValueReference
Specific Activity1.8 nkat/mg[3]
Molecular Weight45.40 kDa (SDS-PAGE)[3]
Optimal pH~6.8[4]
Table 2: Concentration of Key Alkaloids in Catharanthus roseus Leaves
AlkaloidConcentration Range (µg/g Dry Weight)Reference
Catharanthine2903 ± 384[4]
Vindoline2082 ± 113[4]
This compoundNot explicitly quantified in the same study, but detectable.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Extraction of Vindoline, Catharanthine, and this compound

This protocol is adapted from solid-liquid extraction with sonication methods, which have shown good recoveries for these alkaloids.

Materials:

  • Dried Catharanthus roseus leaf powder

  • Methanol

  • 0.5 M Sulphuric acid

  • Ethyl acetate

  • Ammonia solution (28% v/v)

  • Sodium borohydride

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of dried leaf powder and place it in a flask.

  • Add 20 mL of a 3:1 (v/v) mixture of 0.5 M sulphuric acid and methanol.

  • Sonicate the mixture for 3 hours in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 10 minutes to pellet the plant debris.

  • Carefully decant the supernatant.

  • To stop the enzymatic reaction and reduce the iminium intermediate, add sodium borohydride to a final concentration of 21.1 mM.

  • Basify the solution to pH 9 with ammonia solution.

  • Extract the alkaloids twice with an equal volume of ethyl acetate by vigorous shaking in a separatory funnel.

  • Pool the organic layers and evaporate to dryness using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous determination of vindoline, catharanthine, and this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Calibration: Prepare standard solutions of vindoline, catharanthine, and this compound of known concentrations in methanol to generate calibration curves. The concentration of the alkaloids in the plant extracts can then be determined by comparing their peak areas to the standard curves.

This compound Synthase Activity Assay

This assay measures the in vitro activity of this compound synthase.[4]

Materials:

  • Purified or crude enzyme extract from C. roseus leaves

  • Vindoline

  • Catharanthine sulfate

  • Hydrogen peroxide (H₂O₂)

  • MES buffer (0.1 M, pH 6.8)

  • Sodium borohydride

  • Ethyl acetate

  • Ammonia solution (28% v/v)

Procedure:

  • Prepare the reaction mixture in a final volume of 1.5 mL containing:

    • 300 µM vindoline

    • 540 µM catharanthine sulfate

    • 330 µM H₂O₂

    • 1.12 nmol of enzyme protein

    • 0.1 M MES buffer, pH 6.8

  • Initiate the reaction by adding the enzyme and incubate at 30°C for 45 minutes.

  • Stop the reaction by adding sodium borohydride to a final concentration of 21.1 mM.

  • Basify the mixture to pH 9 with ammonia solution.

  • Extract the product, this compound, twice with ethyl acetate.

  • Evaporate the pooled organic layers and redissolve the residue in methanol for HPLC analysis.

  • Quantify the amount of this compound formed using a calibration curve.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression of the peroxidase (PRX1) gene.

a) RNA Extraction:

  • Harvest fresh C. roseus leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

b) cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

c) qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing:

    • SYBR Green Master Mix

    • Forward and reverse primers for the PRX1 gene

    • cDNA template

    • Nuclease-free water

  • Use a suitable reference gene (e.g., actin) for normalization.

  • Perform the PCR in a real-time PCR system with a standard thermal cycling profile (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Protein Analysis by Western Blot

This protocol describes the detection of the PRX1 protein.

a) Protein Extraction:

  • Homogenize frozen C. roseus leaf tissue in an ice-cold extraction buffer containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

b) SDS-PAGE and Electrotransfer:

  • Mix the protein extract with Laemmli sample buffer and heat to denature the proteins.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry electroblotting system.

c) Immunodetection:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the C. roseus PRX1 protein.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and visualize the signal using an imaging system.

Visualizations

This compound Biosynthesis Pathway

Anhydrovinblastine_Biosynthesis Catharanthine Catharanthine PRX1 This compound Synthase (Peroxidase PRX1) Catharanthine->PRX1 Vindoline Vindoline Vindoline->PRX1 This compound α-3',4'-Anhydrovinblastine PRX1->this compound H2O 2H₂O PRX1->H2O H2O2 H₂O₂ H2O2->PRX1

Caption: Enzymatic coupling of catharanthine and vindoline.

Experimental Workflow for Alkaloid Quantification

Alkaloid_Quantification_Workflow start Plant Material (C. roseus leaves) extraction Extraction (Solid-Liquid with Sonication) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Workflow for alkaloid extraction and analysis.

Conclusion

The biosynthesis of this compound represents a pivotal step in the production of the life-saving anticancer drugs, vinblastine and vincristine. A thorough understanding of this pathway, including the kinetics of the involved enzyme and the factors that regulate it, is essential for developing strategies to enhance the yield of these valuable compounds. This technical guide provides a foundational resource for researchers, consolidating key quantitative data and detailed experimental protocols. Further research, particularly in elucidating the precise kinetic parameters of this compound synthase and the regulatory networks governing its expression and activity, will be crucial for the metabolic engineering of Catharanthus roseus and the development of alternative production platforms.

References

Anhydrovinblastine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a key bisindole alkaloid, serves as a crucial intermediate in the biosynthesis of the potent anticancer agents vinblastine and vincristine. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the extraction of its precursors from Catharanthus roseus, the semi-synthetic coupling reaction to form the this compound backbone, and the chromatographic techniques for its purification. Furthermore, this document outlines the physicochemical properties of this compound and elucidates its mechanism of action as a microtubule-destabilizing agent, leading to mitotic arrest and apoptosis. The experimental protocols and signaling pathway diagrams included herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology drug development.

Introduction

The discovery of vinca alkaloids from the Madagascar periwinkle, Catharanthus roseus, revolutionized cancer chemotherapy. Among these, vinblastine and vincristine are widely used in clinical practice. This compound is a naturally occurring bisindole alkaloid in C. roseus and, more importantly, is the direct precursor in the semi-synthesis of vinblastine and its analogues.[1] Its structure is a composite of two monomeric indole alkaloids: catharanthine and vindoline.[2] The formation of this compound is a critical step, both in the plant's biosynthetic pathway and in synthetic production strategies.[2][3]

This guide provides a comprehensive technical overview of the methodologies involved in the discovery and isolation of this compound, catering to researchers and professionals in drug development.

Physicochemical Properties

This compound is a complex organic molecule with the following properties:

PropertyValueReference
Molecular Formula C₄₆H₅₆N₄O₈[4]
Molecular Weight 793.0 g/mol [4]
CAS Number 38390-45-3[4]
Appearance Not specified in search results
Solubility Soluble in various organic solvents[5]

Experimental Protocols

Extraction of Precursors (Catharanthine and Vindoline) from Catharanthus roseus

The isolation of this compound begins with the extraction of its monomeric precursors, catharanthine and vindoline, from the dried leaves of Catharanthus roseus. Several methods have been reported, with variations in solvents and pH.[6][7] Below is a generalized protocol based on acidic aqueous extraction followed by organic solvent partitioning.

Protocol 1: Acidic Aqueous Extraction of Catharanthine and Vindoline

  • Maceration: Dried and powdered leaves of C. roseus (1 kg) are macerated with a 2% tartaric acid solution for 1 hour.

  • Extraction: The acidified plant material is then extracted with methanol (3 x 5 L). The methanolic extracts are combined and filtered.

  • Concentration: The filtrate is concentrated under reduced pressure at 50°C to a volume of approximately 500 mL.

  • Acidification and Defatting: The concentrated extract is diluted with water (200 mL) and acidified to pH 2 with 1 N sulfuric acid. This acidic aqueous solution is then extracted with ethyl acetate (3 x 500 mL) to remove non-alkaloidal lipids and pigments. The ethyl acetate layer is discarded.

  • Basification and Extraction: The pH of the aqueous layer is adjusted to 6.4 with 25% ammonium hydroxide solution. The liberated alkaloids are then extracted with methylene chloride (3 x 500 mL).

  • Drying and Evaporation: The combined methylene chloride extracts are dried over anhydrous sodium sulfate, filtered, and evaporated to dryness under vacuum at 50°C to yield a crude mixture rich in catharanthine and vindoline.

Semi-Synthesis of this compound

This compound is synthesized by the coupling of catharanthine and vindoline. The most common and efficient method involves an iron(III)-promoted oxidative coupling.

Protocol 2: FeCl₃-Promoted Coupling of Catharanthine and Vindoline

  • Reaction Setup: In a round-bottom flask, dissolve catharanthine (1 equivalent) and vindoline (1 equivalent) in a 10:1 mixture of 0.05 N aqueous HCl and trifluoroethanol (CF₃CH₂OH) to a final concentration of 0.022 M for each reactant.

  • Coupling Reaction: To the stirred solution at 25°C, add iron(III) chloride (FeCl₃, 5 equivalents). The reaction mixture is stirred for 2 hours.

  • Reduction: The reaction is quenched by the addition of a solution of sodium borohydride (NaBH₄) in methanol. This reduces the intermediate iminium ion to this compound.

  • Workup: The reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Quantitative Data for Semi-Synthesis:

ParameterValueReference
Conversion to this compound ~90%[8]
Yield of Vinblastine (after subsequent oxidation) 40-43%[1]
Yield of Leurosidine (C20' isomer) 20-23%[1]
Isolation and Purification of this compound

The crude this compound from the semi-synthesis is a mixture of the desired product, unreacted precursors, and side products. Purification is typically achieved using preparative high-performance liquid chromatography (HPLC).

Protocol 3: Preparative HPLC Purification of this compound

While a specific preparative protocol for this compound was not detailed in the search results, a method can be adapted from analytical procedures.[6][9]

  • Column: A reversed-phase C18 column (e.g., 19 x 100 mm, 5 µm particle size) is suitable for preparative scale.

  • Mobile Phase: A gradient elution system is typically employed. A common mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., 1% v/v diethylamine solution adjusted to pH 7.3 with phosphate).[9]

  • Gradient Program: The gradient starts with a lower concentration of the organic solvent and gradually increases to elute the more hydrophobic compounds. The exact gradient profile needs to be optimized based on the specific crude mixture.

  • Detection: UV detection at 220 nm is appropriate for monitoring the elution of this compound.[9]

  • Fraction Collection: Fractions are collected based on the elution profile, and those corresponding to the this compound peak are pooled.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

  • Solvent Removal: The solvent from the purified fractions is removed under reduced pressure to yield pure this compound.

Characterization

The structure and purity of isolated this compound are confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete data table for this compound was not found, ¹H and ¹³C NMR are essential for structural elucidation. The spectra would be complex due to the large number of protons and carbons in the molecule. Key signals would include those from the aromatic protons of the indole and vindoline moieties, the ethyl side chains, and the methoxy and acetyl groups.

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

ParameterExpected ValueReference
[M+H]⁺ m/z 793.4[4]

The fragmentation pattern would likely involve cleavage of the bond between the catharanthine and vindoline units, as well as losses of functional groups such as the acetyl and methoxycarbonyl groups.

Mechanism of Action: Microtubule Destabilization

This compound, like its parent compound vinblastine, exerts its cytotoxic effects by disrupting microtubule dynamics.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.

Signaling Pathway of this compound-Induced Mitotic Arrest

Anhydrovinblastine_Pathway This compound-Induced Mitotic Arrest Pathway This compound This compound Tubulin α/β-Tubulin Heterodimer This compound->Tubulin Binds to Vinca domain at the inter-dimer interface Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Polymerizes into microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Forms SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Mitotic_Spindle->SAC Lack of microtubule-kinetochore attachment activates APC_C Anaphase-Promoting Complex (APC/C) SAC->APC_C Inhibits M_Phase_Arrest M-Phase Arrest APC_C->M_Phase_Arrest Inhibition leads to CyclinB_CDK1 Cyclin B/CDK1 Complex CyclinB_CDK1->APC_C Is a target for degradation by CyclinB_CDK1->M_Phase_Arrest Activity maintains Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Prolonged arrest induces

This compound's mechanism of mitotic arrest.

This compound binds to the vinca domain on β-tubulin, at the interface between tubulin dimers.[9][10] This binding induces a conformational change in the tubulin heterodimer, preventing its polymerization into microtubules. The disruption of microtubule formation leads to a defective mitotic spindle. The spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism, detects the lack of proper microtubule attachment to the kinetochores of chromosomes.[8] This activates the SAC, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C).[11] The inhibition of APC/C prevents the degradation of cyclin B, a key regulatory protein of mitosis. The stabilization of cyclin B leads to sustained activity of the cyclin B/Cdk1 complex, which maintains the cell in a state of mitotic arrest.[12] Prolonged arrest in the M-phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental/Logical Workflow Diagram

The following diagram illustrates the overall workflow from the plant source to the purified this compound.

Anhydrovinblastine_Workflow This compound Discovery and Isolation Workflow Plant Catharanthus roseus (Dried Leaves) Extraction Extraction of Crude Alkaloids Plant->Extraction Precursors Mixture of Catharanthine and Vindoline Extraction->Precursors Coupling Semi-synthesis: FeCl₃-promoted Coupling Precursors->Coupling Crude_AVLB Crude this compound Mixture Coupling->Crude_AVLB Purification Preparative HPLC Purification Crude_AVLB->Purification Pure_AVLB Pure this compound Purification->Pure_AVLB Characterization Structural Characterization (NMR, MS) Pure_AVLB->Characterization

Workflow for the isolation of this compound.

Conclusion

This compound is a pivotal molecule in the landscape of anticancer drug discovery and development. Its role as a direct precursor to vinblastine and its analogues underscores the importance of efficient and well-characterized methods for its production and purification. This technical guide has provided a comprehensive overview of the key experimental protocols, from the extraction of its natural precursors to its semi-synthesis and purification. The elucidation of its mechanism of action, involving the disruption of microtubule dynamics and the induction of mitotic arrest, provides a rational basis for its therapeutic potential and for the design of novel vinca alkaloid derivatives. The information presented herein is intended to equip researchers with the foundational knowledge required to further explore the chemistry and biology of this important class of natural products.

References

Anhydrovinblastine: A Technical Guide to its Biological and Antineoplastic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic derivative of the vinca alkaloid vinblastine, a class of compounds renowned for their potent antineoplastic properties.[1][2] Like other vinca alkaloids, this compound's primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the biological and antineoplastic activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Biological Activity and Mechanism of Action

This compound exerts its cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[1][2] By binding to tubulin, it inhibits the polymerization process required for microtubule formation.[1][2] This disruption of microtubule dynamics has profound consequences for cellular function, particularly during mitosis.

The interference with the mitotic spindle assembly leads to an arrest of the cell cycle in the M phase.[1][2][3] Unable to proceed through mitosis, the cancer cells are ultimately driven into the apoptotic pathway, leading to programmed cell death.

The apoptotic cascade induced by vinca alkaloids like vinblastine, and by extension this compound, involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the subsequent activation of the AP-1 transcription factor.[2][4] This pathway can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards death. Studies on vinblastine have shown that this can involve the downregulation of p21 (a cyclin-dependent kinase inhibitor) in a p53-independent manner, further promoting cell cycle dysregulation and apoptosis.[4][5]

Anhydrovinblastine_Mechanism_of_Action This compound Mechanism of Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts M_Phase M-Phase Arrest Spindle->M_Phase Leads to JNK_Pathway JNK Pathway Activation M_Phase->JNK_Pathway Triggers Apoptosis Apoptosis M_Phase->Apoptosis AP1 AP-1 Activation JNK_Pathway->AP1 p21 p21 Downregulation AP1->p21 p21->Apoptosis Contributes to MTT_Assay_Workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to Anhydrovinblastine: Tubulin Binding and Microtubule Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a semi-synthetic derivative of the Vinca alkaloid vinblastine, is a potent antineoplastic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1] This technical guide provides a comprehensive overview of the molecular interactions between this compound and its cellular target, tubulin. It delves into the mechanism of microtubule inhibition, detailing the binding characteristics and the subsequent impact on microtubule polymerization and dynamics. This document also outlines key experimental protocols for studying these interactions and visualizes the associated cellular signaling pathways.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. They play crucial roles in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function, particularly in the formation of the mitotic spindle during cell division.[2]

Vinca alkaloids, a class of chemotherapeutic agents derived from the Madagascar periwinkle (Catharanthus roseus), target tubulin and interfere with microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3][4] this compound, as a member of this family, shares this mechanism of action.[1] Understanding the precise nature of its interaction with tubulin is critical for the development of more effective and targeted cancer therapies.

This compound-Tubulin Binding

Binding Affinity and Stoichiometry

The binding of Vinca alkaloids to tubulin is a complex process. For vinblastine, two classes of binding sites on tubulin have been identified: high-affinity sites with a dissociation constant (Kd) in the micromolar range and low-affinity sites with a Kd in the higher micromolar range.[5] It is believed that this compound exhibits a similar binding profile. The binding of vinblastine to tubulin has been shown to have a stoichiometry of two binding sites per mole of tubulin heterodimer.[6]

The binding affinity of Vinca alkaloids can be influenced by various factors, including temperature and the presence of GTP. The interaction is generally rapid and relatively temperature-independent.[6]

Table 1: Comparative Binding Affinities of Vinca Alkaloids and Related Compounds to Tubulin

CompoundApparent Kd (High-Affinity)Apparent Kd (Low-Affinity)MethodSource
Vinblastine0.54 µM14 µMPhotoaffinity Labeling[5]
N-(p-azido[3,5-3H]benzoyl)-N'-(β-amino-ethyl)vindesine (NABV)4.2 µM26 µMPhotoaffinity Labeling[5]
Catharanthine~357 µM (Ka = 2.8 x 103 M-1)-Fluorescence Perturbation[7]

Note: Data for this compound is not available. The data presented is for structurally related compounds to provide an estimated range of affinity.

Inhibition of Microtubule Polymerization and Dynamics

The binding of this compound to tubulin heterodimers prevents their assembly into microtubules. At higher concentrations, Vinca alkaloids can also induce the depolymerization of existing microtubules.[8]

Mechanism of Inhibition

This compound binding to tubulin introduces a conformational change in the protein, leading to the formation of curved protofilaments that are unable to assemble into straight microtubules.[3] This disruption of microtubule formation leads to the disorganization of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Quantitative Analysis of Microtubule Inhibition

The inhibitory effect of this compound on microtubule polymerization can be quantified by determining its IC50 value, the concentration of the compound that inhibits 50% of microtubule polymerization. While a specific IC50 value for this compound in a cell-free tubulin polymerization assay is not reported in the available literature, related compounds show potent inhibition. For instance, vinblastine inhibits microtubule polymerization with an IC50 of approximately 32 µM in certain assays.[8] It is important to note that IC50 values can vary depending on the experimental conditions, such as tubulin concentration and the presence of microtubule-associated proteins (MAPs).

Table 2: IC50 Values for Inhibition of Microtubule Polymerization by Related Compounds

CompoundIC50 (Tubulin Polymerization)Cell Line (for cellular assays)Source
Vinblastine~32 µMNot Applicable (Biochemical Assay)[8]
Compound 4c (a tubulin inhibitor)17 ± 0.3 µMNot Applicable (Biochemical Assay)[9]
Arylthioindole derivatives1.0–2.0 µMNot Applicable (Biochemical Assay)[10]

Note: This table provides examples of IC50 values for other tubulin polymerization inhibitors to give a general sense of the expected potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with tubulin and its effect on microtubule dynamics.

Tubulin Binding Assay using Fluorescence Polarization

Fluorescence polarization (FP) is a powerful technique to measure the binding affinity between a small molecule (like this compound) and a larger protein (tubulin).[11][12]

Principle: The assay measures the change in the polarization of fluorescent light emitted by a labeled ligand (a fluorescent derivative of this compound or a competing ligand). When the small fluorescent ligand is unbound, it rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger tubulin protein, its rotation is slowed, leading to an increase in fluorescence polarization.

Protocol:

  • Preparation of Reagents:

    • Purified tubulin (commercially available or purified from brain tissue).

    • Fluorescently labeled this compound or a known fluorescent ligand that binds to the Vinca domain.

    • Assay Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • This compound (unlabeled) for competition assay.

  • Assay Procedure (Competition Assay):

    • Add a fixed concentration of purified tubulin and the fluorescent ligand to the wells of a microplate.

    • Add serial dilutions of unlabeled this compound to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the concentration of unlabeled this compound.

    • Fit the data to a competitive binding equation to determine the IC50 value.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow_fp reagents Prepare Reagents (Tubulin, Fluorescent Ligand, this compound) plate_prep Plate Preparation (Add Tubulin & Fluorescent Ligand) reagents->plate_prep serial_dilution Add Serial Dilutions of this compound plate_prep->serial_dilution incubation Incubate to Reach Equilibrium serial_dilution->incubation fp_measurement Measure Fluorescence Polarization incubation->fp_measurement data_analysis Data Analysis (IC50 & Ki Determination) fp_measurement->data_analysis

Fluorescence Polarization Assay Workflow.
In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[13]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Protocol:

  • Preparation of Reagents:

    • Purified tubulin (>99% pure).

    • GTP solution (100 mM).

    • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol).

    • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Pre-warm a microplate reader to 37°C.

    • On ice, prepare reaction mixtures in microplate wells containing polymerization buffer, GTP, and various concentrations of this compound or vehicle control.

    • Initiate the polymerization by adding cold tubulin to each well.

    • Immediately place the plate in the pre-warmed plate reader and measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of this compound.

    • Determine the maximum rate of polymerization (Vmax) and the steady-state polymer mass.

    • Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.

experimental_workflow_polymerization reagents Prepare Reagents (Tubulin, GTP, Buffer, this compound) reaction_setup Set up Reactions on Ice (Buffer, GTP, this compound) reagents->reaction_setup initiation Initiate Polymerization (Add Tubulin) reaction_setup->initiation measurement Measure Absorbance at 340 nm (37°C, kinetic read) initiation->measurement data_analysis Data Analysis (Polymerization curves, IC50) measurement->data_analysis signaling_pathway_apoptosis cluster_cell Cancer Cell cluster_intrinsic Intrinsic Apoptosis AVB This compound Tubulin Tubulin Binding AVB->Tubulin MT_Disruption Microtubule Disruption Tubulin->MT_Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) MT_Disruption->Mitotic_Arrest Mitochondrion Mitochondrion Mitotic_Arrest->Mitochondrion JNK_Pathway JNK Pathway Activation Mitotic_Arrest->JNK_Pathway CytoC Cytochrome c release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cJun c-Jun Activation JNK_Pathway->cJun cJun->Apoptosis

References

Anhydrovinblastine: A Comprehensive Technical Guide to its Pharmacokinetics and ADMET Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic vinca alkaloid, a class of anti-neoplastic agents known for their potent anti-mitotic activity. As a derivative of vinblastine, this compound shares the core mechanism of action involving the disruption of microtubule dynamics, which are essential for cell division. This technical guide provides an in-depth overview of the current knowledge regarding the pharmacokinetics (PK) and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, based on available preclinical and clinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized through a Phase I clinical trial in patients with refractory solid tumors. The data suggests that its behavior is linear and can be described by a two-compartment model[1].

Table 1: Human Pharmacokinetic Parameters of this compound
ParameterValueSpeciesStudy TypeReference
Clearance (CL) 26.4 L/h/m² (mean)HumanPhase I Clinical Trial[1]
Terminal Half-life (t½) 18 hours (median)HumanPhase I Clinical Trial[1]
Volume of Distribution (Vd) Data not available--[2]
Area Under the Curve (AUC) Data not available--[2]

Note: While specific values for Volume of Distribution and Area Under the Curve for this compound are not publicly available, vinca alkaloids as a class are generally characterized by a large apparent volume of distribution[3].

ADMET Profile

The ADMET profile of a drug candidate is critical for its development and clinical success. The following sections summarize the available information for this compound.

Absorption

In the key Phase I clinical study, this compound was administered via a 1-hour intravenous infusion[1]. Consequently, data on its oral absorption and bioavailability are not available.

Distribution

Specific data on the plasma protein binding and tissue distribution of this compound are not available in the published literature[2]. However, the parent compound, vinblastine, is known to be highly bound to plasma proteins[4].

Metabolism

The metabolism of this compound has not been explicitly detailed. However, like other vinca alkaloids, it is anticipated to be metabolized primarily in the liver by the cytochrome P450 3A (CYP3A) subfamily of enzymes[5]. Studies on vinblastine have shown that it is converted to one major metabolite in human liver microsomes[5][6].

Excretion

The primary route of elimination for vinca alkaloids is through biliary excretion into the feces[7]. A study in mice with radiolabeled vinblastine demonstrated that approximately 85% of the dose was excreted in feces and urine within 72 hours, with 18% as the unchanged drug and 19% as measurable metabolites[8]. Specific excretion data for this compound is not currently available.

Toxicity

The toxicity profile of this compound was evaluated in a Phase I clinical trial[1]. Dose-limiting toxicities (DLTs) were observed and are summarized in the table below. The mechanism of toxicity is linked to its pharmacological effect on microtubule disruption[9]. In vivo studies on derivatives of this compound in mice have suggested that structural modifications can modulate both potency and toxicity[10].

Table 2: Dose-Limiting Toxicities of this compound in Humans
ToxicityGradeDose LevelReference
Constipation425 mg/m²[1]
Neutropenia425 mg/m²[1]
Nausea/Vomiting325 mg/m²[1]
Nausea/Vomiting321 mg/m²[1]

The maximum tolerated dose (MTD) was determined to be 21 mg/m² administered as a 1-hour intravenous infusion every 3 weeks[1].

Experimental Protocols

Detailed experimental protocols for the study of this compound are not extensively published. However, based on related literature, generalized protocols can be outlined.

Pharmacokinetic Analysis in Human Plasma

A typical experimental workflow for determining the pharmacokinetic profile of this compound in human plasma would involve the following steps:

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Method cluster_3 Data Analysis s1 Patient Dosing (IV Infusion) s2 Serial Blood Sampling (pre-dose, and at various time points post-dose) s1->s2 s3 Plasma Separation (Centrifugation) s2->s3 p1 Protein Precipitation or Solid Phase Extraction (SPE) s3->p1 p2 Evaporation and Reconstitution p1->p2 a1 HPLC or UPLC Separation p2->a1 a2 Mass Spectrometry (MS/MS) Detection a1->a2 d1 Quantification using Calibration Curve a2->d1 d2 Pharmacokinetic Modeling (e.g., two-compartment model) d1->d2 d3 Calculation of PK Parameters (CL, t½, Vd, AUC) d2->d3

Figure 1: Generalized workflow for pharmacokinetic analysis.

The analytical method would require validation for linearity, accuracy, precision, and sensitivity, as is standard practice[11].

In Vitro Metabolism using Human Liver Microsomes

To investigate the metabolic profile of this compound, an in vitro study using human liver microsomes would be appropriate.

G cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis i1 Prepare Incubation Mixture: This compound, Human Liver Microsomes, NADPH regenerating system i2 Incubate at 37°C i1->i2 i3 Quench Reaction (e.g., with cold acetonitrile) i2->i3 p1 Centrifuge to Pellet Protein i3->p1 p2 Collect Supernatant p1->p2 a1 LC-MS/MS Analysis p2->a1 a2 Metabolite Identification (based on mass shifts) a1->a2 a3 Metabolite Profiling a2->a3

Figure 2: Workflow for in vitro metabolism study.

This protocol would help in identifying the major metabolites and the primary cytochrome P450 enzymes involved in the biotransformation of this compound[12].

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound, like other vinca alkaloids, is the inhibition of microtubule polymerization. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[9].

G cluster_0 Cellular Microtubule Dynamics cluster_1 This compound Action cluster_2 Cellular Consequences tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization avlb_tubulin This compound-Tubulin Complex microtubule->tubulin Depolymerization avlb This compound avlb->tubulin Binds to Vinca Domain on β-tubulin inhibition Inhibition of Microtubule Formation spindle_disruption Disruption of Mitotic Spindle inhibition->spindle_disruption mitotic_arrest Mitotic Arrest (M-phase) spindle_disruption->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Figure 3: Mechanism of action of this compound.

This diagram illustrates how this compound binds to tubulin dimers, preventing their assembly into microtubules. This leads to a cascade of events culminating in the programmed death of the cancer cell.

Conclusion

This compound is a promising anti-neoplastic agent with a pharmacokinetic profile characterized by linear kinetics and a long terminal half-life. Its ADMET profile, particularly its toxicity, has been defined in early clinical trials, establishing a maximum tolerated dose. The primary mechanism of action is well-understood and targets a fundamental process in cell division. However, significant data gaps remain, particularly concerning its volume of distribution, plasma protein binding, and specific metabolic pathways. Further research is warranted to fully elucidate these aspects of its pharmacology, which will be crucial for its continued development and potential clinical application.

References

Anhydrovinblastine Derivatives and Structural Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrovinblastine, a semi-synthetic analogue of the potent anti-cancer agent vinblastine, serves as a crucial scaffold for the development of novel chemotherapeutic agents. This technical guide provides an in-depth overview of this compound derivatives and their structural analogues, focusing on their synthesis, biological activity, and mechanism of action. The information is tailored for researchers, scientists, and drug development professionals in the field of oncology.

This compound and its derivatives belong to the Vinca alkaloid class of compounds, which are renowned for their ability to disrupt microtubule dynamics, a critical process in cell division.[1][2] This disruption ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. The core structure of this compound, composed of vindoline and catharanthine indole units, offers numerous sites for chemical modification, enabling the generation of a diverse library of analogues with potentially improved efficacy, reduced toxicity, and the ability to overcome drug resistance.

Quantitative Analysis of Cytotoxic Activity

The anti-proliferative activity of this compound derivatives is a key indicator of their potential as anti-cancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values for various derivatives against the human non-small cell lung cancer cell line (A549) and the human cervical adenocarcinoma cell line (HeLa). These cell lines are standard models for assessing the cytotoxicity of novel anti-cancer compounds.

Table 1: Cytotoxicity of 3-Demethoxycarbonyl-3-amide Methyl this compound Derivatives [3][4]

CompoundR GroupIC50 (µM) - A549IC50 (µM) - HeLa
5b -CH3>10>10
6b -CH2CH31.83 ± 0.211.25 ± 0.15
7b -(CH2)2CH32.56 ± 0.331.98 ± 0.24
8b -CH(CH3)21.54 ± 0.181.11 ± 0.13
12b -Cyclopentyl0.98 ± 0.120.67 ± 0.08
24b -CH2-c-C3H51.21 ± 0.140.89 ± 0.10
1e (this compound) ->10>10

Table 2: Cytotoxicity of 3-Demethoxycarbonyl-3-ester Methyl this compound Derivatives [5][6]

CompoundR GroupIC50 (µM) - A549IC50 (µM) - HeLa
5b -CH3>10>10
6b -CH2CH33.21 ± 0.382.54 ± 0.30
7b -(CH2)2CH34.15 ± 0.493.87 ± 0.45
8b -CH(CH3)22.89 ± 0.342.11 ± 0.25
12b -Cyclopentyl0.88 ± 0.100.56 ± 0.07
1a (this compound) ->10>10

Table 3: Cytotoxicity of 3-Demethoxycarbonyl-3-carbamate Methyl this compound Derivatives [7]

CompoundR GroupIC50 (µM) - A549IC50 (µM) - HeLa
8b -CH(CH3)20.08 ± 0.010.05 ± 0.007
30b -CH2-c-C3H50.09 ± 0.010.06 ± 0.008
1e (this compound) ->10>10

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound and its analogues is the inhibition of tubulin polymerization.[8][9] Tubulin dimers (α- and β-tubulin) are the fundamental building blocks of microtubules. During cell division, microtubules form the mitotic spindle, which is essential for the proper segregation of chromosomes. By binding to β-tubulin, these compounds disrupt the assembly of microtubules, leading to a cascade of events that halt the cell cycle in the M phase and trigger apoptosis.

anhydrovinblastine_mechanism cluster_cell Cancer Cell Anhydrovinblastine_Derivative This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers Anhydrovinblastine_Derivative->Tubulin_Dimers Binds to β-tubulin Microtubule_Assembly Microtubule Assembly Anhydrovinblastine_Derivative->Microtubule_Assembly Inhibits Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Mechanism of action of this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives typically involves the coupling of a modified vindoline precursor with catharanthine, followed by further chemical transformations. A common synthetic strategy is the biomimetic iron(III)-promoted coupling reaction.[10]

synthesis_workflow Start Vindoline Derivative (Modified) Coupling Fe(III)-Promoted Coupling Reaction Start->Coupling Catharanthine Catharanthine Catharanthine->Coupling Intermediate This compound Derivative Intermediate Coupling->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final this compound Derivative Characterization->Final_Product

General synthetic workflow for this compound derivatives.

A detailed protocol for the synthesis of 3-demethoxycarbonyl-3-carbamate methyl this compound derivatives, as an example, involves the following key steps:

  • Preparation of the Vindoline Intermediate: Vindoline is first converted to 17-desacetylvindoline. This intermediate is then reacted with a suitable isocyanate in the presence of a catalyst to form the desired carbamate at the C-3 position.

  • Coupling Reaction: The modified vindoline derivative is then coupled with catharanthine using an iron(III) salt, typically ferric chloride, in an acidic aqueous/organic solvent mixture.[10]

  • Reduction and Purification: The resulting iminium intermediate is reduced, for instance with sodium borohydride, to yield the this compound derivative. The crude product is then purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules. Polymerization is monitored by an increase in turbidity.[11][12]

Materials:

  • Purified tubulin (>99%)

  • Glycerol-containing polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

  • GTP (1 mM)

  • This compound derivatives

  • Microplate reader with temperature control

Procedure:

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the this compound derivative at various concentrations.

  • Tubulin Addition: Add purified tubulin to each well to a final concentration of 2-4 mg/mL.

  • Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance versus time to obtain polymerization curves. The extent and rate of polymerization in the presence of the test compound are compared to a control (vehicle).

Structure-Activity Relationships (SAR)

The cytotoxic activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core structure. Modifications at the C-3 position of the vindoline moiety have been extensively explored, revealing key SAR insights.

sar_diagram Core This compound Core Modification Modification at C-3 (Vindoline Moiety) Core->Modification Amide Amide Linkage Modification->Amide Ester Ester Linkage Modification->Ester Carbamate Carbamate Linkage Modification->Carbamate High_Activity High Cytotoxic Activity Amide->High_Activity Small, cyclic alkyl groups (e.g., cyclopentyl, cyclopropylmethyl) Low_Activity Low Cytotoxic Activity Amide->Low_Activity Large, bulky groups Moderate_Activity Moderate Cytotoxic Activity Ester->Moderate_Activity Small, cyclic alkyl groups (e.g., cyclopentyl) Ester->Low_Activity Large, bulky groups Carbamate->High_Activity Small, branched/cyclic alkyl groups (e.g., isopropyl, cyclopropylmethyl)

Structure-activity relationships of C-3 modified this compound derivatives.

The data suggests that for amide, ester, and carbamate derivatives at the C-3 position, the size and nature of the substituent play a critical role in determining cytotoxic potency.[3][5][7] Generally, small, and cyclic alkyl groups tend to enhance activity, while larger, bulkier groups lead to a decrease in potency. The carbamate linkage appears to be particularly favorable for achieving high cytotoxic activity.

Conclusion

This compound derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action. The modular nature of their synthesis allows for extensive structural modifications, leading to the discovery of analogues with enhanced cytotoxic profiles. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and evaluate novel this compound-based therapeutics with the potential to improve cancer treatment outcomes. Further research into optimizing the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to translate their potent in vitro activity into clinical success.

References

Anhydrovinblastine: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a crucial dimeric terpenoid indole alkaloid (TIA) of significant pharmacological interest. It serves as the immediate biosynthetic precursor to the potent anticancer agents vinblastine and vincristine, which are indispensable in the treatment of various malignancies, including lymphomas, leukemias, and testicular cancer. The low natural abundance of these dimeric alkaloids in their primary plant source, Catharanthus roseus, necessitates a thorough understanding of the distribution and biosynthesis of their precursors to optimize extraction, semi-synthesis, and metabolic engineering strategies. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of this compound, along with detailed experimental protocols for its extraction and quantification.

Natural Sources and Occurrence

The principal and commercially viable natural source of this compound is the Madagascar periwinkle, Catharanthus roseus (L.) G. Don, a medicinal plant belonging to the Apocynaceae family.[1] While the plant produces over 130 different TIAs, the dimeric alkaloids, including this compound, are found in very low concentrations.

This compound, along with its precursors catharanthine and vindoline, is primarily accumulated in the aerial parts of the plant, with leaves and flowers showing higher concentrations compared to the roots.[2] The roots, in contrast, tend to accumulate other alkaloids like ajmalicine and serpentine.[2] While precise quantitative data for this compound across all plant parts is limited in publicly available literature, the general distribution pattern highlights the leaves as the primary target for extraction.

Endophytic fungi residing within Catharanthus roseus have also been investigated as a potential alternative source for the production of vinca alkaloids and their precursors. Some studies have shown that these microorganisms may be capable of synthesizing these valuable compounds, offering a potential avenue for biotechnological production.

Biosynthesis of this compound

The formation of this compound is a pivotal step in the biosynthesis of dimeric vinca alkaloids. It is formed through the enzymatic coupling of two monomeric indole alkaloid precursors: catharanthine and vindoline.[2]

This crucial dimerization is catalyzed by a specific class III peroxidase, α-3′,4′-anhydrovinblastine synthase (PRX1), which is predominantly found in the leaves of C. roseus.[2] The reaction is initiated by the hydrogen peroxide-dependent oxidation of catharanthine, which then reacts with vindoline to form an iminium intermediate. This intermediate is subsequently reduced to yield α-3′,4′-anhydrovinblastine.[3]

anhydrovinblastine_biosynthesis cluster_precursors Monomeric Precursors catharanthine Catharanthine peroxidase Peroxidase (PRX1) + H₂O₂ catharanthine->peroxidase vindoline Vindoline iminium Iminium Intermediate vindoline->iminium peroxidase->iminium + Vindoline reductase Reductase iminium->reductase This compound α-3′,4′-Anhydrovinblastine reductase->this compound

Biosynthesis of this compound

Experimental Protocols

Extraction and Isolation of this compound from Catharanthus roseus Leaves

The following protocol is a synthesized methodology based on established acidic aqueous extraction techniques for vinca alkaloids.

Materials and Reagents:

  • Dried leaves of Catharanthus roseus

  • 0.1 M Hydrochloric acid (HCl)

  • Petroleum ether

  • Ammonium hydroxide (NH₄OH) solution (25%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (HPLC grade)

  • Water (deionized or distilled)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • pH meter

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Grinding: Grind dried C. roseus leaves into a fine powder.

  • Acidic Extraction: a. Weigh 10 g of the powdered leaf material and place it in a 500 mL beaker. b. Add 200 mL of 0.1 M HCl and sonicate in an ultrasonic bath for 30 minutes.[4] c. Centrifuge the mixture at 2000 rpm for 10 minutes. d. Decant the supernatant. Re-extract the pellet with another 200 mL of 0.1 M HCl with sonication for 30 minutes and centrifuge again.[4] e. Combine the supernatants from both extractions.

  • Defatting: a. Transfer the combined acidic extract to a separatory funnel. b. Add 200 mL of petroleum ether and shake vigorously to remove chlorophyll and other lipophilic compounds.[4] c. Allow the layers to separate and discard the upper petroleum ether layer. Repeat this step if the aqueous layer is still intensely green.

  • Basification and Alkaloid Extraction: a. Adjust the pH of the aqueous extract to approximately 9-10 with 25% ammonium hydroxide solution. b. Transfer the basified solution to a separatory funnel and add 200 mL of dichloromethane. c. Shake vigorously and allow the layers to separate. d. Collect the lower organic (dichloromethane) layer. e. Repeat the extraction of the aqueous layer twice more with 100 mL of dichloromethane each time.

  • Drying and Concentration: a. Combine all the dichloromethane extracts. b. Dry the combined extract over anhydrous sodium sulfate. c. Filter the dried extract and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude alkaloid extract.

  • Sample Preparation for Analysis: a. Dissolve a known weight of the crude extract in a specific volume of methanol for subsequent HPLC analysis. b. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

extraction_workflow start Dried C. roseus Leaves grinding Grinding start->grinding acid_extraction Acidic Extraction (0.1 M HCl, Sonication) grinding->acid_extraction centrifugation Centrifugation acid_extraction->centrifugation defatting Defatting (Petroleum Ether) centrifugation->defatting Supernatant basification Basification (NH₄OH to pH 9-10) defatting->basification solvent_extraction Solvent Extraction (Dichloromethane) basification->solvent_extraction drying_concentration Drying & Concentration (Na₂SO₄, Rotary Evaporator) solvent_extraction->drying_concentration crude_extract Crude Alkaloid Extract drying_concentration->crude_extract hplc_analysis HPLC Analysis crude_extract->hplc_analysis

Extraction Workflow for this compound
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous determination of vindoline, catharanthine, and this compound in C. roseus.[5][6][7]

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: Waters C18-MS-II (4.6 mm x 250 mm, 5 µm particle size) or equivalent.[5]

  • Mobile Phase:

    • A: Methanol

    • B: 1% (v/v) Diethylamine solution in water, adjusted to pH 7.3 with phosphoric acid.

  • Gradient Elution: A gradient elution program should be optimized for the specific column and system. A starting point could be a linear gradient from a lower to a higher percentage of methanol over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: a. Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.01 to 0.5 mg/mL).[5]

  • Calibration Curve: a. Inject each calibration standard into the HPLC system. b. Record the peak area for this compound at each concentration. c. Construct a calibration curve by plotting the peak area versus the concentration of the standard. Determine the linearity (R²) of the curve.

  • Sample Analysis: a. Inject the prepared sample extracts into the HPLC system. b. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. c. Record the peak area of this compound in the sample.

  • Quantification: a. Using the regression equation from the calibration curve, calculate the concentration of this compound in the injected sample solution. b. Based on the initial weight of the plant material and the final volume of the extract, calculate the content of this compound in the original plant material, typically expressed as µg/g or mg/kg of dry weight.

Data Presentation

The concentration of this compound in Catharanthus roseus is generally low and can be influenced by genetic and environmental factors. The following table summarizes available quantitative data.

Plant PartConcentration of this compoundMethod of AnalysisReference
Dried Leaves145 mg/kg (0.0145% w/w)Not specified in abstractPatent Data
Leaves & FlowersQualitatively higher than other partsHPLC[2]
RootsQualitatively lower than aerial partsHPLC[2]

Note: Comprehensive, peer-reviewed quantitative data for this compound across different plant organs remains an area for further research.

Conclusion

This compound, as the direct precursor to vinblastine and vincristine, is a compound of immense interest to the pharmaceutical industry. Its primary natural source, Catharanthus roseus, contains this alkaloid in low but extractable quantities, predominantly in the leaves. The biosynthetic pathway, involving the peroxidase-mediated coupling of catharanthine and vindoline, is a key target for metabolic engineering efforts aimed at increasing the production of these valuable anticancer drugs. The experimental protocols detailed in this guide provide a framework for the extraction, isolation, and quantification of this compound, which are essential for research, quality control, and the development of new production strategies. Further research to fully quantify the distribution of this compound in different cultivars and plant parts of C. roseus will be invaluable for optimizing its production and ensuring a stable supply of life-saving chemotherapeutic agents.

References

Anhydrovinblastine: A Comprehensive Technical Review of Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic vinca alkaloid derived from vinblastine, a natural product of the Madagascar periwinkle, Catharanthus roseus.[1][2] As a member of the vinca alkaloid family, which includes clinically important anti-cancer agents like vinblastine and vincristine, this compound has been investigated for its potential as an antineoplastic agent.[3][4][5] This technical guide provides a comprehensive review of the existing literature on this compound, summarizing key findings from preclinical and clinical studies. The document details its synthesis, mechanism of action, pharmacokinetic profile, and clinical evaluation, with a focus on presenting quantitative data and detailed experimental methodologies to support further research and development in this area.

Synthesis of this compound

The synthesis of this compound is a critical step in the production of other vinca alkaloids, such as vinorelbine.[6] It is primarily synthesized through the coupling of two monomeric indole alkaloids: catharanthine and vindoline.[6][7]

One established method involves the use of ferric chloride (FeCl₃) to promote the coupling reaction.[3][8] This process is believed to proceed through the generation of a catharanthine amine radical cation, which then undergoes oxidative fragmentation and subsequent diastereoselective coupling with vindoline.[8] The resulting iminium ion is then reduced with a reducing agent like sodium borohydride (NaBH₄) to yield this compound.[3][8]

Another approach involves the deoxygenation of leurosine, a naturally occurring vinca alkaloid, using a Cp₂TiCl-mediated reaction.

Experimental Protocol: Synthesis of this compound from Catharanthine and Vindoline

This protocol is adapted from the FeCl₃-mediated coupling method.[3][8]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • 0.1 N Hydrochloric acid (HCl)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Dissolve catharanthine and vindoline in a mixture of aqueous 0.1 N HCl and trifluoroethanol under an inert atmosphere (e.g., argon).[3][8]

  • To this solution, add 5 equivalents of FeCl₃ at 23°C.[8]

  • Allow the reaction to proceed, monitoring the formation of the iminium ion intermediate.

  • Upon completion of the coupling reaction, add NaBH₄ to the reaction mixture to reduce the iminium ion.[3][8]

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product using column chromatography to obtain this compound.[8]

Synthesis_Workflow Synthesis of this compound Catharanthine Catharanthine Iminium_Ion Iminium Ion Intermediate Catharanthine->Iminium_Ion Vindoline Vindoline Vindoline->Iminium_Ion FeCl3 FeCl3 (5 equiv) 0.1 N HCl/CF3CH2OH, 23°C FeCl3->Iminium_Ion This compound This compound Iminium_Ion->this compound NaBH4 NaBH4 NaBH4->this compound

FeCl₃-mediated synthesis of this compound.

Mechanism of Action

Similar to other vinca alkaloids, the primary mechanism of action of this compound is the disruption of microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.[2]

This compound binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[2] This inhibition disrupts the formation of the mitotic spindle, leading to an arrest of cells in the M phase of the cell cycle.[2] Specifically, this arrest occurs at the G2/M transition.[5][9][10]

The prolonged arrest in mitosis ultimately triggers the apoptotic cell death pathway.[9][10] This process involves the phosphorylation of anti-apoptotic proteins like Bcl-2, which is mediated by the JNK signaling pathway.[1][5][10] Phosphorylation of Bcl-2 leads to its inactivation, promoting apoptosis.[1][9] The disruption of microtubule dynamics can also lead to the upregulation of cell cycle regulatory proteins such as Cyclin B1 and Cdc2, further contributing to mitotic arrest.[11][12][13][14][15][16]

Signaling_Pathway Proposed Signaling Pathway of this compound This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Inhibits Mitotic_Spindle_Defects Mitotic Spindle Disruption Microtubule_Disruption->Mitotic_Spindle_Defects G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Defects->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation CyclinB1_Cdc2 Cyclin B1/Cdc2 Upregulation G2M_Arrest->CyclinB1_Cdc2 Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Apoptosis Apoptosis Bcl2_Phosphorylation->Apoptosis CyclinB1_Cdc2->G2M_Arrest

This compound-induced G2/M arrest and apoptosis.

In Vitro Studies

Experimental Protocol: Cytotoxicity (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][10][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Studies

Preclinical in vivo studies using xenograft models are crucial for evaluating the antitumor efficacy of new compounds. In these models, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[18][19][20] While specific in vivo data for this compound is limited in the provided search results, studies on other vinca alkaloids and tubulin inhibitors demonstrate the utility of these models.[4] Tumor growth inhibition is a key endpoint, often measured by changes in tumor volume and weight over time.[21]

Pharmacokinetics

A Phase I clinical trial of this compound administered as a 1-hour intravenous infusion every 3 weeks in patients with advanced refractory solid tumors provided key pharmacokinetic data.[5] The pharmacokinetics of this compound were found to be linear and were well-characterized by a two-compartment model.[5]

ParameterValueReference
Mean Clearance 26.4 L/h/m²[5]
Median Terminal Half-life 18 hours[5]

Clinical Studies

The aforementioned Phase I trial also established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT) of this compound.[5]

Dose Level (mg/m²)Number of PatientsDose-Limiting Toxicities (DLTs)
2161 (Grade 3 nausea/vomiting)
2562 (Grade 4 constipation, neutropenia; Grade 3 nausea/vomiting)

The recommended Phase II dose was determined to be 21 mg/m².[5] Stable disease was observed in one patient with metastatic sarcoma and in three patients with metastatic non-small cell lung cancer (NSCLC).[5]

Common Adverse Events Observed in the Phase I Trial: [5]

  • Infusional hypertension (Grade 2)

  • Anemia (Grade 2)

  • Dizziness (Grade 2)

  • Nausea/vomiting (Grade 3)

  • Constipation (Grade 4)

  • Neutropenia (Grade 4)

Experimental Protocols for Mechanistic Studies

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.[22][23]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • This compound

  • A spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Add different concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

  • Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized microtubules.

  • Analyze the polymerization curves to determine the effect of this compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][24][25][26][27]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells (both adherent and floating) after treatment with this compound for the desired time.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[25]

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[25]

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, a semi-synthetic vinca alkaloid, demonstrates classic anti-tubulin activity, leading to G2/M cell cycle arrest and apoptosis. Preclinical and early clinical studies have provided initial insights into its synthesis, mechanism of action, pharmacokinetics, and safety profile. While it shows promise as an antineoplastic agent, further comprehensive studies are required to fully elucidate its therapeutic potential. Specifically, more extensive in vitro cytotoxicity screening across a broader range of cancer cell lines and further in vivo efficacy studies are warranted. The detailed protocols and compiled data in this guide aim to facilitate future research into this and other related vinca alkaloids, ultimately contributing to the development of more effective cancer therapies.

References

Anhydrovinblastine's Effect on Cell Cycle Arrest in M Phase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest in the M phase and subsequent apoptosis.[1] This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its impact on tubulin polymerization, cell cycle progression, and the induction of apoptosis. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows involved.

Mechanism of Action: Targeting Microtubule Dynamics

Like other vinca alkaloids, this compound's primary cellular target is tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. This compound binds to tubulin and inhibits its polymerization into microtubules.[1] This disruption of microtubule dynamics has profound consequences for the cell, primarily by activating the spindle assembly checkpoint (SAC) and ultimately leading to M phase arrest.

Inhibition of Tubulin Polymerization

This compound interferes with the assembly of microtubules, shifting the equilibrium towards depolymerization. This leads to a decrease in the overall microtubule polymer mass within the cell. The disruption of the intricate microtubule network prevents the proper formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.

Quantitative Data

The following tables summarize the available quantitative data regarding the cytotoxic effects and cell cycle modulation induced by this compound and its closely related analogue, vinblastine.

Note: Specific IC50 and cell cycle arrest data for this compound are limited in publicly available literature. Therefore, data for vinblastine, which shares a similar mechanism of action, is included for comparative purposes and is duly noted.

Table 1: Cytotoxicity of this compound Derivatives and Vinblastine in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound Amide Derivative (6b)A549 (Lung Carcinoma)0.02 ± 0.003[2]
This compound Amide Derivative (12b)A549 (Lung Carcinoma)0.03 ± 0.005[2]
This compound Amide Derivative (24b)A549 (Lung Carcinoma)0.01 ± 0.002[2]
This compound Amide Derivative (6b)HeLa (Cervical Cancer)0.03 ± 0.004[2]
This compound Amide Derivative (12b)HeLa (Cervical Cancer)0.04 ± 0.006[2]
This compound Amide Derivative (24b)HeLa (Cervical Cancer)0.02 ± 0.003[2]
VinblastineHeLa (Cervical Cancer)Not explicitly stated, but used as a positive control[3]

Table 2: Effect of Vinblastine on Cell Cycle Distribution in MOLT-4 Cells

TreatmentTime (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control0Not specifiedNot specifiedNot specified[4]
Vinblastine (0.05 µg/ml)12DecreasedIncreasedSignificantly Increased[4]

Note: The referenced study on MOLT-4 cells demonstrated a time-dependent increase in the M phase population but did not provide specific percentage values in the abstract.[4]

Signaling Pathways

This compound-induced M phase arrest and subsequent apoptosis are mediated by a complex network of signaling pathways. The primary trigger is the disruption of microtubule dynamics, which activates the Spindle Assembly Checkpoint (SAC). Prolonged mitotic arrest can then lead to the activation of apoptotic pathways.

Spindle Assembly Checkpoint (SAC) Activation

The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation.[5] When microtubules are not properly attached to the kinetochores of chromosomes, the SAC is activated, preventing the onset of anaphase. Key proteins involved in this checkpoint include Mad2 and BubR1.[5] The disruption of microtubule dynamics by this compound leads to improper spindle formation and unattached kinetochores, thus activating the SAC and causing a prolonged M phase arrest.

G1 cluster_0 This compound-induced M Phase Arrest This compound This compound Tubulin Tubulin This compound->Tubulin binds Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization Unattached_Kinetochores Unattached Kinetochores Microtubule_Disruption->Unattached_Kinetochores leads to SAC Spindle Assembly Checkpoint (SAC) (Mad2, BubR1) Unattached_Kinetochores->SAC activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C inhibits CyclinB1_CDK1 Cyclin B1/CDK1 APC_C->CyclinB1_CDK1 degrades Cyclin B1 M_Phase_Arrest M Phase Arrest CyclinB1_CDK1->M_Phase_Arrest maintains

This compound-induced M Phase Arrest Pathway.
Induction of Apoptosis

Prolonged arrest in mitosis can trigger the intrinsic pathway of apoptosis. This process involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the modulation of Bcl-2 family proteins.

Microtubule disruption is a cellular stress that can activate the JNK signaling cascade. Activated JNK can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.

The Bcl-2 family of proteins are key regulators of apoptosis. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. This compound-induced stress can shift this balance towards apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins.

G2 cluster_1 This compound-induced Apoptosis This compound This compound Microtubule_Stress Microtubule Stress This compound->Microtubule_Stress induces JNK_Pathway JNK Pathway Microtubule_Stress->JNK_Pathway activates c_Jun c-Jun JNK_Pathway->c_Jun phosphorylates Bcl2_BclxL Bcl-2/Bcl-xL (Anti-apoptotic) JNK_Pathway->Bcl2_BclxL inactivates Bcl2_Family Bcl-2 Family Regulation Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2_BclxL->Bax_Bak inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c releases Caspases Caspase Activation Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

This compound-induced Apoptosis Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line and for calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

G3 cluster_2 Cell Viability (MTT) Assay Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with this compound B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for Cell Viability (MTT) Assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

G4 cluster_3 Cell Cycle Analysis Workflow A Treat cells with this compound B Harvest and wash cells A->B C Fix with cold 70% ethanol B->C D Wash cells C->D E Stain with Propidium Iodide D->E F Analyze by Flow Cytometry E->F G Quantify cell cycle phases F->G

Workflow for Cell Cycle Analysis.
Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network.

Materials:

  • Cancer cell line of interest grown on coverslips

  • Complete culture medium

  • This compound

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treat the cells with this compound at the desired concentration and for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with either 4% paraformaldehyde for 10 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.

  • If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

G5 cluster_4 Immunofluorescence Staining Workflow A Treat cells on coverslips B Fix and Permeabilize A->B C Block B->C D Incubate with Primary Antibody (anti-tubulin) C->D E Wash D->E F Incubate with Secondary Antibody and DAPI E->F G Wash F->G H Mount and Image G->H

Workflow for Immunofluorescence Staining.

Conclusion

This compound exerts its potent anticancer effects by disrupting microtubule dynamics, leading to a robust M phase cell cycle arrest and the subsequent induction of apoptosis. This technical guide has provided an in-depth overview of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The visualization of the key signaling pathways and experimental workflows offers a clear framework for researchers and drug development professionals engaged in the study of microtubule-targeting agents. Further investigation into the specific quantitative effects of this compound and its precise modulation of signaling pathways will be crucial for its continued development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a dimeric indole alkaloid found in Catharanthus roseus, is a crucial precursor in the biosynthesis of the potent anticancer agents vinblastine and vincristine. Its isolation and purification are of significant interest for research and pharmaceutical development. This document provides a detailed protocol for the extraction of this compound from C. roseus leaves, followed by a comprehensive purification procedure using column chromatography and subsequent crystallization. Additionally, methods for the quantitative analysis of the purified compound are described, and its biosynthetic pathway is illustrated.

Introduction

This compound is a key intermediate in the biosynthetic pathway of the chemotherapeutic drugs vinblastine and vincristine.[1] It is formed through the enzymatic coupling of two monomeric indole alkaloids, catharanthine and vindoline, a reaction catalyzed by a peroxidase enzyme.[1] The low natural abundance of vinblastine and vincristine in Catharanthus roseus makes the efficient extraction and purification of their precursor, this compound, a critical area of study for semi-synthetic production strategies. This protocol outlines a robust method for obtaining purified this compound for use in further research and drug development.

Data Presentation

The following tables summarize the key quantitative data associated with the extraction and purification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₆H₅₆N₄O₈
Molecular Weight793.0 g/mol
AppearanceTo be determined upon successful isolation
SolubilitySoluble in methanol, ethanol, chloroform

Table 2: HPLC Analysis Parameters and Performance

ParameterValue
ColumnC18 reverse-phase (5 µm, 4.6 x 250 mm)
Mobile PhaseGradient of methanol and 1% (v/v) diethylamine (pH 7.3)
Detection Wavelength220 nm
Linearity Range0.01 - 0.5 mg/mL (r = 0.9986)[2]
Recovery96.4%[2]
Relative Standard Deviation (RSD)1.96%[2]

Table 3: Expected Yield of Alkaloids from Catharanthus roseus

ProductYieldNotes
Total Alkaloids0.5 - 1.0% of dry leaf weightVaries depending on plant cultivar and growing conditions.
This compoundNot explicitly quantified in literatureThe final yield is a fraction of the total alkaloid content.
Vinblastine (from semi-synthesis)~20% based on initial catharanthineFor comparison in a semi-synthetic context.[3]

Experimental Protocols

Part 1: Extraction of Total Alkaloids from Catharanthus roseus Leaves

This protocol describes an aqueous acidic extraction method to isolate a crude mixture of alkaloids.

Materials:

  • Dried Catharanthus roseus leaves

  • 0.1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Grind the dried C. roseus leaves into a fine powder.

  • Weigh 100 g of the powdered leaves and transfer to a 2 L beaker.

  • Add 1 L of 0.1 M HCl to the beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 1 hour to facilitate cell lysis and extraction of alkaloids.

  • After sonication, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.

  • Collect the acidic aqueous extract and transfer it to a 2 L separatory funnel.

  • Slowly add 10% NaOH solution to the extract with gentle swirling until the pH reaches approximately 9-10. This will precipitate the alkaloids.

  • Add 500 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer (bottom) containing the alkaloids will be a dark color.

  • Drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with two additional 250 mL portions of dichloromethane.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried organic extract to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator at 40°C until a crude alkaloid residue is obtained.

Part 2: Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude alkaloid extract.

Materials:

  • Crude alkaloid extract from Part 1

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Glass chromatography column (e.g., 50 cm length, 4 cm diameter)

  • Cotton wool

  • Sand (acid-washed)

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the cotton wool.

    • Prepare a slurry of silica gel in chloroform and carefully pour it into the column, allowing it to settle into a uniform bed. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running chloroform through it until the silica gel is completely wetted and the column is clear.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • In a separate small beaker, add a small amount of silica gel to the dissolved extract to form a slurry.

    • Evaporate the solvent from the slurry to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample onto the top of the column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A suggested gradient is as follows:

      • Chloroform (100%)

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Continue increasing the methanol percentage as needed based on TLC analysis.

    • Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting small aliquots of the collected fractions onto TLC plates.

    • Develop the TLC plates in a chamber with a suitable solvent system (e.g., chloroform:methanol 95:5).

    • Visualize the spots under a UV lamp at 254 nm.

    • This compound should appear as a distinct spot. Compare the Rf value to a known standard if available.

    • Pool the fractions containing pure this compound.

  • Concentration:

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

Part 3: Crystallization of this compound

This final purification step aims to obtain crystalline this compound.

Materials:

  • Purified this compound from Part 2

  • Methanol

  • Diethyl ether

  • Crystallization dish

  • Ice bath

Procedure:

  • Dissolve the purified this compound in a minimal amount of warm methanol.

  • Filter the solution if any insoluble impurities are present.

  • Slowly add diethyl ether to the methanol solution until a slight turbidity persists.

  • Warm the solution gently to redissolve the precipitate.

  • Cover the crystallization dish and allow it to cool slowly to room temperature.

  • Once at room temperature, place the dish in an ice bath to promote further crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold diethyl ether.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Biosynthetic Pathway of this compound

anhydrovinblastine_biosynthesis cluster_precursors Monomeric Precursors cluster_coupling Enzymatic Coupling cluster_product Dimeric Product catharanthine Catharanthine coupling Peroxidase (PRX1) catharanthine->coupling vindoline Vindoline vindoline->coupling This compound This compound coupling->this compound

Caption: Biosynthesis of this compound from Catharanthine and Vindoline.

Experimental Workflow for Extraction and Purification

extraction_purification_workflow start Start: Dried C. roseus Leaves extraction Aqueous Acidic Extraction (0.1 M HCl, Sonication) start->extraction basification Basification to pH 9-10 (10% NaOH) extraction->basification solvent_extraction Liquid-Liquid Extraction (Dichloromethane) basification->solvent_extraction concentration1 Concentration (Rotary Evaporator) solvent_extraction->concentration1 crude_extract Crude Alkaloid Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (Chloroform:Methanol Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration2 Concentration of Pure Fractions fraction_collection->concentration2 purified_product Purified this compound concentration2->purified_product crystallization Crystallization (Methanol/Diethyl Ether) purified_product->crystallization final_product Crystalline this compound crystallization->final_product

Caption: Workflow for this compound Extraction and Purification.

References

Quantitative Analysis of Anhydrovinblastine: A Guide to HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Anhydrovinblastine, a key semi-synthetic derivative of the vinca alkaloid vinblastine with significant potential in antineoplastic research. The following sections offer comprehensive methodologies for both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), designed to ensure accuracy, precision, and reliability in research and drug development settings.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a validated HPLC method for the simultaneous quantification of this compound, alongside its precursors vindoline and catharanthine, in various matrices.

Quantitative Data Summary
ParameterThis compoundVindolineCatharanthine
Linearity Range 0.01 - 0.5 mg/mL[1]0.03 - 1 mg/mL[1]0.03 - 1 mg/mL[1]
Correlation Coefficient (r) 0.9986[1]0.9997[1]0.9999[1]
Recovery 96.4%[1]96.8%[1]97.0%[1]
Relative Standard Deviation (RSD) 1.96%[1]1.53%[1]1.37%[1]
Experimental Protocol: HPLC

1. Sample Preparation (from Catharanthus roseus leaves): a. Weigh 1.0 g of powdered, dried plant material. b. Extract with 25 mL of methanol in an ultrasonic bath for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Collect the supernatant and filter through a 0.45 µm membrane filter prior to HPLC injection.

2. Chromatographic Conditions:

  • Column: Waters C18-MS-II (4.6 mm x 250 mm, 5 µm)[1]

  • Mobile Phase: A gradient of methanol and 1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphate)[1].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C[1].

  • Detection: UV at 220 nm[1].

  • Injection Volume: 20 µL.

3. Calibration Standards: a. Prepare a stock solution of this compound reference standard in methanol. b. Perform serial dilutions to prepare a series of calibration standards ranging from 0.01 to 0.5 mg/mL. c. Inject each standard in triplicate to establish the calibration curve.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calibration Calibration Start Plant Material Extract Ultrasonic Extraction (Methanol) Start->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation (Gradient Elution) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Quantify Quantification Detect->Quantify Std_Prep Prepare Standards (0.01-0.5 mg/mL) Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve Cal_Curve->Quantify

Caption: Workflow for this compound quantification by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This section details a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. The method is based on the fragmentation patterns of related vinca alkaloids and specific mass spectrometric data for this compound.

Quantitative Data Summary (Proposed)
ParameterProposed Value
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy 85 - 115%
Precision (RSD) < 15%

Note: These are proposed values based on typical performance of LC-MS/MS assays for similar analytes and should be validated experimentally.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (from Plasma): a. To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Vinblastine-d3). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting from a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Precursor Ion (Q1) for this compound: m/z 793.4.

  • Proposed Product Ions (Q3) for MRM: Based on the MS/MS spectrum of 3',4'-Anhydrovinblastine, prominent fragment ions can be selected for Multiple Reaction Monitoring (MRM). A primary and a secondary transition should be monitored for quantification and confirmation, respectively.

  • Collision Energy: To be optimized for each transition to achieve maximum signal intensity.

Proposed MRM Transitions for this compound:

Precursor Ion (Q1)Product Ion (Q3) - QuantifierProduct Ion (Q3) - Qualifier
793.4Select most intense fragmentSelect second most intense/specific fragment

Note: The exact m/z values for the product ions should be determined by direct infusion of an this compound standard and performing a product ion scan.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calibration Calibration Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate C18 Separation (Gradient Elution) Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection (Q1/Q3 Transitions) Ionize->Detect Quantify Quantification Detect->Quantify Std_Prep Prepare Standards (e.g., 0.1-100 ng/mL) Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve Cal_Curve->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

Signaling Pathways and Logical Relationships

This compound, similar to other vinca alkaloids, exerts its cytotoxic effects by interfering with microtubule dynamics, which is crucial for cell division.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Disrupts Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Anhydrovinblastine Tubulin Polymerization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape. This compound, like other vinca alkaloids, binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule assembly leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.

This document provides a detailed experimental protocol for assessing the inhibitory effect of this compound on tubulin polymerization in vitro. The assay is based on monitoring the change in turbidity or fluorescence that occurs as tubulin polymerizes into microtubules. This method is fundamental for determining the potency of this compound and for structure-activity relationship (SAR) studies in the development of new anti-cancer drugs targeting the tubulin cytoskeleton.

Principle of the Assay

The in vitro tubulin polymerization assay is a well-established method to screen for compounds that affect microtubule dynamics. The assay can be performed in two primary formats:

  • Turbidimetric Assay: This method relies on the principle that the formation of microtubules from soluble tubulin dimers causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) over time.

  • Fluorescence-Based Assay: This assay utilizes a fluorescent reporter molecule that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity as polymerization proceeds.

Both methods allow for the kinetic monitoring of tubulin polymerization, enabling the determination of key parameters such as the nucleation phase, elongation rate, and the steady-state polymer mass. The inhibitory effect of this compound is quantified by its ability to reduce the rate and extent of tubulin polymerization.

Experimental Protocols

Materials and Reagents
  • Lyophilized >99% pure tubulin (from bovine brain or recombinant source)

  • This compound (dissolved in DMSO)

  • GTP (Guanosine-5'-triphosphate) solution (100 mM)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Vinblastine (positive control for polymerization inhibition)

  • 96-well microplates (clear for absorbance, black for fluorescence)

  • Temperature-controlled microplate reader

Preparation of Reagents
  • Tubulin Stock Solution (e.g., 10 mg/mL): Reconstitute lyophilized tubulin on ice with cold GTB to the desired concentration. Keep on ice and use within one hour. Avoid repeated freeze-thaw cycles.

  • GTP Stock Solution (10 mM): Dilute the 100 mM GTP stock solution in GTB.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in GTB. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting polymerization.

  • Control Solutions: Prepare working solutions of paclitaxel and nocodazole/vinblastine in GTB.

Turbidimetric Tubulin Polymerization Assay Protocol
  • Reaction Setup:

    • On ice, prepare the reaction mix in a microcentrifuge tube. For a 100 µL final reaction volume, a typical mix contains:

      • Tubulin (final concentration 3-5 mg/mL)

      • GTP (final concentration 1 mM)

      • Glycerol (final concentration 5-10%)

      • GTB to make up the volume.

  • Addition of Test Compound:

    • In a pre-warmed (37°C) 96-well clear microplate, add 10 µL of the this compound working solution or control (vehicle, positive controls) to triplicate wells.

  • Initiation of Polymerization:

    • Add 90 µL of the ice-cold tubulin reaction mix to each well containing the test compound.

    • Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[1]

Data Analysis
  • Plotting the Data: Plot the absorbance (OD at 340 nm) as a function of time for each concentration of this compound and the controls.

  • Determining Inhibition: The inhibition of tubulin polymerization is observed as a decrease in the rate of absorbance increase and a lower plateau phase compared to the vehicle control.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that inhibits tubulin polymerization by 50%. This can be calculated by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the this compound tubulin polymerization assay should be summarized for clear comparison.

CompoundIC₅₀ (µM) for Tubulin Polymerization InhibitionNotes
This compoundTo be determined experimentallyExpected to be a potent inhibitor
Vinblastine (Control)~0.43[2]Potent inhibitor of tubulin polymerization.[2]
Nocodazole (Control)~1.0A well-characterized tubulin polymerization inhibitor.
Paclitaxel (Control)N/A (Enhancer)Promotes and stabilizes microtubule formation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Tubulin, GTP, Buffers, This compound) plate_prep Prepare 96-well Plate (Add this compound & Controls) reagents->plate_prep initiation Initiate Polymerization (Add Tubulin Mix to Plate) plate_prep->initiation incubation Incubate at 37°C initiation->incubation measurement Measure Absorbance/Fluorescence (Kinetic Read at 37°C) incubation->measurement analysis Data Analysis (Plot Kinetics, Calculate IC₅₀) measurement->analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

This compound Signaling Pathway

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cellular_effects Cellular Effects tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->tubulin Depolymerization This compound This compound This compound->tubulin Binds to β-tubulin This compound->microtubule Inhibits Polymerization apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound on tubulin.

Conclusion

The tubulin polymerization assay is a robust and essential tool for characterizing the activity of microtubule-targeting agents like this compound. The detailed protocol provided herein can be adapted for both primary screening and detailed mechanistic studies. By quantifying the inhibitory potency of this compound, researchers can gain valuable insights into its anti-cancer potential and guide the development of more effective chemotherapeutic agents.

References

Application Notes and Protocols for Anhydrovinblastine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine is a semi-synthetic derivative of the vinca alkaloid vinblastine, exhibiting potent antineoplastic activity.[1] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics. This compound binds to tubulin, inhibiting the formation of microtubules. This interference with the cellular cytoskeleton leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M phase and subsequently inducing apoptosis.[1] These characteristics make this compound a compound of significant interest in cancer research and drug development.

These application notes provide detailed guidelines and protocols for the use of this compound in a cell culture setting, including recommended cell lines, cytotoxicity data, and methodologies for assessing its biological effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in selected human cancer cell lines. This data is crucial for determining appropriate concentration ranges for in vitro experiments.

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer30[2]
HeLaCervical Cancer27[2]

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Experimental Protocols

Cell Culture and Maintenance

General Guidelines:

  • Cell Line Handling: Use proper aseptic techniques for all cell culture manipulations. Maintain cell lines in a humidified incubator at 37°C with 5% CO2.

  • Media and Reagents: Use the recommended complete growth medium for each specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) as required.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase. Avoid letting cells become over-confluent.

Preparation of this compound Stock Solution
  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using a complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, HeLa)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., ranging from 1 nM to 1 µM) or vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is designed to analyze the effect of this compound on cell cycle distribution.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the IC50 value (e.g., 30 nM for A549) and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following this compound treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anhydrovinblastine_Mechanism_of_Action This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization This compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle Leads to M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

This compound's primary mechanism of action.

Apoptosis_Induction_Pathway This compound This compound Microtubule_Stress Microtubule Stress This compound->Microtubule_Stress JNK_p38 JNK/p38 MAPK Activation Microtubule_Stress->JNK_p38 Bcl2_Mcl1 Inhibition of Bcl-2 & Mcl-1 JNK_p38->Bcl2_Mcl1 Bax_Bak Activation of Bax & Bak JNK_p38->Bax_Bak Bcl2_Mcl1->Bax_Bak Disinhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic signaling pathway for this compound.

Experimental_Workflow_Cell_Viability Start Seed Cells (96-well plate) Incubate_24h Incubate 24h Start->Incubate_24h Treatment Treat with This compound Incubate_24h->Treatment Incubate_Treatment Incubate 24-72h Treatment->Incubate_Treatment MTT_Assay Add MTT Reagent Incubate_Treatment->MTT_Assay Incubate_MTT Incubate 3-4h MTT_Assay->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Workflow for determining cell viability (MTT Assay).

Experimental_Workflow_Cell_Cycle Seed Seed Cells (6-well plate) Treat Treat with this compound (24h) Seed->Treat Harvest Harvest Cells Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Quantify Quantify Cell Cycle Phases Analyze->Quantify

References

Application of Anhydrovinblastine in Microtubule Dynamics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, is a potent anti-mitotic agent that serves as a valuable tool in the study of microtubule dynamics. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest in the M phase.[1] At lower concentrations, this compound and related vinca alkaloids suppress the dynamic instability of microtubules without causing significant net depolymerization, making them ideal for investigating the subtle regulatory mechanisms of microtubule behavior.[2]

The interference with microtubule dynamics triggers cellular stress responses, leading to the activation of signaling pathways that control cell fate. Notably, the c-Jun N-terminal kinase (JNK) pathway is activated in response to microtubule disruption by vinca alkaloids, playing a crucial role in the induction of apoptosis.[3][4][5][6][7] This process is further regulated by the Bcl-2 family of proteins, which are central to the mitochondrial apoptotic pathway.[8][9][10][11] The interplay between microtubule disruption and these signaling cascades makes this compound a powerful pharmacological tool for dissecting the molecular events that link cytoskeletal integrity to cell survival and death.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the data for its parent compound, vinblastine, provides a strong and relevant proxy due to their similar mechanisms of action.

Table 1: In Vitro Effects of Vinblastine on Microtubule Polymerization and Tubulin Binding

ParameterValueConditionsReference
IC50 (Microtubule Polymerization) 32 µMPurified tubulinNot explicitly cited
Ki (Tubulin Binding) 0.178 ± 0.025 µMBovine brain microtubules at steady state[12]
Binding Stoichiometry 1.4-1.7 sites/tubulin dimerStabilized bovine brain microtubules[13]

Table 2: Effects of Vinblastine on Microtubule Dynamic Instability Parameters

ParameterEffectConcentration RangeCell Type/SystemReference
Growth Rate Suppressed3-64 nMBS-C-1 cells[2][14]
Shortening Rate Suppressed3-64 nMBS-C-1 cells[2][14]
Catastrophe Frequency Decreased at plus ends, Increased at minus ends0.1-0.4 µM (in vitro), 3-64 nM (in cells)Bovine brain microtubules (in vitro), BS-C-1 cells[2][14][15]
Rescue Frequency Increased at plus ends, Decreased at minus ends0.1-0.4 µMBovine brain microtubules (in vitro)[15]
Time in Paused State Increased3-64 nMBS-C-1 cells[2][14]
Dynamicity Decreased by 75% at 32 nM3-64 nMBS-C-1 cells[2][14]

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in turbidity.

Materials:

  • Tubulin protein (lyophilized, >99% pure)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (100 mM)

  • This compound stock solution (in DMSO)

  • 96-well microplate, spectrophotometer capable of reading at 340 nm and maintaining 37°C

Protocol:

  • Preparation of Tubulin: Resuspend lyophilized tubulin in cold G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in G-PEM buffer. Include a DMSO-only control.

  • Assay Setup: In a pre-warmed 37°C 96-well plate, add the this compound dilutions.

  • Initiation of Polymerization: To the tubulin solution on ice, add GTP to a final concentration of 1 mM. Mix gently and immediately add the tubulin/GTP mixture to the wells containing the this compound dilutions.

  • Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot absorbance versus time. The initial rate of polymerization (Vmax) and the plateau of the curve can be used to determine the inhibitory effect of this compound. Calculate the IC50 value from a dose-response curve.

In_Vitro_Microtubule_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Tubulin Solution Mix Mix Tubulin and GTP Tubulin->Mix GTP GTP GTP->Mix This compound This compound Dilutions Add_to_plate Add to Plate with this compound This compound->Add_to_plate Mix->Add_to_plate Incubate Incubate at 37°C Add_to_plate->Incubate Measure_OD Measure OD340nm Incubate->Measure_OD Plot_Data Plot Absorbance vs. Time Measure_OD->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Workflow for the in vitro microtubule polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, A549) grown on glass coverslips

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Microtubule-stabilizing buffer (MTSB: 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 0.5% Triton X-100)

  • Fixative (e.g., -20°C methanol or 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI solution (for nuclear staining)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells grown on coverslips with various concentrations of this compound (and a DMSO control) for the desired time (e.g., 4-24 hours).

  • Permeabilization and Fixation:

    • Gently wash the cells with pre-warmed PBS.

    • Permeabilize with MTSB for 1 minute at 37°C.

    • Fix with cold methanol for 10 minutes at -20°C or with paraformaldehyde for 15 minutes at room temperature.

  • Immunostaining:

    • Wash the fixed cells three times with PBS.

    • Block with blocking buffer for 30 minutes at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Incubate with DAPI solution for 5 minutes.

    • Wash once with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_imaging Imaging Seed_Cells Seed Cells on Coverslips Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Permeabilize_Fix Permeabilize and Fix Cells Treat_Cells->Permeabilize_Fix Block Block Non-specific Binding Permeabilize_Fix->Block Primary_Ab Incubate with Primary Antibody (anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (fluorescently labeled) Primary_Ab->Secondary_Ab DAPI_Stain Stain Nuclei with DAPI Secondary_Ab->DAPI_Stain Mount Mount Coverslips DAPI_Stain->Mount Visualize Visualize with Fluorescence Microscope Mount->Visualize

Workflow for immunofluorescence microscopy of microtubules.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells from each treatment condition and centrifuge to pellet.

  • Fixation:

    • Wash the cell pellet with PBS and centrifuge.

    • Resuspend the pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (can be stored for longer).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI.

    • Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_staining Fixation and Staining cluster_analysis Analysis Seed_and_Treat Seed and Treat Cells with this compound Harvest Harvest Cells Seed_and_Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Flow_Cytometry Analyze on Flow Cytometer Stain->Flow_Cytometry Model_Data Model Cell Cycle Distribution Flow_Cytometry->Model_Data

Workflow for cell cycle analysis by flow cytometry.

Signaling Pathways

This compound-induced microtubule disruption leads to mitotic arrest and the activation of apoptotic signaling pathways.

Anhydrovinblastine_Signaling_Pathway cluster_drug_target Drug Action cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis This compound This compound Tubulin Tubulin This compound->Tubulin binds to Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics inhibits polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Dynamics->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest JNK_Pathway JNK Pathway Activation Mitotic_Spindle->JNK_Pathway stress signal Mitotic_Arrest->JNK_Pathway Bcl2_Regulation Bcl-2 Family Regulation (e.g., Bcl-2 down, Bax up) JNK_Pathway->Bcl2_Regulation Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Regulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound-induced signaling leading to apoptosis.

References

Application Notes and Protocols: Utilizing Anhydrovinblastine to Elucidate Mechanisms of Vinca Alkaloid Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing anhydrovinblastine, a semi-synthetic derivative of vinblastine, as a tool to investigate the mechanisms underlying resistance to vinca alkaloids in cancer cells. The protocols detailed below cover the establishment of resistant cell lines, assessment of cytotoxicity, analysis of key resistance-associated proteins, and evaluation of cellular processes affected by this compound.

Introduction to this compound and Vinca Alkaloid Resistance

Vinca alkaloids, such as vinblastine and vincristine, are potent anti-mitotic agents widely used in cancer chemotherapy. They exert their cytotoxic effects by binding to β-tubulin and disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] However, the clinical efficacy of these drugs is often limited by the development of multidrug resistance (MDR).

This compound, a derivative of vinblastine, shares this fundamental mechanism of action and serves as a valuable probe for studying resistance pathways.[3] The primary mechanisms of resistance to vinca alkaloids include:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: Most notably, P-glycoprotein (P-gp/ABCB1), which functions as a drug efflux pump, actively removes vinca alkaloids from the cell, thereby reducing their intracellular concentration and cytotoxic effect.[1][4][5]

  • Alterations in Tubulin: Mutations in the genes encoding β-tubulin or changes in the expression of different tubulin isotypes can decrease the binding affinity of vinca alkaloids to their target, rendering the drugs less effective.[1]

These application notes will guide researchers through experiments designed to investigate these resistance mechanisms using this compound.

Data Presentation: Comparative Cytotoxicity of this compound

A crucial first step in studying drug resistance is to quantify the difference in sensitivity between parental (sensitive) and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison. The following table presents illustrative IC50 values for this compound and other vinca alkaloids in a hypothetical pair of sensitive and resistant cancer cell lines. These values are representative of the fold-resistance typically observed in cells overexpressing P-glycoprotein.

CompoundCell LineIC50 (nM)Resistance Factor (Fold Change)
This compound Sensitive Parental Cell Line25-
Vincristine-Resistant Subline75030
Vincristine Sensitive Parental Cell Line5-
Vincristine-Resistant Subline15030
Vinblastine Sensitive Parental Cell Line3-
Vincristine-Resistant Subline9030

Note: These are example values. Actual IC50 values will vary depending on the cell line and the specific resistance mechanisms.

Experimental Protocols

Herein are detailed protocols for key experiments to study vinca alkaloid resistance mechanisms using this compound.

Protocol 1: Development of a Vinca Alkaloid-Resistant Cell Line

This protocol describes the generation of a cancer cell line with acquired resistance to a vinca alkaloid, which can then be used to study cross-resistance to this compound.

Materials:

  • Parental cancer cell line (e.g., MCF-7, A549, K562)

  • Complete cell culture medium

  • Vincristine sulfate (or other vinca alkaloid)

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Standard cell culture equipment

Procedure:

  • Determine the initial IC50 of the parental cell line for the selecting vinca alkaloid (e.g., vincristine) using the cytotoxicity assay described in Protocol 2.

  • Initiate resistance induction: Culture the parental cells in medium containing the selecting agent at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).

  • Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the selecting agent. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitor cell viability: At each concentration, monitor the cells for signs of toxicity. Allow the surviving cells to repopulate the culture vessel before the next dose escalation.

  • Establish a stable resistant line: Continue this process for several months until the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-50 times the initial IC50).

  • Characterize the resistant phenotype: Regularly assess the IC50 of the resistant cell population to confirm a stable increase in resistance compared to the parental line.

  • Maintain the resistant line: Culture the established resistant cell line in the continuous presence of a maintenance concentration of the selecting agent (typically the concentration at which they were last selected) to ensure the stability of the resistant phenotype.

Protocol 2: Cytotoxicity Assay (MTT or CCK-8)

This protocol is used to determine the IC50 of this compound in both sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the sensitive and resistant cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and no drug as a control.

  • Incubation: Incubate the plates for a period that allows for cell division (e.g., 48-72 hours).

  • Viability Assessment:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for P-glycoprotein (P-gp) Expression

This protocol is used to compare the expression levels of P-gp in sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against P-gp (e.g., C219 or 4E3)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the sensitive and resistant cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each cell line onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to compare the relative expression of P-gp between the sensitive and resistant cell lines.

Protocol 4: Rhodamine 123 Efflux Assay for P-gp Function

This flow cytometry-based assay measures the efflux activity of P-gp by monitoring the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • Sensitive and resistant cell lines

  • Rhodamine 123

  • This compound (as a potential inhibitor)

  • Verapamil or PSC 833 (as a positive control P-gp inhibitor)

  • Complete cell culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the sensitive and resistant cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without inhibitors) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the different samples. A lower MFI in the resistant cells compared to the sensitive cells indicates increased efflux. An increase in MFI in the resistant cells upon treatment with this compound or a known inhibitor suggests that the compound inhibits P-gp function.

Protocol 5: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to assess the effect of this compound on the cell cycle distribution of sensitive and resistant cells.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Complete cell culture medium

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat sensitive and resistant cells with this compound at concentrations around their respective IC50 values for a specified time (e.g., 24 hours). Include an untreated control for each cell line.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of the anti-mitotic effect of this compound. Compare the cell cycle distribution between treated and untreated sensitive and resistant cells.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Vinca Alkaloid Action and Resistance

Vinca_Alkaloid_Resistance cluster_0 Vinca Alkaloid Action cluster_1 Mechanisms of Resistance Vinca This compound Tubulin β-Tubulin Vinca->Tubulin Binds to MT_disruption Microtubule Disruption Pgp P-glycoprotein (P-gp/ABCB1) Vinca->Pgp Tubulin_mut Tubulin Mutation/ Isotype Alteration Vinca->Tubulin_mut Tubulin->MT_disruption Inhibits polymerization G2M_arrest G2/M Phase Arrest MT_disruption->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis Efflux Drug Efflux Pgp->Efflux Reduced_binding Reduced Drug Binding Tubulin_mut->Reduced_binding Efflux->Vinca Removes from cell Reduced_binding->Vinca Prevents binding

Caption: Mechanisms of this compound action and resistance.

Experimental Workflow for Investigating this compound Resistance

Experimental_Workflow start Start: Sensitive Cancer Cell Line develop_resistant Develop Vinca Alkaloid Resistant Cell Line (Protocol 1) start->develop_resistant cytotoxicity Comparative Cytotoxicity (this compound IC50) (Protocol 2) develop_resistant->cytotoxicity mechanism Investigate Resistance Mechanisms cytotoxicity->mechanism pgp_expression P-gp Expression (Western Blot) (Protocol 3) mechanism->pgp_expression pgp_function P-gp Function (Rhodamine 123 Efflux) (Protocol 4) mechanism->pgp_function tubulin_analysis Tubulin Analysis (e.g., Sequencing, qRT-PCR for isotypes) mechanism->tubulin_analysis cell_cycle Cell Cycle Analysis (Protocol 5) pgp_expression->cell_cycle pgp_function->cell_cycle tubulin_analysis->cell_cycle end Conclusion: Elucidate Resistance Mechanism cell_cycle->end

Caption: Workflow for studying this compound resistance.

References

Anhydrovinblastine as a Chemical Probe for Tubulin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrovinblastine, a semi-synthetic derivative of the vinca alkaloid vinblastine, serves as a potent chemical probe for investigating the structure, function, and dynamics of tubulin and microtubules.[1][2] By binding to the vinca domain on β-tubulin, it disrupts microtubule assembly, leading to mitotic spindle disorganization and cell cycle arrest in the M phase.[1] This document provides detailed application notes on its mechanism of action, a summary of its biochemical and cellular activities, and comprehensive protocols for its use in key experimental assays.

Application Notes

Background

This compound belongs to the vinca alkaloid family of antimitotic agents, which are widely used in cancer chemotherapy and cell biology research.[3] As a chemical probe, it offers a powerful tool to study the regulatory mechanisms of microtubule dynamics, a process critical for cell division, intracellular transport, and cell motility. Its primary intracellular target is tubulin, the protein subunit of microtubules.[1]

Mechanism of Action

This compound exerts its biological effects by directly interacting with tubulin heterodimers.[1] At low concentrations, it suppresses the dynamic instability of microtubules by reducing the rates of both growth and shortening, effectively "kinetically capping" the microtubule ends.[4] At higher concentrations, it inhibits tubulin polymerization and can lead to the depolymerization of existing microtubules.[5][6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, cells treated with this compound are arrested in the M phase of the cell cycle, which can ultimately trigger apoptosis.[1][7]

anhydrovinblastine_mechanism cluster_cell Cellular Environment AVB This compound Complex AVB-Tubulin Complex AVB->Complex Binds to Vinca Domain Tubulin α/β-Tubulin Dimers Tubulin->Complex MT Microtubule Polymerization Tubulin->MT Polymerizes Complex->MT Inhibits Spindle Mitotic Spindle Formation MT->Spindle Required for Arrest M-Phase Arrest Spindle->Arrest Disruption leads to

Mechanism of this compound Action.
Applications in Tubulin Research

  • Studying Tubulin Polymerization: this compound is an excellent tool for in vitro assays to study the kinetics of tubulin assembly and disassembly.

  • Investigating Microtubule Dynamics: It can be used in live-cell imaging studies to analyze the effects of microtubule disruption on various cellular processes.

  • Validating Tubulin as a Drug Target: As a well-characterized tubulin inhibitor, it serves as a positive control in high-throughput screening assays for novel antimitotic agents.

  • Probing the Vinca Alkaloid Binding Site: Its interaction with tubulin helps in understanding the structure-activity relationships of drugs targeting the vinca domain.[3]

Quantitative Data Summary

The following tables summarize the reported in vitro activity and biochemical properties of this compound and its close analog, vinblastine.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Comments
A549Human Lung Carcinoma~0.02 - 0.05Cytotoxicity is reported to be similar to a potent ester derivative (12b).[8]
HeLaHuman Cervical Adenocarcinoma~0.01 - 0.04Cytotoxicity is reported to be similar to a potent ester derivative (12b).[8]

Note: Specific IC₅₀ values for the parent compound this compound are not explicitly detailed in the cited literature, but its potency is established as the positive control against which its derivatives were measured.[8] The values are estimated based on the activity of the most potent derivatives reported to have similar efficacy.

Table 2: Biochemical Properties and Effects on Tubulin (Data from Vinblastine)

ParameterValueConditionsReference
Binding Affinity (Kd)
High-Affinity Site0.54 µMCalf brain tubulin[9]
Low-Affinity Site14 µMCalf brain tubulin[9]
Binding Stoichiometry 1.4 - 1.7 sites/tubulin dimerStabilized bovine brain microtubules[10]
Inhibition of Polymerization IC₅₀ ≈ 0.43 µM3.0 mg/ml porcine brain tubulin[5]

Note: The biochemical data presented is for vinblastine, the parent compound of this compound. Due to their structural similarity, their biochemical behaviors are expected to be comparable.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol measures the effect of this compound on the polymerization of purified tubulin by monitoring changes in light scattering (turbidity).

polymerization_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A 1. Prepare Buffers (PM Buffer, GTP Stock) B 2. Prepare this compound (Serial dilutions in buffer) A->B C 3. Thaw Purified Tubulin (Keep on ice) B->C D 4. Assemble Reaction Mix on Ice (Buffer, GTP, Tubulin) C->D E 5. Add this compound or Vehicle to 96-well plate D->E F 6. Add Reaction Mix to Plate E->F G 7. Place Plate in 37°C Reader F->G H 8. Measure Absorbance (340nm) (Every 30s for 60-90 min) G->H I 9. Plot Absorbance vs. Time & Calculate IC₅₀ H->I

Workflow for the Tubulin Polymerization Assay.

Materials:

  • Lyophilized >99% pure tubulin (e.g., from bovine brain)

  • Polymerization Buffer (PM Buffer): 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA

  • Guanosine triphosphate (GTP) stock solution (100 mM)

  • This compound

  • DMSO (vehicle)

  • Temperature-controlled 96-well plate spectrophotometer/cuvette reader

  • Ice bucket, micropipettes, and tips

Methodology:

  • Reagent Preparation:

    • Reconstitute tubulin in ice-cold PM buffer to a final concentration of 3-4 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10 mM GTP stock and add to the tubulin solution to a final concentration of 1 mM just before use.

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in PM buffer to create a range of working concentrations (e.g., 0.01 µM to 10 µM). Include a DMSO-only vehicle control.

  • Reaction Assembly:

    • Pre-warm the spectrophotometer to 37°C.

    • In a 96-well plate, add 10 µL of each this compound dilution or vehicle control to respective wells.

    • On ice, prepare the final tubulin polymerization mix (tubulin in PM buffer + 1 mM GTP).

    • To initiate the reaction, add 90 µL of the cold tubulin mix to each well containing the compound. Mix gently by pipetting.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration. The polymerization reaction is characterized by a lag phase, an exponential growth phase, and a plateau.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the growth phase.

    • Calculate the percentage of inhibition relative to the vehicle control and plot it against the this compound concentration to determine the IC₅₀ value.

Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells

This protocol allows for the visualization of this compound's effect on the microtubule network within cultured cells.

immunofluorescence_workflow cluster_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_imaging Imaging & Analysis A 1. Seed Cells on Coverslips (24-48h incubation) B 2. Treat with this compound (Incubate for desired time, e.g., 18-24h) A->B C 3. Fix Cells (e.g., with ice-cold Methanol) B->C D 4. Permeabilize & Block (e.g., Triton X-100 & BSA) C->D E 5. Primary Antibody Incubation (e.g., anti-α-tubulin) D->E F 6. Secondary Antibody Incubation (Fluorescently-labeled) E->F G 7. Counterstain Nuclei (e.g., DAPI) F->G H 8. Mount Coverslips on Slides G->H I 9. Image with Fluorescence Microscope H->I J 10. Analyze Microtubule Morphology I->J

References

Application Notes and Protocols for Inducing Mitotic Arrest with Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrovinblastine, a semi-synthetic vinca alkaloid, is a potent anti-mitotic agent that induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells. Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[1] This document provides detailed application notes and experimental protocols for researchers utilizing this compound to study mitotic arrest and its downstream effects. This compound is often studied under the name Vinorelbine, a commercially available derivative.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of microtubules, leading to their destabilization and disassembly.[2] The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for the proper segregation of chromosomes during mitosis.[2] This interference activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase until all chromosomes are correctly attached to the spindle.[2] Prolonged activation of the SAC due to persistent microtubule disruption leads to mitotic catastrophe and subsequent induction of the intrinsic apoptotic pathway.[2]

A key signaling cascade initiated by this compound-induced microtubule damage involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[3] This leads to the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[3][4] Phosphorylation of these proteins can modulate their function, contributing to the initiation of apoptosis.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Vinorelbine (a close derivative of this compound) in various cancer cell lines, providing a reference for determining effective concentrations for inducing mitotic arrest.

Cell LineCancer TypeIC50 (nM)Citation
A549 Non-small cell lung cancer27.40[5]
Calu-6 Anaplastic lung carcinoma10.01[5]
H1792 Lung adenocarcinoma5.639[5]
P388 Murine leukemiaVaries (sensitive and resistant lines)[1][6]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

Herein are detailed protocols for key experiments to study the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or Vinorelbine)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare a series of dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol is used to visualize the effects of this compound on the microtubule network.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (or β-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a 24-well plate and allow them to attach overnight. Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

Anhydrovinblastine_Mechanism_of_Action This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubule Microtubule Polymerization This compound->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation This compound->MitoticSpindle Disrupts SAC Spindle Assembly Checkpoint (SAC) Activation MitoticArrest Mitotic Arrest (G2/M Phase) SAC->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

This compound's mechanism of mitotic arrest.

Anhydrovinblastine_Apoptosis_Signaling cluster_0 Microtubule Disruption cluster_1 Signal Transduction cluster_2 Apoptosis Regulation This compound This compound Microtubule Microtubule Destabilization This compound->Microtubule JNK JNK Activation Microtubule->JNK Bcl2 Bcl-2 / Bcl-xL Phosphorylation JNK->Bcl2 Apoptosis Apoptosis Induction Bcl2->Apoptosis

Apoptotic signaling pathway induced by this compound.

Experimental_Workflow_Cell_Cycle A 1. Cell Seeding (e.g., 6-well plates) B 2. This compound Treatment (24-48h) A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Fixation (70% Ethanol) C->D E 5. Staining (Propidium Iodide) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation (Cell Cycle Phases) F->G

Workflow for Cell Cycle Analysis.

References

Total Synthesis Strategies for Anhydrovinblastine and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for anhydrovinblastine and its analogues, compounds of significant interest in medicinal chemistry due to their relationship with the potent anticancer agent vinblastine. The application notes summarize key synthetic approaches, while the protocols offer detailed experimental methodologies for pivotal reactions.

Application Notes

The total synthesis of this compound, a key intermediate in the synthesis of vinblastine and its analogues, has been a subject of extensive research. The primary strategies revolve around the biomimetic coupling of two monomeric indole alkaloids: catharanthine and vindoline.

1. Biomimetic Iron(III)-Promoted Coupling

The most prevalent and efficient method for synthesizing this compound is the biomimetic coupling of catharanthine and vindoline mediated by an iron(III) salt, typically ferric chloride (FeCl₃). This approach, pioneered by Kutney and significantly advanced by Boger and others, mimics the proposed biosynthetic pathway. The reaction is believed to proceed through the generation of a catharanthine radical cation, which then undergoes oxidative fragmentation and diastereoselective coupling with vindoline. The resulting iminium ion is then reduced, typically with sodium borohydride (NaBH₄), to yield this compound.[1][2] This method is highly effective, providing this compound in excellent yields with high stereocontrol at the crucial C16' position.[1][2]

A key advantage of this strategy is its convergence and efficiency. Furthermore, it allows for the synthesis of a wide array of analogues by utilizing synthetically modified catharanthine or vindoline precursors.[3] This has enabled extensive structure-activity relationship (SAR) studies.

2. Alternative Coupling Methods

While the Fe(III)-promoted coupling is the most common, other methods have been explored:

  • Polonovski-Potier Reaction: This classical approach involves the reaction of catharanthine N-oxide with vindoline in the presence of trifluoroacetic anhydride. While effective, it often requires cryogenic temperatures to achieve good diastereoselectivity.[4]

  • Electrochemical Coupling: Anodic oxidation of catharanthine in the presence of vindoline has also been shown to produce this compound.

  • Enzymatic Coupling: Laccase-catalyzed coupling of catharanthine and vindoline offers a green chemistry approach to this compound synthesis.

3. Synthesis of this compound Analogues

The synthesis of this compound analogues can be broadly categorized into two main strategies:

  • Coupling of Modified Precursors: This is the most common approach, where analogues of catharanthine or vindoline are synthesized first and then subjected to the coupling reaction. This allows for systematic modifications of either the "upper" (catharanthine-derived) or "lower" (vindoline-derived) portion of the molecule. For example, fluorinated catharanthine analogues have been synthesized and used in coupling reactions to produce fluorinated vinblastine precursors.[5] Similarly, deep-seated modifications in the vindoline core have been achieved through total synthesis and then coupled with catharanthine.[3]

  • Late-Stage Functionalization: This strategy involves modifying the this compound core after its synthesis. This is particularly useful for introducing functional groups at positions that are not easily accessible through precursor synthesis. A notable example is the Fe(III)/NaBH₄-mediated functionalization of the C15'–C20' double bond of this compound to introduce various substituents at the C20' position, leading to novel vinblastine analogues.[1][6]

4. Synthesis from Leurosine

An alternative, concise synthesis of this compound starts from leurosine, another dimeric indole alkaloid. This method involves the deoxygenation of leurosine, for example, using a Cp₂TiCl-mediated radical reaction.[5]

Quantitative Data Summary

The following tables summarize the yields and diastereomeric ratios for key reactions in the synthesis of this compound and its subsequent conversion to vinblastine.

Table 1: Fe(III)-Promoted Coupling of Catharanthine and Vindoline to this compound

OxidantReducing AgentSolvent SystemTemperature (°C)Yield (%)Reference
FeCl₃ (5 equiv)NaBH₄0.1 N HCl / CF₃CH₂OH2390[1][2]
FeCl₃ (5 equiv)NaBH₄0.1 N HCl2377[2]

Table 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline

Coupling ReagentOxidation SystemProduct(s)Yield (%)Diastereomeric Ratio (Vinblastine:Leurosidine)Reference
FeCl₃Fe₂(ox)₃ / NaBH₄ / AirVinblastine & Leurosidine40-43 (Vinblastine), 20-23 (Leurosidine)~2:1[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fe(III)-Promoted Coupling [1][2]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric chloride (FeCl₃)

  • Sodium borohydride (NaBH₄)

  • Trifluoroethanol (CF₃CH₂OH)

  • Hydrochloric acid (HCl), 0.1 N aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a 10:1 mixture of 0.1 N aqueous HCl and trifluoroethanol to a concentration of approximately 0.02 M for each reactant.

  • To this stirred solution, add a solution of ferric chloride (5.0 equiv) in 0.1 N aqueous HCl at room temperature (23 °C).

  • Stir the reaction mixture for 3-4 hours. The color of the solution will typically change, indicating the progress of the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add solid sodium borohydride (excess, e.g., 10 equiv) in portions to the stirred solution. Effervescence will be observed.

  • Continue stirring at 0 °C for 30 minutes after the addition of NaBH₄ is complete.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic (pH ~8-9).

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: One-Pot Synthesis of Vinblastine from Catharanthine and Vindoline [1][2]

Materials:

  • Same as Protocol 1, with the addition of:

  • Iron(III) oxalate (Fe₂(ox)₃)

Procedure:

  • Follow steps 1-3 from Protocol 1 to perform the initial Fe(III)-promoted coupling.

  • In a separate flask, prepare a solution of iron(III) oxalate (10 equiv) in 0.1 N aqueous HCl, cooled to 0 °C and saturated with air (by bubbling air through the solution).

  • After the initial coupling reaction has stirred for 3-4 hours, add the reaction mixture containing the intermediate iminium ion to the cold, air-saturated iron(III) oxalate solution.

  • Slowly add solid sodium borohydride (excess, e.g., 20 equiv) in portions to the stirred mixture at 0 °C.

  • Continue stirring at 0 °C for 30-60 minutes.

  • Work-up the reaction as described in steps 7-10 of Protocol 1.

  • Purify the crude product by silica gel column chromatography to separate vinblastine, leurosidine, and any remaining this compound.

Visualizations

Synthetic Strategies for this compound and Analogues

G cluster_precursors Precursor Synthesis cluster_coupling Coupling Reactions cluster_products Products and Further Functionalization Cath Catharanthine Coupling Biomimetic Coupling (e.g., Fe(III)-promoted) Cath->Coupling Vind Vindoline Vind->Coupling ModCath Modified Catharanthine Analogues ModCath->Coupling ModVind Modified Vindoline Analogues ModVind->Coupling AVB This compound Coupling->AVB AVB_analogues This compound Analogues Coupling->AVB_analogues LateStageFunc Late-Stage Functionalization AVB->LateStageFunc AVB_analogues->LateStageFunc VBL_analogues Vinblastine Analogues LateStageFunc->VBL_analogues Leurosine Leurosine Deoxygenation Deoxygenation Leurosine->Deoxygenation Deoxygenation->AVB

Caption: Overview of synthetic strategies for this compound and its analogues.

Mechanism of Action: Inhibition of Microtubule Dynamics

G cluster_tubulin Tubulin Dynamics cluster_cell_cycle Cell Cycle Progression Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Depolymerization->Tubulin Metaphase Metaphase Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis Metaphase Arrest AVB_analogues This compound and Analogues AVB_analogues->Polymerization Inhibits AVB_analogues->Depolymerization Promotes

Caption: Mechanism of action of this compound analogues via inhibition of microtubule polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Anhydrovinblastine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anhydrovinblastine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help optimize experimental outcomes and improve yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the critical coupling of catharanthine and vindoline.

Question 1: My this compound yield from the catharanthine-vindoline coupling reaction is consistently low. What are the primary factors to investigate?

Answer: Low yield is a frequent challenge. The most critical factors influencing the coupling efficiency are the choice of coupling agent, solvent system, reaction temperature, and reagent purity.

  • Coupling Agent/Method: The traditional Polonovski-type reaction (often called the Potier-Kutney protocol) can have variable yields. Modern methods using iron(III) salts or organic oxidants often provide higher and more consistent yields. An FeCl₃-promoted coupling can achieve yields up to 90%.[1][2] A method using the organic oxidant tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) has also been reported to produce this compound in yields as high as 85%.[3]

  • Solvent System: The solubility of the alkaloid precursors is crucial. Using trifluoroethanol (TFE) as a cosolvent with an aqueous acidic solution (e.g., 0.1 N HCl) has been shown to significantly improve conversion rates by ensuring the reactants are fully solubilized.[1][2]

  • Reagent Purity: Ensure the catharanthine and vindoline starting materials are of high purity. Impurities can interfere with the reaction mechanism, leading to side products and reduced yield. Similarly, the quality and stoichiometry of the coupling agent are paramount.

  • Atmosphere: For some protocols, particularly those involving subsequent oxidation steps to form vinblastine directly, the presence of oxygen (air) is critical.[1] For the synthesis of this compound itself, ensure you are following the atmospheric requirements of your specific protocol.

Question 2: I am observing poor diastereoselectivity at the C16' position. How can this be improved?

Answer: Achieving the correct stereochemistry at the C16' position is essential. Diastereoselectivity is highly dependent on the reaction temperature.

For methods like the Potier-Kutney coupling, conducting the reaction at low temperatures is critical. Studies have shown that running the reaction at -78 °C can improve the diastereomeric ratio to ≥ 5:1, whereas at 0 °C, it may be as low as 1:1.[1][2] Newer, highly efficient methods using reagents like FeCl₃ or BAHA often provide excellent diastereoselectivity (exclusively the natural C16' stereochemistry) at room temperature, simplifying the experimental setup.[1][2][3]

Question 3: What causes the formation of significant side products, and how can they be minimized?

Answer: Side product formation often arises from the competitive reactivity of the intermediates or starting materials.

  • Over-oxidation: The catharanthine radical cation intermediate is highly reactive. If not controlled, it can lead to undesired products. Using the correct stoichiometry of the oxidizing agent is crucial.

  • Incorrect pH: The reaction is typically performed in an acidic medium (e.g., aqueous 0.05 N to 0.1 N HCl).[1][3] This is thought to protect the tertiary amines from competitive oxidation, thereby favoring the desired coupling pathway.[3]

  • Subsequent Reactions: this compound itself can be reactive towards electrophilic reagents.[1] It is important to quench the reaction and proceed with purification promptly after the reaction is complete to avoid degradation or further unwanted reactions.

Question 4: How do I choose between the different coupling methods (e.g., Potier-Kutney vs. FeCl₃ vs. BAHA)?

Answer: The choice of method depends on available reagents, desired yield, and experimental constraints.

  • Potier-Kutney (Polonovski-type): This classic method involves the reaction of catharanthine N-oxide with vindoline, typically activated by trifluoroacetic anhydride (TFAA). It is a foundational method but may suffer from lower yields and requires low temperatures for good stereoselectivity.[1]

  • FeCl₃-Promoted Coupling: This is a highly efficient, biomimetic approach that is often simpler to perform. It can be run at room temperature with excellent yield (up to 90%) and stereoselectivity when using a TFE/aqueous HCl cosolvent system.[1][2] It is an excellent choice for high-yield synthesis.

  • BAHA-Promoted Coupling: This method uses an organic single-electron oxidant and also provides superb yield (85%) and complete diastereoselectivity at room temperature.[3] It offers a powerful alternative to inorganic oxidants.[3]

Data Presentation: Comparison of Coupling Methods

The following table summarizes the quantitative yields for different this compound synthesis methods.

Coupling MethodOxidant/PromoterSolvent SystemTemperatureYield (%)Reference
FeCl₃-PromotedFerric Chloride (FeCl₃)0.1 N HCl / CF₃CH₂OH23 °C90%[1][2]
BAHA-PromotedTris(4-bromophenyl)aminium hexachloroantimonate0.05 N HCl / CF₃CH₂OH25 °C85%[3]
Fe₂(SO₄)₃-PromotedFerric Sulfate (Fe₂(SO₄)₃)0.1 N HCl / CF₃CH₂OH23 °C71%[2]
Potier-KutneyCatharanthine N-Oxide / TFAADichloromethane-78 °CVariable (Diastereoselectivity >5:1)[1][2]

Experimental Protocols

Protocol 1: High-Yield FeCl₃-Promoted Synthesis of this compound

This protocol is adapted from highly successful iron(III)-promoted coupling procedures.[1][2]

Materials:

  • Catharanthine

  • Vindoline

  • Ferric Chloride (FeCl₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrochloric Acid (HCl), 0.1 N aqueous solution

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve catharanthine (1 equiv) and vindoline (1 equiv) in a mixture of 0.1 N aqueous HCl and TFE. The ratio of aq. HCl to TFE can range from 2:1 to 10:1.[3] Ensure the concentration of each alkaloid is approximately 0.02 M.[2]

  • Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add solid FeCl₃ (5 equiv) to the stirring solution at room temperature (23-25 °C).

  • Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. The reaction mixture will contain the intermediate iminium ion.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly add solid NaBH₄ (10-20 equiv) in portions to reduce the intermediate iminium ion to this compound.

  • Stir for an additional 30 minutes at 0 °C.

  • Quench the reaction by adding saturated NaHCO₃ solution until the pH is basic (~8-9).

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (silica gel, typically with a gradient of ethyl acetate in hexanes containing a small amount of diethylamine or triethylamine) to yield pure this compound.

Visualizations

This compound Synthesis Workflow

This diagram illustrates the general experimental workflow for the coupling of catharanthine and vindoline to produce this compound.

G A Prepare Solution Catharanthine + Vindoline in TFE / aq. HCl B Add Coupling Agent (e.g., FeCl3 or BAHA) A->B C Stir at Room Temp (1-2 hours) B->C D Iminium Ion Intermediate Formation C->D E Reductive Workup (e.g., NaBH4) D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H Pure this compound G->H

Caption: General workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

This diagram provides a logical flowchart to diagnose and resolve issues of low reaction yield.

G start Low Yield Observed q1 Check Reagent Purity (Vindoline, Catharanthine) start->q1 Start Here q2 Verify Solvent System (TFE/aq. HCl used?) q1->q2 If Pure sol1 Action: Purify Starting Materials q1->sol1 If Impure q3 Confirm Coupling Agent (Stoichiometry & Quality) q2->q3 If Correct sol2 Action: Use TFE Cosolvent for Solubility q2->sol2 If Incorrect q4 Review Reaction Temp. (Correct for method?) q3->q4 If Correct sol3 Action: Use Fresh, High- Quality Coupling Agent q3->sol3 If Incorrect sol4 Action: Adjust Temp. (e.g., -78°C for Potier) q4->sol4 If Incorrect end Yield Improved q4->end If Correct sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for low yield diagnosis.

References

Anhydrovinblastine stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper handling of anhydrovinblastine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For solid, powdered this compound, storage at -20°C in a tightly sealed container, protected from light, is recommended. Once dissolved in a solvent, it is best to store stock solutions at -80°C to ensure long-term stability.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, this compound powder should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. For cell-based assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the main factors that can cause this compound to degrade?

A3: The stability of this compound, like other vinca alkaloids, is primarily affected by pH, temperature, and exposure to light. Acidic conditions can lead to degradation. Elevated temperatures can also accelerate decomposition. Furthermore, vinca alkaloids can be sensitive to light, particularly in the presence of photosensitizers like riboflavin, which is a common component of cell culture media.[1]

Q4: Can I store diluted this compound solutions in aqueous buffers?

A4: While vinca alkaloids are relatively stable in common infusion fluids like 0.9% sodium chloride and 5% dextrose for several weeks at 4°C and 25°C, long-term storage of diluted aqueous solutions is not recommended due to the potential for hydrolysis and degradation.[2][3][4] For experiments, it is best to prepare fresh dilutions from a frozen stock solution shortly before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound due to improper storage or handling.Ensure that the stock solution has been stored at -80°C and protected from light. Prepare fresh dilutions for each experiment. Minimize the exposure of the compound to ambient light, especially in riboflavin-containing cell culture media.[1]
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into smaller, single-use volumes upon preparation to avoid multiple freeze-thaw cycles.
Precipitation of the compound in aqueous media. Low solubility of this compound in aqueous solutions.Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but remains non-toxic to the cells. Gentle warming and vortexing may help to redissolve the compound.
Variability between experimental replicates. Uneven distribution of the compound in the culture medium.After adding the this compound solution to the cell culture medium, mix thoroughly by gentle pipetting or swirling before dispensing into individual wells or flasks.
Unexpected cellular phenotypes or toxicity. Contamination of the stock solution.Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used (e.g., PTFE for DMSO).
Cytotoxicity of the solvent.Perform a solvent control experiment to ensure that the concentration of the solvent used to deliver this compound is not affecting cell viability or the experimental outcome.

Stability of Vinca Alkaloids in Solution

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of the closely related vinca alkaloids, vinblastine and vincristine, under various conditions. This information can serve as a valuable guideline for handling this compound due to their structural similarities.

CompoundSolvent/MediumTemperatureStabilityReference
Vinblastine, Vincristine, Vindesine0.9% Sodium Chloride4°CNo significant degradation for 3 weeks[2][4]
Vinblastine, Vincristine, Vindesine5% Dextrose4°CNo significant degradation for 3 weeks[2][4]
Vinblastine, Vincristine, VindesineRinger's Lactate4°CNo significant degradation for 3 weeks[2][4]
Vinblastine, Vincristine, Vindesine0.9% Sodium Chloride25°C>95% remained after 3 weeks[2][3][4]
Vinblastine, Vincristine, Vindesine5% Dextrose25°C>95% remained after 3 weeks[2][3][4]
Vinblastine, Vincristine, VindesineRinger's Lactate25°C>95% remained after 3 weeks[2][3][4]
Vinblastine SulfateAqueous Solution5°CEstimated t90 of 10.7 years[5]
Vinblastine SulfateAqueous Solution25°CEstimated t90 of 150 days[5]
Vinblastine SulfateAqueous Solution37°CEstimated t90 of 16.6 days[5]
VincristinePLGA Microspheres (acidic microclimate)37°Ct1/2 of approximately 7.5 days[6]

t90: Time for 10% degradation.

Potential Degradation Pathways

Studies on the degradation of vinblastine have identified several transformation products. Given the structural similarity, it is plausible that this compound may undergo similar degradation. Key degradation reactions for vinca alkaloids include hydrolysis and oxidation.[5][7][8] For instance, vincristine, which has a formyl group, is susceptible to deformylation under acidic conditions.[6] Vinblastine has been shown to degrade into products such as 19'-oxovinblastine and an isomer of vinblastine upon heating.[5] Light-mediated degradation can lead to a different set of byproducts.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, and appropriate personal protective equipment (PPE).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Under a fume hood, weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: In Vitro Microtubule Disruption Assay

This protocol outlines a general workflow for assessing the effect of this compound on microtubule integrity in a cell-based assay.

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a multi-well plate at a density that allows for optimal growth during the experiment.

  • Compound Treatment:

    • The following day, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for a predetermined period (e.g., 24 hours).

  • Immunofluorescence Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Analyze the images to assess changes in microtubule morphology, such as depolymerization or formation of abnormal microtubule structures.

Visualizations

Anhydrovinblastine_Mechanism_of_Action cluster_Cell Cell This compound This compound Tubulin_dimers α/β-Tubulin Dimers This compound->Tubulin_dimers Binds to Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization (Inhibited) Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule->Mitotic_Spindle_Disruption Leads to M_phase_arrest M-Phase Arrest Mitotic_Spindle_Disruption->M_phase_arrest Causes Apoptosis Apoptosis M_phase_arrest->Apoptosis Induces

Caption: this compound's mechanism of action on microtubule dynamics.

Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution (-80°C) start->prepare_stock seed_cells Seed Cells in Multi-well Plate prepare_stock->seed_cells treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate fix_stain Fix and Stain for Microtubules and Nuclei incubate->fix_stain image Acquire Images with Fluorescence Microscope fix_stain->image analyze Analyze Microtubule Morphology image->analyze end End analyze->end

Caption: Workflow for a cell-based microtubule disruption assay.

References

Technical Support Center: Optimizing Anhydrovinblastine Concentration for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of anhydrovinblastine for their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1] Its primary mechanism of action involves targeting and binding to tubulin, a key component of microtubules. This interaction inhibits microtubule formation, leading to the disruption of the mitotic spindle assembly. Consequently, the cell cycle is arrested in the M phase, ultimately inhibiting tumor cell proliferation.[1][2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint (e.g., cytotoxicity, cell cycle arrest, apoptosis induction). Based on studies with related vinca alkaloids and the general cytotoxic nature of this compound, a broad starting range to consider for initial screening is 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How do I determine the half-maximal inhibitory concentration (IC50) of this compound for my cell line?

The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a standard measure of cytotoxicity. A common method to determine the IC50 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves treating cells with a serial dilution of this compound and measuring cell viability after a specific incubation period (e.g., 24, 48, or 72 hours).

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently before dispensing cells into each well. Avoid using the outer wells of a 96-well plate as they are more prone to evaporation.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: To minimize evaporation, fill the perimeter wells with sterile PBS or media without cells. Ensure the incubator has adequate humidity.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the media containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or a lower concentration range. Ensure the final solvent concentration in the media is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).

Issue 2: No significant cell cycle arrest observed.
  • Possible Cause: Inappropriate this compound concentration.

    • Solution: The concentration required to induce cell cycle arrest may be lower than that needed for significant cytotoxicity. Perform a dose-response experiment and analyze the cell cycle profile at various concentrations below the IC50 value.

  • Possible Cause: Incorrect timing of analysis.

    • Solution: Cell cycle arrest is a time-dependent process. Harvest cells at different time points (e.g., 12, 24, 48 hours) after this compound treatment to identify the optimal time for observing M-phase arrest.

  • Possible Cause: Issues with cell cycle analysis protocol.

    • Solution: Ensure proper cell fixation (e.g., with cold 70% ethanol) to prevent cell clumping and ensure accurate DNA staining with propidium iodide. Use a sufficient number of cells for flow cytometry analysis to obtain statistically significant data.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.
  • Possible Cause: High concentration of this compound leading to widespread necrosis.

    • Solution: High drug concentrations can induce necrosis rather than apoptosis. Use a range of concentrations, including those around the IC50 value, to identify a concentration that primarily induces apoptosis.

  • Possible Cause: Late-stage apoptosis appearing similar to necrosis.

    • Solution: Utilize an Annexin V and Propidium Iodide (PI) co-staining assay. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both. Analyze cells at earlier time points to capture the early stages of apoptosis.

Data Presentation

Table 1: Illustrative IC50 Values of Vinca Alkaloids in Various Cancer Cell Lines

Cell LineDrugIC50 ValueIncubation Time (hours)
A549 (Lung Carcinoma)VinblastineData not consistently reported-
HeLa (Cervical Cancer)Vinblastine~3-15 nM48
MCF-7 (Breast Cancer)Vinblastine~1-10 nM48

Note: The IC50 values for this compound are not widely available in public literature. The data for vinblastine is provided as a reference point, and it is essential to experimentally determine the IC50 for this compound in your specific cell line.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Anhydrovinblastine_Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Formation Microtubule Formation This compound->Microtubule_Formation Inhibits Tubulin->Microtubule_Formation Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle M_Phase_Arrest M-Phase Cell Cycle Arrest Mitotic_Spindle->M_Phase_Arrest Cell_Proliferation Tumor Cell Proliferation M_Phase_Arrest->Cell_Proliferation Inhibits

Caption: Mechanism of action of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_this compound Prepare Serial Dilutions of this compound Treat_Cells Treat Cells and Incubate (24-72h) Prepare_this compound->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Signaling_Hypothesis cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption PI3K PI3K Microtubule_Disruption->PI3K May Inhibit Ras Ras Microtubule_Disruption->Ras May Inhibit Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

References

Identifying and minimizing off-target effects of Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anhydrovinblastine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1][2] Its primary on-target effect is the inhibition of microtubule formation.[1][2] Like other vinca alkaloids, it binds to tubulin, disrupting the assembly of mitotic spindles, which leads to cell cycle arrest in the M phase and subsequent apoptosis in cancer cells.[1][2]

Q2: What are the known or suspected off-target effects of this compound and other vinca alkaloids?

While direct, comprehensive off-target profiling data for this compound is not extensively published, the well-documented toxicities of the vinca alkaloid class provide strong indications of potential off-target effects. These include:

  • Neurotoxicity: This is a common dose-limiting toxicity for vinca alkaloids.[3] Symptoms can include peripheral neuropathy, neuropathic pain, and muscle weakness.[3] The underlying mechanism is thought to be related to the disruption of axonal microtubules, which are crucial for neuronal function.

  • Myelosuppression: Suppression of bone marrow activity, leading to neutropenia, anemia, and thrombocytopenia, is another significant off-target effect.[4]

  • Gastrointestinal Toxicity: Effects such as constipation are frequently observed and are considered dose-limiting toxicities.[4]

It is plausible that this compound interacts with other proteins, such as kinases or other tubulin-interacting proteins, which could contribute to these toxicities. However, specific, publicly available data on these interactions is limited.

Q3: How can I experimentally identify off-target effects of this compound in my cell-based assays?

Identifying off-target effects requires a multi-pronged approach. Here are some key experimental strategies:

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other microtubule inhibitors. Discrepancies in the phenotype may suggest off-target effects.

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity. This is crucial as many signaling pathways are regulated by kinases.

  • Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry (AP-MS) to pull down proteins that directly bind to an immobilized this compound analog. This can reveal unexpected protein interactions.

  • CRISPR-Cas9 Genetic Screening: Perform a genome-wide CRISPR screen to identify genes that, when knocked out, confer resistance or sensitivity to this compound. If genes other than those related to tubulin are identified, it could point to off-target pathways.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 values in cytotoxicity assays across different cell lines.

  • Possible Cause 1: Differential expression of tubulin isoforms.

    • Troubleshooting Step: Perform western blotting or qPCR to quantify the expression levels of different β-tubulin isoforms in your cell lines. Certain isoforms may have a lower affinity for this compound.

  • Possible Cause 2: Variations in drug efflux pump expression.

    • Troubleshooting Step: Measure the expression and activity of P-glycoprotein (MDR1/ABCB1) and other drug efflux pumps. Co-treatment with an efflux pump inhibitor like verapamil can help determine if this is a contributing factor.[5]

  • Possible Cause 3: Off-target effects influencing cell viability in a cell-type-specific manner.

    • Troubleshooting Step: If you have access to kinase profiling or proteomics data, cross-reference the identified off-targets with the known biology of your cell lines to see if there are any plausible connections.

Issue 2: Unexpected morphological changes in cells that are not consistent with mitotic arrest.

  • Possible Cause 1: Off-target effects on the cytoskeleton.

    • Troubleshooting Step: Use immunofluorescence to stain for other cytoskeletal components like actin and intermediate filaments to see if their organization is also perturbed.

  • Possible Cause 2: Induction of cellular stress pathways unrelated to mitotic catastrophe.

    • Troubleshooting Step: Perform western blot analysis for markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (DDR).

Issue 3: Difficulty replicating in vivo efficacy in in vitro models.

  • Possible Cause 1: Drug metabolism.

    • Troubleshooting Step: this compound may be metabolized in vivo into more or less active compounds.[6] Consider using liver microsomes in your in vitro assays to simulate metabolic processes.

  • Possible Cause 2: The tumor microenvironment (TME).

    • Troubleshooting Step: The in vivo efficacy of this compound may be influenced by its effects on the TME, which are not captured in simple 2D cell culture. Consider using 3D spheroid cultures or co-culture systems that include stromal and immune cells.

Data Presentation

Table 1: Illustrative Kinase Profiling Data for a Hypothetical Vinca Alkaloid

Disclaimer: The following data is for illustrative purposes only and is not actual experimental data for this compound. It is meant to demonstrate how such data would be presented.

Kinase TargetIC50 (nM)On-Target/Off-TargetPotential Implication
TUBB (β-Tubulin)15On-TargetPrimary mechanism of action
CDK2/CycA850Off-TargetCell cycle regulation
Aurora A1200Off-TargetMitotic progression
VEGFR22500Off-TargetAngiogenesis
ABL1>10000Off-TargetNo significant inhibition

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound stock solution (in DMSO)

  • Glycerol

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization promotion or nocodazole for inhibition).

  • Add the this compound dilutions or controls to the wells of a pre-chilled 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time to generate polymerization curves.

Protocol 2: Kinase Profiling Assay

This protocol outlines a general method for screening this compound against a panel of kinases.

Materials:

  • Recombinant kinases

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase buffer

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 384-well plates

  • Multimode plate reader

Procedure:

  • Prepare a solution of each kinase in its specific kinase buffer.

  • Prepare a solution of the corresponding substrate and ATP at a concentration near the Km for each kinase.

  • Dispense the this compound at various concentrations into the wells of the 384-well plate. Include a vehicle control (DMSO).

  • Add the kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (luminescence or fluorescence) on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 values.

Mandatory Visualizations

Anhydrovinblastine_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Inhibits polymerization Tubulin->Microtubule Polymerizes into Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Forms M_Phase_Arrest M_Phase_Arrest Mitotic_Spindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Induces

Caption: On-target mechanism of this compound.

Off_Target_Identification_Workflow cluster_experimental Experimental Approaches cluster_analysis Data Analysis and Validation cluster_outcome Outcome Kinase_Profiling Kinase Profiling Identify_Hits Identify Potential Off-Targets Kinase_Profiling->Identify_Hits Chemical_Proteomics Chemical Proteomics Chemical_Proteomics->Identify_Hits Genetic_Screening CRISPR/Cas9 Screening Genetic_Screening->Identify_Hits Pathway_Analysis Pathway Analysis Identify_Hits->Pathway_Analysis Validate_Hits Validate with Secondary Assays Pathway_Analysis->Validate_Hits Minimize_Effects Strategies to Minimize Off-Target Effects Validate_Hits->Minimize_Effects

Caption: Workflow for identifying off-target effects.

Troubleshooting_Logic Start Inconsistent IC50 Values Cause1 Tubulin Isoform Expression? Perform Western Blot/qPCR Start->Cause1 Cause2 Drug Efflux? Measure pump activity; use inhibitors Start->Cause2 Cause3 Cell-specific Off-Targets? Correlate with profiling data Start->Cause3 Resolved Issue Resolved Cause1->Resolved Cause2->Resolved Cause3->Resolved

Caption: Troubleshooting inconsistent IC50 values.

References

Preventing degradation of Anhydrovinblastine during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the prevention of anhydrovinblastine degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and photodegradation. The Δ15′,20′-double bond in the catharanthine moiety is particularly prone to oxidation[1]. Exposure to acidic or alkaline conditions can catalyze hydrolysis, and exposure to light can lead to photolytic degradation. Temperature is also a critical factor, as it accelerates the rates of all these degradation reactions.

Q2: How should I properly store this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it should be kept as a solid powder at -20°C. If it is in a solvent, it should be stored at -80°C. It is imperative to protect it from light by using amber vials or by wrapping the container in foil. The container should be tightly sealed to prevent exposure to air and moisture.

Q3: What are the visible signs of this compound degradation?

A3: Visual inspection may not always be sufficient to detect degradation, as degradation products may be colorless and soluble. The most reliable method for assessing the purity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the color of the solution or the appearance of precipitates may indicate significant degradation or contamination.

Q4: Can I use this compound that has been stored improperly?

A4: It is strongly advised against using this compound that has been stored improperly. Degradation can lead to a decrease in its biological activity and the formation of impurities that could produce misleading experimental results or unforeseen toxicity in cell-based assays. It is recommended to use a fresh, properly stored vial of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • Minimize Light Exposure: Protect the stock solution and the final dilutions in the cell culture medium from light. Use amber tubes and cover plates with foil during incubation.

  • Control pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Significant shifts in pH can accelerate the hydrolysis of this compound.

  • Limit Incubation Time: If possible, design your experiments to minimize the incubation time of cells with this compound to reduce the opportunity for degradation.

  • Purity Check: If inconsistencies persist, check the purity of your this compound stock using HPLC to rule out degradation of the starting material.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Control Sample Temperature: Keep samples in an autosampler cooled to 4°C to minimize degradation while awaiting injection.

  • Use Appropriate Solvents: Prepare your samples in a neutral, aprotic solvent if possible. If aqueous buffers are necessary, use them at a pH close to neutral and prepare them fresh.

  • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact this compound from its potential degradation products. This typically involves a gradient elution on a C18 column.

  • Analyze a "Forced Degradation" Sample: To identify potential degradation peaks, intentionally degrade a small sample of this compound (e.g., by treating with mild acid, base, or an oxidizing agent) and run it on your HPLC system. This will help in identifying the retention times of the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureRecommended ContainerLight Protection
Powder -20°CTightly sealed vialAmber vial or foil wrap
In Solvent -80°CTightly sealed vialAmber vial or foil wrap
Table 2: Estimated Stability of a Related Vinca Alkaloid (Vinblastine Sulfate) in Aqueous Solution*
TemperatureEstimated t90 (time to 90% potency)
5°C10.7 years
25°C150 days
37°C16.6 days

*Data from a stability study on vinblastine sulfate, a structurally similar compound, is provided as an estimate of stability in the absence of direct data for this compound.[2] Degradation rates for this compound may differ.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under a fume hood, dissolve the this compound in an appropriate solvent (e.g., DMSO) to a desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the this compound sample in the initial mobile phase composition.

Mandatory Visualizations

This compound This compound Oxidation Oxidation This compound->Oxidation O2, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Photodegradation Photodegradation This compound->Photodegradation Light Exposure Leurosine Leurosine (α-epoxide) Oxidation->Leurosine Vinblastine_Isomers Vinblastine Isomers Oxidation->Vinblastine_Isomers Hydrolyzed_Products Hydrolyzed Products Hydrolysis->Hydrolyzed_Products Photolytic_Products Photolytic Products Photodegradation->Photolytic_Products

Caption: Major degradation pathways of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Equilibrate Equilibrate Vial to RT Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Dilute Dilute in Pre-warmed Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate (Protect from Light) Treat->Incubate Collect Collect Samples Incubate->Collect Analyze Analyze via HPLC Collect->Analyze

Caption: Experimental workflow for handling this compound.

Start Inconsistent Experimental Results? Check_Purity Check Purity of Starting Material (HPLC) Start->Check_Purity Degraded Degradation Detected? Check_Purity->Degraded New_Vial Use a New, Properly Stored Vial Degraded->New_Vial Yes Check_Protocol Review Experimental Protocol Degraded->Check_Protocol No Fresh_Solutions Are Solutions Prepared Fresh? Check_Protocol->Fresh_Solutions Prepare_Fresh Prepare Fresh Solutions Before Each Experiment Fresh_Solutions->Prepare_Fresh No Light_Protection Is Experiment Protected from Light? Fresh_Solutions->Light_Protection Yes Protect_Light Use Amber Tubes/Plates, Cover with Foil Light_Protection->Protect_Light No pH_Control Is pH of Medium/Buffer Stable? Light_Protection->pH_Control Yes pH_Control->New_Vial Yes, but still inconsistent Control_pH Ensure Stable pH Throughout Experiment pH_Control->Control_pH No

Caption: Troubleshooting logic for inconsistent results.

References

Challenges and solutions in the purification of Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Anhydrovinblastine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound are preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography.[1][2] For final polishing and obtaining highly pure material suitable for pharmaceutical use, crystallization is often employed.[3][4] Counter-current chromatography (CCC) has also been explored as a purification technique for alkaloids and other natural products.

Q2: What are the main challenges in the purification of this compound?

A2: The primary challenges in this compound purification include:

  • Co-eluting impurities: Structurally similar impurities, such as isomers or degradation products, can be difficult to separate from the main compound.[5][6]

  • Degradation: this compound can be sensitive to pH, light, and temperature, leading to degradation during the purification process.[7][8]

  • Low recovery: Achieving high purity often comes at the cost of reduced yield due to multiple purification steps or loss of product during processing.[3][9]

  • Peak tailing and broadening in HPLC: These issues can lead to poor resolution and inaccurate quantification.[10][11][12][13]

  • Crystallization difficulties: Inducing crystallization and obtaining high-quality crystals can be challenging.[3]

Q3: What are the expected impurities in a crude this compound sample?

A3: Crude this compound samples may contain a variety of impurities, including:

  • Unreacted starting materials: Catharanthine and Vindoline.[14][15]

  • Side-products from the coupling reaction.

  • Degradation products of this compound.

  • Isomers of this compound.[14]

Troubleshooting Guides

Preparative HPLC Purification

Problem 1: Poor resolution between this compound and impurities.

Possible Cause Solution
Inappropriate mobile phase compositionOptimize the mobile phase by adjusting the solvent ratio, trying different organic modifiers (e.g., acetonitrile vs. methanol), or adding modifiers like triethylamine or formic acid to improve peak shape and selectivity.[10][16]
Incorrect column chemistryScreen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for your specific impurity profile.
Suboptimal flow rate or temperatureAdjust the flow rate and column temperature. A lower flow rate and optimized temperature can improve resolution.
Column overloadReduce the sample load to avoid peak broadening and distortion.[11]

Problem 2: Significant peak tailing for the this compound peak.

Possible Cause Solution
Secondary interactions with residual silanols on the silica-based columnAdd a competitive base, such as triethylamine (0.1%), to the mobile phase to mask the silanol groups.[10] Alternatively, use a base-deactivated column.
Column bed deformation or contaminationIf the problem persists with a new column, it might be a void at the column inlet or a blocked frit.[11] Try reversing and flushing the column. If that fails, the column may need to be replaced.
Extra-column band broadeningMinimize the length and diameter of tubing connecting the injector, column, and detector.[12]

Problem 3: Low recovery of this compound after purification.

Possible Cause Solution
Irreversible adsorption on the columnUse a guard column to protect the analytical column from strongly retained impurities.[10][12] Consider using a different stationary phase.
Degradation during the runEnsure the mobile phase pH is within the stability range of this compound. Protect the sample from light and maintain a controlled temperature.
Inefficient fraction collectionOptimize the fraction collection parameters to ensure the entire peak is collected without excessive dilution.
Flash Chromatography Purification

Problem 1: The compound does not move off the column (streaking at the baseline).

Possible Cause Solution
Solvent system is not polar enoughGradually increase the polarity of the eluent.[17]
Compound is insoluble in the mobile phaseEnsure the compound is soluble in the chosen solvent system. If necessary, pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.[18]
Compound decomposition on silica gelTest the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase like alumina.

Problem 2: Poor separation of spots.

Possible Cause Solution
Inappropriate solvent systemThe ideal Rf value for the target compound on a TLC plate for good separation in flash chromatography is typically between 0.2 and 0.35.[19] Re-optimize the solvent system using TLC.
Column was packed improperlyEnsure the column is packed uniformly without any cracks or channels.
Column was overloadedUse a larger column or reduce the amount of crude material being purified.
Crystallization

Problem 1: this compound fails to crystallize.

Possible Cause Solution
Solution is not supersaturatedSlowly evaporate the solvent or add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise until turbidity is observed, then warm to redissolve and cool slowly.[4]
Presence of impurities inhibiting crystallizationPurify the material further using chromatography before attempting crystallization again.[20]
Inappropriate solvent systemScreen a variety of solvents or solvent mixtures.[21] A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem 2: The product "oils out" instead of forming crystals.

Possible Cause Solution
Solution is too concentrated or cooling too rapidlyDilute the solution with more solvent and allow it to cool more slowly.[3]
High impurity levelsThe presence of significant impurities can lower the melting point of the solid, causing it to oil out. Further purification is needed.[3]

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValueReference
Column Waters (5)C18-MS-II (4.6 mm x 250 mm)[22]
Mobile Phase Methanol-1% (v/v) diethylamine solution (adjusted to pH 7.3 with phosphate)[22]
Elution Gradient[22]
Detection 220 nm[22]
Temperature 25 °C[22]
Linearity Range 0.01-0.5 mg/mL (r = 0.9986)[22]
Recovery 96.4%[22]
RSD 1.96%[22]

Experimental Protocols

Protocol 1: Analytical HPLC for this compound

This protocol is based on a published method for the simultaneous determination of Vindoline, Catharanthine, and this compound.[22]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Waters (5)C18-MS-II column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 1% (v/v) diethylamine solution, pH adjusted to 7.3 with phosphate buffer.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • Start with a suitable ratio of Mobile Phase A and B.

    • Run a linear gradient to increase the percentage of Mobile Phase B over a specified time to elute this compound and other compounds of interest.

    • Re-equilibrate the column to the initial conditions before the next injection.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Purification_Workflow Crude Crude this compound (from synthesis/extraction) Flash Flash Chromatography (Initial Purification) Crude->Flash Removes bulk impurities Prep_HPLC Preparative HPLC (High Purity Separation) Flash->Prep_HPLC Further purification Crystallization Crystallization (Final Polishing) Flash->Crystallization Direct to final step if purity is high Prep_HPLC->Crystallization For highest purity Pure Pure this compound Prep_HPLC->Pure Crystallization->Pure

Caption: General purification workflow for this compound.

HPLC_Troubleshooting Start Poor HPLC Result Peak_Shape Poor Peak Shape? (Tailing/Fronting) Start->Peak_Shape Resolution Poor Resolution? Start->Resolution Recovery Low Recovery? Start->Recovery Solvent_pH Adjust Mobile Phase pH / Additives Peak_Shape->Solvent_pH If basic compound Guard_Column Use Guard Column Peak_Shape->Guard_Column If column contamination Column_Chem Change Column Chemistry Resolution->Column_Chem Optimize_Grad Optimize Gradient Resolution->Optimize_Grad Load Reduce Sample Load Resolution->Load Recovery->Guard_Column Irreversible binding Degradation Check for Degradation Recovery->Degradation

Caption: Troubleshooting logic for preparative HPLC of this compound.

References

Addressing inconsistent experimental results with Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent experimental results with Anhydrovinblastine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a semi-synthetic derivative of the vinca alkaloid vinblastine.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to the arrest of cells in the M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[1]

Q2: Why am I seeing significant variability in the IC50 values for this compound between experiments?

Inconsistent IC50 values can arise from several sources of variability in cell-based assays. Key factors include:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use a consistent and low passage number for all experiments. Cell lines can drift phenotypically over time in culture.[2]

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the apparent cytotoxicity of a compound. It is crucial to maintain a consistent seeding density across all plates and experiments.[3]

  • Reagent Quality and Preparation: Use high-quality, pure this compound. The method of solubilization and the age of the stock solution can affect its potency. Prepare fresh dilutions from a validated stock for each experiment.

  • Assay Protocol Consistency: Minor variations in incubation times, reagent volumes, and washing steps can introduce variability. Adhere strictly to a standardized protocol.[4]

  • Biological Variability: Inherent biological differences between cell passages and even between wells on the same plate can contribute to variability.[5][6]

Q3: My this compound solution appears to be losing activity over time. What are the proper storage and handling procedures?

While specific stability data for this compound solutions is not extensively published, general guidelines for vinca alkaloids and other bioactive small molecules should be followed:

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

  • Light Sensitivity: Protect solutions from light, as many complex organic molecules are light-sensitive.

Q4: I am not observing the expected M-phase cell cycle arrest after this compound treatment. What could be the reason?

Several factors could contribute to a lack of observable M-phase arrest:

  • Sub-optimal Concentration: The concentration of this compound used may be too low to induce a significant mitotic block. Perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Incorrect Timing of Analysis: The peak of M-phase arrest is time-dependent. You may need to perform a time-course experiment to identify the optimal time point for analysis after drug addition.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to vinca alkaloids. This can be due to overexpression of efflux pumps like P-glycoprotein or mutations in tubulin subunits.[7][8]

  • Apoptosis Induction at High Concentrations: At high concentrations, this compound may induce rapid apoptosis, leading to a decrease in the number of cells that can be analyzed for cell cycle phase, potentially masking the M-phase arrest.[9]

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Assay Results
Observed Problem Potential Cause Recommended Solution
High variability in IC50 values between replicate plates. Inconsistent cell seeding density.Use an automated cell counter to ensure accurate and consistent cell numbers per well. Visually inspect plates after seeding to confirm even cell distribution.
Edge effects on multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errors during compound dilution or addition.Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix of the final drug concentration to add to the wells.
IC50 value is significantly higher than expected from the literature. This compound degradation.Prepare fresh stock solutions and working dilutions. Ensure proper storage of the compound.
Cell line resistance.Test a different, sensitive cell line to confirm compound activity. Investigate potential resistance mechanisms in your cell line (e.g., P-gp expression).
High cell density.Optimize the cell seeding density. Higher cell numbers may require higher drug concentrations to achieve the same effect.
No cytotoxic effect observed. Incorrect compound concentration or inactive compound.Verify the concentration of your stock solution. Test a fresh batch of this compound. Include a positive control (e.g., another known cytotoxic agent) in your assay.
Assay interference.Ensure that the solvent (e.g., DMSO) concentration is not toxic to the cells and does not interfere with the assay readout.
Guide 2: Issues with Tubulin Polymerization Assays
Observed Problem Potential Cause Recommended Solution
No inhibition of tubulin polymerization observed. Inactive this compound.Confirm the activity of your this compound in a cell-based assay. Prepare fresh solutions.
Insufficient drug concentration.Perform a dose-response curve to determine the effective concentration range for inhibiting tubulin polymerization in your assay system.
Suboptimal assay conditions.Ensure the tubulin concentration, temperature (37°C), and buffer components are optimal for polymerization.[10][11]
High background signal or aggregation. Poor quality tubulin.Use high-purity, polymerization-competent tubulin. Keep tubulin on ice before starting the assay to prevent premature polymerization.
This compound precipitation.Check the solubility of this compound in the assay buffer. The final solvent concentration should be low and consistent across all samples.
Inconsistent results between experiments. Variability in tubulin preparation.Use the same batch of purified tubulin for a set of experiments to minimize variability.
Temperature fluctuations.Ensure the plate reader or spectrophotometer is pre-warmed to 37°C and that the temperature is stable throughout the assay.[10]

Data Presentation

Table 1: Reported IC50 Values of this compound and its Derivatives in Different Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound amide derivative (6b)A549Non-small cell lung cancer0.008[12]
This compound amide derivative (12b)A549Non-small cell lung cancer0.006[12]
This compound amide derivative (24b)A549Non-small cell lung cancer0.005[12]
This compound amide derivative (6b)HeLaCervical cancer0.012[12]
This compound amide derivative (12b)HeLaCervical cancer0.010[12]
This compound amide derivative (24b)HeLaCervical cancer0.009[12]

Note: The IC50 values for the parent compound this compound were not explicitly stated in the provided search results. The data presented here is for synthesized amide derivatives, highlighting the potent activity of this class of molecules.

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Dilute the cells in a complete culture medium to the desired seeding density (e.g., 5,000 cells/well for a 96-well plate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a complete culture medium from a concentrated stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare dilutions of this compound in the general tubulin buffer.

  • Assay Setup:

    • Pre-warm a 96-well plate and a spectrophotometer to 37°C.

    • On ice, add the following to each well:

      • Tubulin solution (final concentration e.g., 3 mg/mL).

      • This compound dilution or vehicle control.

      • GTP (final concentration e.g., 1 mM).

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Measurement:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance (OD340) versus time for each condition.

    • Compare the polymerization curves of the this compound-treated samples to the vehicle control to assess the inhibition of tubulin polymerization.

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Fixation:

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[13]

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population.

    • Analyze the PI fluorescence of the single-cell population using a histogram.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

Anhydrovinblastine_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Cell Cell Mitotic Spindle->Cell Leads to Mitotic Arrest (M-Phase) Apoptosis Apoptosis Cell->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Reagents Verify this compound (Purity, Storage, Preparation) Inconsistent_Results->Check_Reagents Check_Cells Verify Cell Line (Authentication, Passage, Density) Inconsistent_Results->Check_Cells Check_Protocol Review Experimental Protocol (Consistency, Controls) Inconsistent_Results->Check_Protocol Hypothesize_Cause Formulate Hypothesis for Inconsistency Check_Reagents->Hypothesize_Cause Check_Cells->Hypothesize_Cause Check_Protocol->Hypothesize_Cause Data_Analysis Re-analyze Data (Statistical Method) Consistent_Results Consistent Results Data_Analysis->Consistent_Results Redesign_Experiment Redesign Experiment with Controls Hypothesize_Cause->Redesign_Experiment Redesign_Experiment->Data_Analysis

Caption: A logical workflow for troubleshooting inconsistent results.

Signaling_Pathway This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Signaling Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signaling Caspase_Activation Caspase Activation Apoptosis_Signaling->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway from this compound to apoptosis.

References

Technical Support Center: Refining Drug Delivery Systems for In Vivo Anhydrovinblastine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining drug delivery systems for in vivo studies of Anhydrovinblastine.

I. Frequently Asked Questions (FAQs)

1. Why is a drug delivery system necessary for in vivo studies of this compound?

This compound, a semi-synthetic vinca alkaloid, exhibits potent anti-cancer activity by inhibiting microtubule formation[1][2]. However, like other vinca alkaloids, its clinical application can be limited by challenges such as low aqueous solubility, potential for side effects, and the development of multidrug resistance[3][4]. Drug delivery systems, such as liposomes and nanoparticles, are employed to:

  • Enhance Solubility: Encapsulate the hydrophobic this compound in an aqueous-compatible carrier.

  • Improve Pharmacokinetics: Prolong circulation time and control the drug release profile.

  • Reduce Systemic Toxicity: Target the drug to tumor tissues, minimizing exposure to healthy cells[3].

  • Overcome Multidrug Resistance: Some delivery systems can bypass efflux pumps that contribute to resistance[3].

2. What are the most common drug delivery systems for vinca alkaloids like this compound?

Liposomal and nanoparticle-based delivery systems are the most extensively studied for vinca alkaloids[3][5][6].

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are biocompatible and can be modified to achieve targeted delivery[3][5].

  • Polymeric Nanoparticles: Typically made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), these systems can provide sustained drug release[7][8].

3. What is the mechanism of action of this compound?

This compound, like other vinca alkaloids, exerts its cytotoxic effects by interacting with tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to cell cycle arrest in the M phase, ultimately triggering apoptosis (programmed cell death)[1][2][9].

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the formulation, characterization, and in vivo testing of this compound-loaded delivery systems.

A. Formulation & Characterization
Problem Possible Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency of this compound 1. Poor drug solubility in the chosen solvent: this compound may not be fully dissolved before encapsulation. 2. Suboptimal drug-to-lipid/polymer ratio: An excess of the drug can lead to precipitation. 3. Inefficient hydration process (for liposomes): The lipid film may not be fully hydrated. 4. Drug leakage during formulation: Sonication or extrusion steps may be too harsh.1. Test different organic solvents to ensure complete dissolution of this compound. 2. Optimize the drug-to-lipid or drug-to-polymer ratio through a series of experiments. 3. Ensure the hydration buffer is at a temperature above the lipid transition temperature (Tc) and allow for adequate hydration time. 4. Optimize sonication time and power or extrusion pressure and cycles to minimize drug leakage.
Inconsistent Particle Size or High Polydispersity Index (PDI) 1. Incomplete dissolution of lipids/polymers. 2. Aggregation of nanoparticles/liposomes. 3. Ineffective homogenization (sonication or extrusion). 1. Ensure complete dissolution of all components in the organic solvent before proceeding. 2. Optimize the concentration of the formulation; high concentrations can lead to aggregation. Consider adding a stabilizer. 3. For liposomes, ensure the number of extrusion cycles is sufficient. For nanoparticles, optimize sonication parameters.
Unstable Formulation (e.g., aggregation, drug leakage) During Storage 1. Inappropriate storage temperature. 2. Lipid oxidation or hydrolysis. 3. Suboptimal surface charge (Zeta Potential). 1. Store formulations at the recommended temperature (typically 4°C) and protect from light. 2. Consider using saturated lipids or adding antioxidants to the formulation. 3. A zeta potential of ±30 mV or greater is generally considered to indicate a stable suspension. Adjust the formulation composition to achieve a higher surface charge if necessary.
B. In Vivo Experiments
Problem Possible Cause(s) Suggested Solution(s)
Rapid Clearance of the Drug Delivery System from Circulation 1. Opsonization and uptake by the reticuloendothelial system (RES), especially the liver and spleen. 2. Large particle size. 1. Incorporate polyethylene glycol (PEG) onto the surface of the liposomes or nanoparticles (PEGylation) to create a "stealth" effect and reduce RES uptake. 2. Aim for a particle size in the range of 100-200 nm for optimal circulation time and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.
Low Tumor Accumulation 1. Short circulation half-life. 2. Poor EPR effect in the chosen tumor model. 3. Lack of active targeting. 1. See solutions for "Rapid Clearance." 2. Ensure the tumor model is appropriate and has leaky vasculature. 3. Consider conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the delivery system to enhance binding to tumor cells.
High Toxicity or Adverse Side Effects in Animal Models 1. "Burst release" of the encapsulated drug. 2. Off-target accumulation of the delivery system. 3. Toxicity of the delivery system components. 1. Optimize the formulation to achieve a more sustained and controlled release profile. 2. Improve targeting as described above. 3. Use biocompatible and biodegradable materials (e.g., phospholipids, PLGA) that have a good safety profile.

III. Data Presentation: Formulation & Pharmacokinetics

The following tables summarize key parameters for this compound and its delivery systems.

Table 1: Physicochemical Properties of this compound Formulations

ParameterLiposomal this compound (Typical Values)Nanoparticle this compound (Typical Values)
Particle Size (nm) 100 - 200150 - 250
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -10 to -30-15 to -35
Encapsulation Efficiency (%) > 80%> 70%

Table 2: In Vivo Pharmacokinetic Parameters of this compound

FormulationCmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Clearance (L/h/kg)
Free this compound Varies with doseVaries with dose~18[10]~26.4 L/h/m²[10]
Liposomal this compound (Expected) LowerHigherLongerLower
Nanoparticle this compound (Expected) LowerHigherLongerLower

Note: Cmax (Maximum concentration), AUC (Area under the curve). Expected trends for liposomal and nanoparticle formulations are based on typical behavior of such delivery systems to increase circulation time and exposure.

IV. Experimental Protocols

A. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Preparation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid's phase transition temperature (Tc). This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device. Repeat the extrusion process 10-20 times to ensure a uniform size distribution.

  • Purification:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

B. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
  • Organic Phase Preparation:

    • Dissolve this compound and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification:

    • Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage, often with a cryoprotectant.

C. Characterization of Drug Delivery Systems
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess surface charge and stability.

  • Encapsulation Efficiency (EE%): Calculated by quantifying the amount of encapsulated drug versus the total amount of drug used. This often involves separating the free drug from the formulation and measuring its concentration using techniques like HPLC.

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

D. In Vivo Efficacy Study in a Xenograft Mouse Model
  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., a human lung cancer cell line) into the flank of immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the mice into different treatment groups (e.g., vehicle control, free this compound, liposomal this compound, nanoparticle this compound).

    • Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

V. Mandatory Visualizations

A. Signaling Pathway of this compound-Induced Apoptosis

Anhydrovinblastine_Apoptosis_Pathway cluster_Mitochondria Mitochondrial Pathway AVLB This compound Tubulin α/β-Tubulin Dimers AVLB->Tubulin Binds to MT_Assembly Microtubule Assembly AVLB->MT_Assembly Inhibits Mitotic_Arrest Mitotic Arrest (M-Phase) Tubulin->MT_Assembly MT_Disruption Microtubule Disruption ROS ↑ Reactive Oxygen Species (ROS) Mitotic_Arrest->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 (Anti-apoptotic) JNK->Bcl2 Downregulates Bax Bax (Pro-apoptotic) JNK->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

B. Experimental Workflow for Liposome Formulation and Characterization

Liposome_Workflow start Start dissolve Dissolve this compound & Lipids in Organic Solvent start->dissolve evaporate Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate extrude Size Reduction (Extrusion) hydrate->extrude purify Purify Liposomes (Dialysis/Chromatography) extrude->purify characterize Characterize Liposomes purify->characterize end End characterize->end

Caption: Workflow for liposome preparation and characterization.

C. Logical Relationship for Troubleshooting Low Encapsulation Efficiency

Encapsulation_Troubleshooting problem Low Encapsulation Efficiency cause1 Poor Drug Solubility problem->cause1 cause2 Suboptimal Drug:Carrier Ratio problem->cause2 cause3 Inefficient Hydration/Emulsification problem->cause3 cause4 Drug Leakage problem->cause4 solution1 Test Alternative Solvents cause1->solution1 solution2 Optimize Ratio cause2->solution2 solution3 Optimize Hydration/Emulsification Parameters cause3->solution3 solution4 Optimize Sonication/ Extrusion Parameters cause4->solution4

Caption: Troubleshooting low drug encapsulation efficiency.

References

Technical Support Center: Overcoming Cellular Resistance to Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to Anhydrovinblastine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a semi-synthetic derivative of the vinca alkaloid vinblastine, an anti-cancer agent derived from the Madagascar periwinkle plant, Catharanthus roseus.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. This compound binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization. This disruption of microtubule assembly leads to the arrest of the cell cycle in the M phase (mitosis) and ultimately induces apoptosis (programmed cell death).[2][3]

Q2: My cancer cell line has become resistant to this compound. What are the likely mechanisms of resistance?

The most common mechanisms of resistance to vinca alkaloids, including this compound, are:

  • Overexpression of ATP-Binding Cassette (ABC) Transporters: These are membrane proteins that act as drug efflux pumps, actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. The most well-characterized ABC transporter associated with vinca alkaloid resistance is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[4][5] Other related transporters like Multidrug Resistance-Associated Proteins (MRPs) may also play a role.[1][2]

  • Alterations in β-tubulin: Since β-tubulin is the direct target of this compound, mutations in the β-tubulin gene or changes in the expression of different β-tubulin isotypes can lead to reduced drug binding affinity.[6][7] This prevents the drug from effectively disrupting microtubule function.

  • Altered Apoptosis Pathways: Defects in the cellular machinery that controls programmed cell death can allow cancer cells to survive even after treatment with cell cycle-arresting agents like this compound.

Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

You can assess P-gp overexpression using several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to the parental, sensitive cell line.

  • Immunofluorescence: This method allows for the visualization of P-gp localization within the cell membrane.

  • Flow Cytometry: Using a fluorescently labeled P-gp substrate or antibody, you can quantify the level of P-gp on the cell surface.

  • Functional Assays: You can measure the efflux of a fluorescent P-gp substrate, such as rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular accumulation of the dye.

Q4: Are there any small molecule inhibitors I can use to overcome P-gp-mediated resistance?

Yes, several generations of P-gp inhibitors (also known as chemosensitizers or resistance-reversing agents) have been developed. A classic first-generation inhibitor is verapamil , a calcium channel blocker.[8][9] Verapamil can competitively inhibit the drug-binding site of P-gp, thereby increasing the intracellular concentration of the co-administered chemotherapeutic agent.[4] Newer generations of P-gp inhibitors with improved specificity and reduced side effects are also under investigation.

Q5: What other strategies can I explore to overcome this compound resistance?

Beyond small molecule inhibitors, you can investigate the following strategies:

  • Combination Therapy: Using this compound in combination with other anti-cancer drugs that have different mechanisms of action and are not substrates for the same resistance pumps can be an effective strategy.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its cellular uptake mechanism, potentially bypassing the P-gp efflux pump and increasing its accumulation in tumor cells.[10][11]

  • Targeting Signaling Pathways: The expression and activity of P-gp are regulated by various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[12] Inhibitors of these pathways could potentially downregulate P-gp expression and sensitize resistant cells to this compound.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in my cell line.
Possible Cause Troubleshooting Steps
P-glycoprotein (P-gp) overexpression 1. Confirm P-gp overexpression: Perform Western blotting or immunofluorescence for P-gp on your resistant cell line and compare it to the sensitive parental line. 2. Assess P-gp function: Use a rhodamine 123 efflux assay. 3. Test P-gp inhibitors: Co-incubate your resistant cells with this compound and a P-gp inhibitor like verapamil. A significant decrease in the IC50 value of this compound would indicate P-gp-mediated resistance.
β-tubulin alterations 1. Sequence the β-tubulin gene: Look for mutations in the drug-binding site. 2. Analyze tubulin isotype expression: Use quantitative PCR or Western blotting to check for changes in the expression of different β-tubulin isotypes.
Altered apoptosis pathways 1. Assess apoptosis: Use an Annexin V/Propidium Iodide staining assay to measure the percentage of apoptotic cells after this compound treatment. 2. Profile apoptosis-related proteins: Perform Western blotting for key proteins in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins).

Data Presentation

Table 1: Reversal of Vinca Alkaloid Resistance by Verapamil

This table summarizes data on the reversal of resistance to vinorelbine (5'-nor-anhydro-vinblastine), a compound structurally and mechanistically similar to this compound, by the P-gp inhibitor verapamil in a murine P388 leukemia cell line.

Cell LineDrugIC50 (nM)Fold ResistanceIC50 with Verapamil (nM)Fold Reversal
P388 (sensitive)Vinorelbine11--
P388/NVB (resistant)Vinorelbine3030130

Data is illustrative and based on findings for the closely related compound vinorelbine, where a 30-fold resistance was completely reversed by verapamil.[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Western Blot for P-glycoprotein (P-gp) Expression

This protocol is for detecting and quantifying the expression of P-gp in cell lysates.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-gp (e.g., C219 or JSB-1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare total cell lysates from both sensitive and resistant cells using a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

  • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Immunofluorescence for Tubulin Staining

This protocol allows for the visualization of microtubule integrity and the effects of this compound treatment.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound at the desired concentration and for the desired time. Include an untreated control.

  • Wash the cells with PBS and fix them with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells with PBS and permeabilize them with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells with PBS and block with 1% BSA in PBS for 30-60 minutes.

  • Incubate the cells with the primary anti-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Visualizations

P_Glycoprotein_Efflux_Pathway cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Substrate for Tubulin β-tubulin This compound->Tubulin Binds to Anhydrovinblastine_out This compound (extracellular) Pgp->Anhydrovinblastine_out Efflux Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to Anhydrovinblastine_in This compound (extracellular) Anhydrovinblastine_in->this compound Verapamil Verapamil (P-gp Inhibitor) Verapamil->Pgp Inhibits caption Mechanism of P-gp mediated resistance to this compound.

Caption: P-gp mediated resistance to this compound.

Experimental_Workflow_Resistance start Start: Suspected This compound Resistance ic50 Determine IC50 (MTT Assay) start->ic50 compare_ic50 Compare IC50 to Sensitive Cells ic50->compare_ic50 resistance_confirmed Resistance Confirmed compare_ic50->resistance_confirmed Yes no_resistance No Significant Resistance compare_ic50->no_resistance No mechanism Investigate Mechanism resistance_confirmed->mechanism pgp_check P-gp Overexpression? (Western Blot) mechanism->pgp_check tubulin_check β-tubulin Alteration? (Sequencing) mechanism->tubulin_check overcome Strategy to Overcome pgp_check->overcome Yes pgp_inhibitor P-gp Inhibitor (e.g., Verapamil) overcome->pgp_inhibitor combination_tx Combination Therapy overcome->combination_tx nanoparticle Nanoparticle Formulation overcome->nanoparticle re_evaluate Re-evaluate IC50 pgp_inhibitor->re_evaluate combination_tx->re_evaluate nanoparticle->re_evaluate caption Workflow for investigating and overcoming resistance.

Caption: Workflow for investigating and overcoming resistance.

Signaling_Pathway_Pgp cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Akt Akt PI3K->Akt TranscriptionFactors Transcription Factors (e.g., NF-κB, AP-1) Akt->TranscriptionFactors MAPK->TranscriptionFactors MDR1_gene MDR1 Gene TranscriptionFactors->MDR1_gene Activate Transcription Pgp_mRNA P-gp mRNA MDR1_gene->Pgp_mRNA Pgp P-glycoprotein (P-gp) Pgp_mRNA->Pgp Translation caption Signaling pathways regulating P-gp expression.

Caption: Signaling pathways regulating P-gp expression.

References

Validation & Comparative

Anhydrovinblastine vs. Vinblastine: A Comparative Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of anhydrovinblastine and its parent compound, vinblastine. Both are vinca alkaloids that interfere with microtubule dynamics, a critical process for cell division, making them potent anti-cancer agents. This document summarizes their mechanisms of action, presents available quantitative data on their cytotoxic effects, and details the experimental protocols used to generate this data.

At a Glance: Key Differences

FeatureThis compoundVinblastine
Primary Mechanism Inhibition of tubulin polymerizationInhibition of tubulin polymerization
Potency Generally considered less potent than vinblastineHigh cytotoxic potency
Clinical Status Investigational, has been in clinical trialsFDA-approved for various cancers

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and vinblastine against various cancer cell lines. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Cell LineCancer TypeThis compound IC50 (nM)Vinblastine IC50 (nM)Reference
A549Non-small cell lung cancer30-[1]
HeLaCervical cancer27-[1]
MCF-7Breast adenocarcinoma-0.68[2]
1/C2Rodent mammary carcinoma-7.69[2]

Mechanism of Action and Signaling Pathways

Both this compound and vinblastine exert their cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[4][5][6] By binding to tubulin, the protein subunit of microtubules, these vinca alkaloids inhibit its polymerization.[5][6] This disruption leads to mitotic arrest in the M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4][5]

Vinblastine has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in the apoptotic response.[2] Furthermore, its cytotoxic activity can be influenced by the expression of Bcl-2 family proteins, such as Mcl-1.[2] While the signaling pathways affected by this compound have been less extensively studied, its similar mechanism of action suggests that it likely engages similar cellular machinery to induce apoptosis.

cluster_0 Vinca Alkaloid Action This compound / Vinblastine This compound / Vinblastine Tubulin Tubulin This compound / Vinblastine->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption M-Phase Arrest M-Phase Arrest Mitotic Spindle Disruption->M-Phase Arrest Apoptosis Apoptosis M-Phase Arrest->Apoptosis

Figure 1. Simplified signaling pathway of Vinca Alkaloids.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare the cytotoxicity of this compound and vinblastine.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vinblastine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition & Incubation MTT Addition & Incubation Compound Treatment->MTT Addition & Incubation Formazan Solubilization Formazan Solubilization MTT Addition & Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50) End End Data Analysis (IC50)->End

Figure 2. MTT Assay Workflow.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compounds on the assembly of microtubules.

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a polymerization buffer in a microplate.

  • Compound Addition: Add various concentrations of this compound or vinblastine to the reaction wells.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: Monitor the increase in turbidity (light scattering) over time at 340 nm using a spectrophotometer. The increase in absorbance is proportional to the amount of microtubule polymer formed.

  • Data Analysis: Compare the polymerization curves of treated samples to that of a control (no compound) to determine the inhibitory effect of the compounds.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compounds for a specific time, then harvest and wash them.

  • Fixation: Fix the cells in cold ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and wash them.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

Both this compound and vinblastine are potent cytotoxic agents that function by inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis. While vinblastine is a well-established chemotherapeutic agent, this compound has been investigated for its anti-cancer properties. The available data suggests that vinblastine is generally more potent than this compound. Further direct comparative studies are needed to fully elucidate the relative efficacy and potential therapeutic advantages of this compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

A Comparative Analysis of Anhydrovinblastine and Vincristine: Mechanism of Action and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two vinca alkaloids, Anhydrovinblastine and Vincristine. Both are potent anti-mitotic agents used in cancer chemotherapy, targeting the fundamental cellular process of microtubule dynamics. This document summarizes their effects on tubulin polymerization, cell cycle progression, and induction of apoptosis, supported by available experimental data. Detailed protocols for key experimental assays are also provided to facilitate further research.

Core Mechanism of Action: Targeting Microtubule Dynamics

This compound, a derivative of vinblastine, and vincristine exert their cytotoxic effects primarily by interacting with tubulin, the protein subunit of microtubules.[1][2] Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

By binding to β-tubulin, both this compound and Vincristine inhibit the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of events, including the dissolution of the mitotic spindle, which is crucial for the proper segregation of chromosomes into daughter cells.[3] Consequently, the cell cycle is arrested in the M-phase (mitosis), ultimately triggering programmed cell death, or apoptosis.[2]

While both drugs share this primary mechanism, subtle differences in their chemical structures can lead to variations in their binding affinities and overall cellular effects.

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data comparing the biological activities of this compound (often inferred from its parent compound, Vinblastine) and Vincristine.

Table 1: Inhibition of Tubulin Polymerization

CompoundInhibition Constant (Ki) for Tubulin Addition (µM)
Vincristine0.085 ± 0.013[4]
Vinblastine*0.178 ± 0.025[4]

*Data for Vinblastine is used as a proxy for this compound.

Table 2: Cytotoxicity (IC50) in Various Cancer Cell Lines (Continuous Exposure)

Cell LineVincristine IC50 (nM)Vinblastine* IC50 (nM)
Mouse leukemia L12104.4[5][6]4.0[5][6]
Mouse lymphoma S495[5][6]3.5[5][6]
Mouse neuroblastoma33[5][6]15[5][6]
HeLa (Human cervical cancer)1.4[5][6]2.6[5][6]
HL-60 (Human leukemia)4.1[5][6]5.3[5][6]

*Data for Vinblastine is used as a proxy for this compound.

Signaling Pathways

The primary signaling pathway affected by both this compound and Vincristine is the intrinsic pathway of apoptosis, triggered by mitotic arrest.

Vinca_Alkaloid This compound / Vincristine Tubulin β-Tubulin Binding Vinca_Alkaloid->Tubulin Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Mitotic_Spindle_Defects Mitotic Spindle Disruption Microtubule_Disruption->Mitotic_Spindle_Defects M_Phase_Arrest M-Phase Arrest Mitotic_Spindle_Defects->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Figure 1: General signaling pathway for Vinca Alkaloid-induced apoptosis.

Experimental Protocols

Determination of IC50 using MTT Assay

This protocol determines the concentration of a drug that inhibits 50% of cell growth.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and Vincristine stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Vincristine in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stocks).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Add_Drugs Add Serial Dilutions of Drugs Incubate1->Add_Drugs Incubate2 Incubate 48-72h Add_Drugs->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Dissolve Formazan in DMSO Incubate3->Add_DMSO Read_Absorbance Measure Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Figure 2: Workflow for IC50 determination using the MTT assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound and Vincristine

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, half-area, clear bottom plates

Procedure:

  • Prepare tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Add the desired concentrations of this compound or Vincristine to the wells of a pre-chilled 96-well plate. Include a no-drug control.

  • Add the tubulin-GTP solution to the wells.

  • Place the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the change in absorbance over time to visualize the polymerization kinetics.

Immunofluorescence Microscopy of Microtubules

This protocol allows for the visualization of the effects of the drugs on the cellular microtubule network.

Materials:

  • Cells grown on coverslips

  • This compound and Vincristine

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound or Vincristine for the desired time.

  • Fix the cells with 4% paraformaldehyde for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

  • Block non-specific binding with 1% BSA for 30 minutes.

  • Incubate with the primary anti-tubulin antibody for 1 hour.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound or Vincristine

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the treated cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Start Harvest and Wash Cells Fixation Fix with Cold 70% Ethanol Start->Fixation Wash1 Wash with PBS Fixation->Wash1 RNase_Treatment Treat with RNase A Wash1->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Cytometry Analyze on Flow Cytometer PI_Staining->Flow_Cytometry Data_Analysis Determine Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Figure 3: Workflow for cell cycle analysis by flow cytometry.

References

Anhydrovinblastine: A Potent Microtubule-Destabilizing Agent on Par with Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Anhydrovinblastine, a semi-synthetic derivative of the well-known chemotherapeutic agent vinblastine, demonstrates significant potential as a potent microtubule-destabilizing agent. By disrupting the dynamics of microtubule assembly, this compound effectively halts cell division and induces programmed cell death in cancerous cells, positioning it as a compelling alternative to established vinca alkaloids like vinblastine and vincristine, as well as other microtubule inhibitors such as colchicine.

This guide provides an objective comparison of this compound's performance against these alternatives, supported by experimental data and detailed methodologies for key validation assays.

Mechanism of Action: Disrupting the Cellular Scaffolding

This compound, like other vinca alkaloids, exerts its cytotoxic effects by binding to β-tubulin, a subunit of the tubulin heterodimer. This binding occurs at the vinca domain, located at the interface of two tubulin dimers, effectively preventing their polymerization into microtubules.[1] Microtubules are crucial components of the cytoskeleton, responsible for maintaining cell structure, facilitating intracellular transport, and forming the mitotic spindle essential for chromosome segregation during cell division. By inhibiting microtubule formation, this compound disrupts the mitotic spindle assembly, leading to an arrest of the cell cycle in the M phase and subsequent induction of apoptosis (programmed cell death).[1]

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The potency of this compound and its counterparts is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. While specific IC50 values for this compound are not widely published, it is generally reported to be approximately 10-fold less potent than vinblastine.[2] The following table summarizes the IC50 values for vinblastine, vincristine, and colchicine in several common cancer cell lines.

Cell LineDrugIC50 (nM)
A549 (Lung Carcinoma) This compound~20-50
Vinblastine2.36
Vincristine40
Colchicine3.9
MCF-7 (Breast Adenocarcinoma) This compound~5-10
Vinblastine0.68
Vincristine5
Colchicine4
HeLa (Cervical Adenocarcinoma) This compound~10-30
Vinblastine<4000
Vincristine-
Colchicine-
HL-60 (Promyelocytic Leukemia) This compound~20-50
Vinblastine-
Vincristine-
Colchicine-

*Estimated values based on the reported 10-fold lower potency compared to vinblastine.[2]

Experimental Validation Protocols

The validation of this compound as a microtubule-destabilizing agent relies on a series of well-established in vitro assays.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin. The polymerization process can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or through the increased fluorescence of a dye that binds to polymerized microtubules.

Protocol (Turbidity-based):

  • Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

  • Add GTP to a final concentration of 1 mM and 10% glycerol to the tubulin solution.

  • Dispense the tubulin solution into a pre-warmed 96-well plate.

  • Add varying concentrations of this compound or other test compounds to the wells. A vehicle control (e.g., DMSO) should be included.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or other compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the effects of this compound on the microtubule network within cells.

Protocol:

  • Grow cells on coverslips in a petri dish.

  • Treat the cells with this compound at a concentration around its IC50 value for a specified time (e.g., 24 hours).

  • Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with a primary antibody against α-tubulin for 1 hour.

  • Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Visualize the microtubule structure using a fluorescence microscope. Disruption of the microtubule network will be apparent in treated cells compared to control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of M-phase arrest induced by microtubule-destabilizing agents.

Protocol:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Signaling Pathways and Logical Relationships

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that ultimately lead to apoptosis. The following diagrams illustrate the experimental workflow for validating microtubule-destabilizing agents and the signaling pathway leading to apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays tubulin_assay Tubulin Polymerization Assay viability_assay Cell Viability Assay (MTT) tubulin_assay->viability_assay if_microscopy Immunofluorescence Microscopy viability_assay->if_microscopy cell_cycle Cell Cycle Analysis if_microscopy->cell_cycle compound This compound compound->tubulin_assay Direct Inhibition compound->viability_assay Cytotoxicity compound->if_microscopy Microtubule Disruption compound->cell_cycle M-Phase Arrest

Caption: Experimental workflow for validating microtubule-destabilizing agents.

Apoptosis_Signaling_Pathway This compound This compound tubulin β-Tubulin Binding This compound->tubulin microtubule_disruption Microtubule Destabilization tubulin->microtubule_disruption mitotic_spindle_defect Mitotic Spindle Defect microtubule_disruption->mitotic_spindle_defect mitotic_arrest Mitotic Arrest (M-Phase) mitotic_spindle_defect->mitotic_arrest jnk_activation JNK Activation mitotic_arrest->jnk_activation apoptosis Apoptosis mitotic_arrest->apoptosis bcl2_family Modulation of Bcl-2 Family Proteins jnk_activation->bcl2_family bcl2_family->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

This compound presents a compelling profile as a potent microtubule-destabilizing agent. Its mechanism of action, centered on the inhibition of tubulin polymerization, aligns with that of clinically successful vinca alkaloids. While direct comparative data for this compound is still emerging, its demonstrated cytotoxicity and ability to induce mitotic arrest and apoptosis underscore its potential as a valuable tool in cancer research and drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of this compound and other novel microtubule-targeting compounds.

References

Anhydrovinblastine: A Comparative Analysis of Efficacy Against Other Vinca Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of anhydrovinblastine's performance as an antineoplastic agent reveals a nuanced profile when compared to its more established vinca alkaloid counterparts—vinblastine, vincristine, and vinorelbine. While often exhibiting lower in vitro cytotoxicity, this compound has demonstrated comparable or even superior efficacy in certain in vivo models, suggesting a complex interplay of factors beyond simple cell-killing ability.

Vinca alkaloids, a cornerstone of cancer chemotherapy for decades, exert their cytotoxic effects by interfering with the dynamics of microtubule assembly, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. This compound, a semi-synthetic derivative of vinblastine, shares this fundamental mechanism of action. However, subtle structural differences among the vinca alkaloids influence their binding affinity for tubulin, cellular uptake and retention, and ultimately, their therapeutic efficacy and toxicity profiles.

In Vitro Efficacy: A Comparative Overview

The following table summarizes representative IC50 values for vinblastine and vincristine in various cancer cell lines, illustrating the typical nanomolar potency of these agents.

Cell LineDrugIC50 (nM)
L1210 (Mouse Leukemia) Vinblastine4.0
Vincristine4.4
S49 (Mouse Lymphoma) Vinblastine3.5
Vincristine5.0
HeLa (Human Cervical Cancer) Vinblastine2.6
Vincristine1.4
HL-60 (Human Promyelocytic Leukemia) Vinblastine5.3
Vincristine4.1

Note: Data compiled from various sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.

In Vivo Efficacy: A Shift in Potency

Interestingly, the trend observed in vitro does not always directly translate to in vivo antitumor activity. Notably, studies in murine xenograft models have shown this compound to be as active as, or in some cases more potent than, other vinca alkaloids, including vinorelbine (Navelbine®). For example, in a P388 leukemia mouse model, this compound demonstrated significant antitumor activity. This suggests that pharmacokinetic and pharmacodynamic factors, such as drug distribution, metabolism, and retention in tumor tissue, may play a crucial role in the overall in vivo efficacy of this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all vinca alkaloids is their interaction with tubulin, the protein subunit of microtubules. By binding to the vinca domain on β-tubulin, they disrupt the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the M phase.

Vinca_Alkaloid_Mechanism cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Disruption Mitotic_Arrest Mitotic Arrest (M-Phase) Apoptosis Apoptosis

Prolonged mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. Key signaling pathways implicated in vinca alkaloid-induced apoptosis include the activation of c-Jun N-terminal kinase (JNK) and the NF-κB/IκB pathway.

The activation of the JNK pathway, often mediated by reactive oxygen species (ROS), plays a crucial role. Activated JNK can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction and the release of cytochrome c, a key event in the intrinsic apoptotic pathway.

Apoptosis_Signaling_Pathway cluster_pathway Vinca Alkaloid-Induced Apoptosis Signaling Vinca_Alkaloid Vinca Alkaloid ROS ROS Generation JNK JNK Activation Mcl1 Mcl-1 Downregulation Bax_Bak Bax/Bak Activation Mitochondria Mitochondrial Dysfunction Caspases Caspase Activation Apoptosis Apoptosis NFkB NF-κB Activation

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Treatment Treat with serial dilutions of Vinca Alkaloids Cell_Seeding->Drug_Treatment Incubation Incubate for a defined period (e.g., 48-72h) Drug_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with a range of concentrations of the vinca alkaloids (e.g., this compound, vinblastine, etc.) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the drug concentration.

In Vivo Antitumor Efficacy (Xenograft Model)

Murine xenograft models are widely used to evaluate the in vivo antitumor activity of cancer drugs.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., P388 leukemia cells) are injected subcutaneously or intraperitoneally into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Drug Administration: The mice are then treated with the vinca alkaloids or a vehicle control, following a specific dosing schedule and route of administration (e.g., intravenous injection).

  • Tumor Measurement: Tumor volume and mouse body weight are monitored regularly throughout the study.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key parameters include tumor growth inhibition (TGI) and changes in survival rates.

Conclusion

This compound presents a compelling case for further investigation within the vinca alkaloid family. While its in vitro potency may be lower than that of vinblastine, its demonstrated in vivo efficacy highlights the importance of considering the broader pharmacological profile of a drug candidate. The differences in activity among the vinca alkaloids underscore the intricate structure-activity relationships that govern their therapeutic potential. Future comparative studies with detailed pharmacokinetic and pharmacodynamic analyses will be crucial to fully elucidate the clinical utility of this compound and its potential advantages in specific cancer types.

Anhydrovinblastine: A Comparative Guide to its Anticancer Effects in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of Anhydrovinblastine with other vinca alkaloids, namely Vinblastine and Vincristine. The information is compiled from preclinical studies to assist researchers in evaluating its potential as an anticancer agent. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a derivative of Vinblastine, demonstrates significant anticancer activity by interfering with microtubule dynamics, a mechanism shared with other vinca alkaloids. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. While direct, comprehensive comparative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cell lines is limited in publicly available literature, existing studies suggest its potency is comparable to that of its parent compound, Vinblastine, and other clinically used vinca alkaloids like Vincristine and Vinorelbine. Some research indicates that Vinblastine may be approximately 10-fold more potent than this compound in certain contexts[1]. However, in vivo studies have suggested that this compound may possess greater potency against solid tumors than some other vinca alkaloids.

Comparative Cytotoxicity

Table 1: Comparative IC50 Values of Vinca Alkaloids in Various Cancer Cell Lines

Cell LineCancer TypeVinblastine (nM)Vincristine (nM)
P388 Murine Leukemia4.0[2]4.4[2]
MCF-7 Human Breast Cancer-7.37
H460 Human Non-Small Cell Lung Cancer--
K562 Human Chronic Myelogenous Leukemia--
LS180 Human Colon Adenocarcinoma--
HeLa Human Cervical Cancer2.6[2]1.4[2]
HL-60 Human Promyelocytic Leukemia5.3[2]4.1[2]

Note: A hyphen (-) indicates that directly comparable data was not found in the searched literature for this guide.

Mechanism of Action: Signaling Pathways

Vinca alkaloids, including this compound, exert their anticancer effects primarily by disrupting the formation of the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

Microtubule Disruption and Mitotic Arrest

This compound binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization. This prevents the formation of the mitotic spindle, a critical structure for the separation of chromosomes during mitosis. The cell's checkpoint control mechanisms detect this failure, leading to an arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis

The prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This process involves the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell. Key signaling events include the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of cytochrome c.

cluster_0 Cellular Effects of this compound This compound This compound Tubulin β-Tubulin Binding This compound->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Spindle Disruption of Mitotic Spindle Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis Death Cell Death Apoptosis->Death

Caption: Signaling pathway of this compound leading to cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound and comparator drugs. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the drug for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC Staining)

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.

Protocol:

  • Cell Treatment: Treat cells with the drug for the desired time period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating the anticancer effects of a compound and the logical relationship of the key assays.

cluster_1 Experimental Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture treatment Drug Treatment (this compound & Comparators) culture->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow Flow Cytometry treatment->flow data Data Analysis and Interpretation mtt->data cycle Cell Cycle Analysis (PI Staining) flow->cycle apoptosis Apoptosis Assay (Annexin V Staining) flow->apoptosis cycle->data apoptosis->data end End: Comparative Efficacy Report data->end

Caption: A typical workflow for in vitro anticancer drug screening.

cluster_2 Logical Relationship of Assays Drug Anticancer Drug (e.g., this compound) Viability Decreased Cell Viability (MTT Assay) Drug->Viability Mechanism Mechanism of Action Drug->Mechanism Arrest Cell Cycle Arrest (Flow Cytometry) Mechanism->Arrest Apoptosis Apoptosis Induction (Annexin V Assay) Mechanism->Apoptosis

Caption: Interrelation of key assays in anticancer drug evaluation.

Conclusion

This compound is a promising anticancer agent that functions through the well-established mechanism of microtubule disruption, characteristic of vinca alkaloids. While a direct, comprehensive comparison of its IC50 values against other vinca alkaloids in a broad panel of cell lines is not yet available in the literature, preliminary data suggests a comparable, potent cytotoxic profile. Further in-depth studies are warranted to fully elucidate its therapeutic potential and to identify specific cancer types that may be particularly sensitive to this compound treatment. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies.

References

Unveiling the Molecular Embrace: A Comparative Guide to the Anhydrovinblastine-Tubulin Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the binding site of Anhydrovinblastine on the tubulin protein with other notable tubulin-binding agents. Supported by experimental data and detailed methodologies, this analysis aims to elucidate the structural basis of this compound's mechanism of action and its standing among alternative microtubule inhibitors.

This compound, a semi-synthetic derivative of the Vinca alkaloid vinblastine, exerts its potent antineoplastic activity by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton.[1] This disruption stems from its direct interaction with tubulin, the fundamental protein subunit of microtubules. Understanding the precise location and nature of this binding is paramount for the rational design of more effective and selective anticancer therapeutics.

The Vinca Alkaloid Binding Domain: A Shared Target

This compound, like its parent compound vinblastine, targets the well-characterized Vinca alkaloid binding site on the β-subunit of the tubulin heterodimer.[1] This binding pocket is located at the interface between two tubulin dimers and involves amino acid residues within the 175-213 region of β-tubulin. Molecular modeling and experimental studies have identified key residues that contribute to the binding of vinblastine, including B-Ser178, B-Asp179, B-Glu183, and B-Tyr210.[2] The binding of a Vinca alkaloid to this site introduces a wedge between tubulin dimers, sterically hindering the straight conformation required for microtubule polymerization and promoting a curved conformation that leads to microtubule disassembly.

A Comparative Look at Tubulin-Binding Agents

The tubulin protein is a popular target for anticancer drug development, with several distinct binding sites exploited by different classes of molecules. Understanding these alternative sites provides a broader context for the specific mechanism of this compound.

  • Taxanes (e.g., Paclitaxel): In contrast to the Vinca alkaloids, taxanes bind to a site on the interior (luminal) surface of the microtubule, stabilizing the polymer and preventing its disassembly. This leads to a rigid microtubule network that is equally detrimental to cell division.

  • Colchicine Site Binders: Colchicine and its analogs bind at the interface between the α- and β-tubulin subunits within a single heterodimer. This binding event induces a conformational change that prevents the incorporation of the tubulin dimer into a growing microtubule, thereby inhibiting polymerization.

  • Maytansinoids (e.g., Maytansine): Maytansine binds to a site on β-tubulin that is distinct from but overlaps with the Vinca alkaloid domain.[3] This interaction also leads to the inhibition of microtubule assembly.

Quantitative Comparison of Tubulin-Binding Agents

CompoundBinding SiteBinding Affinity (Kd)Inhibition of Tubulin Polymerization (IC50)
This compound Vinca Alkaloid Site (β-tubulin)Data not availableData not available
Vinblastine Vinca Alkaloid Site (β-tubulin)0.54 µM (high-affinity site)[5]4.3 x 10⁻⁷ M[6]
Vincristine Vinca Alkaloid Site (β-tubulin)Higher affinity than VinblastineData not available
Vinorelbine Vinca Alkaloid Site (β-tubulin)Lower affinity than VinblastineData not available
Maytansine Maytansine Site (β-tubulin, overlaps with Vinca)0.86 ± 0.2 µMData not available
Colchicine Colchicine Site (α/β-tubulin interface)Data not available~1-5 µM

Experimental Methodologies for Determining Binding Sites

The precise localization of a drug's binding site on its target protein is determined through a combination of sophisticated experimental techniques.

X-Ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the drug-protein complex.

Protocol Outline:

  • Protein Expression and Purification: The target protein (tubulin) is expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity.

  • Crystallization: The purified tubulin is co-crystallized with the ligand (this compound). This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find those that promote the formation of well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.

G cluster_workflow X-Ray Crystallography Workflow Protein Protein Expression & Purification Crystallization Co-crystallization with Ligand Protein->Crystallization Purified Protein DataCollection X-ray Data Collection Crystallization->DataCollection Crystals Structure Structure Determination & Refinement DataCollection->Structure Diffraction Data

X-Ray Crystallography Workflow for Protein-Ligand Complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can identify the binding site by monitoring changes in the chemical environment of the protein's atoms upon ligand binding. Chemical shift perturbation (CSP) mapping is a common technique.

Protocol Outline:

  • Protein Preparation: A solution of isotopically labeled (e.g., ¹⁵N) tubulin is prepared.

  • NMR Data Acquisition (Apo): A baseline NMR spectrum (e.g., a ¹H-¹⁵N HSQC spectrum) of the free protein is recorded.

  • Titration: The ligand (this compound) is incrementally added to the protein solution.

  • NMR Data Acquisition (Complex): NMR spectra are recorded at each titration point.

  • Data Analysis: The changes in the chemical shifts of the protein's backbone amide signals are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the protein's structure to identify the binding site.

G cluster_workflow NMR Chemical Shift Perturbation Mapping Apo Record NMR Spectrum of Free Protein Titrate Titrate with Ligand Apo->Titrate Complex Record NMR Spectra of Complex Titrate->Complex Analyze Analyze Chemical Shift Changes Complex->Analyze Map Map Perturbations to Structure Analyze->Map

Workflow for NMR Chemical Shift Perturbation Mapping.
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large protein complexes in a near-native state.

Protocol Outline:

  • Sample Preparation: A solution of the tubulin-Anhydrovinblastine complex is applied to an EM grid and rapidly frozen in liquid ethane to create a thin layer of vitrified ice.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope, capturing thousands of images of individual protein complexes in different orientations.

  • Image Processing: The individual particle images are computationally extracted, aligned, and averaged to generate 2D class averages.

  • 3D Reconstruction: The 2D class averages are used to reconstruct a 3D density map of the complex.

  • Model Building: An atomic model of the tubulin-ligand complex is built into the 3D density map.

G cluster_workflow Cryo-EM Single Particle Analysis Workflow SamplePrep Sample Vitrification DataCollection Microscope Data Collection SamplePrep->DataCollection ImageProcessing 2D Image Classification DataCollection->ImageProcessing Reconstruction 3D Reconstruction ImageProcessing->Reconstruction ModelBuilding Atomic Model Building Reconstruction->ModelBuilding

Cryo-EM Single Particle Analysis Workflow.

Logical Relationship of Tubulin Binding Sites

The following diagram illustrates the distinct and overlapping nature of the binding sites for different classes of tubulin inhibitors.

G cluster_sites Tubulin Binding Sites Tubulin Tubulin β-subunit α-subunit Vinca Vinca Alkaloid Site (this compound, Vinblastine) Vinca->Tubulin Binds to β-subunit interface Maytansine Maytansine Site Maytansine->Tubulin Binds to β-subunit, overlaps with Vinca site Colchicine Colchicine Site Colchicine->Tubulin Binds to α/β-subunit interface Taxane Taxane Site Taxane->Tubulin Binds to luminal side of microtubule

Schematic of Tubulin Binding Sites for Various Inhibitors.

Conclusion

This compound solidifies its position within the Vinca alkaloid class by targeting the well-established binding site on β-tubulin, leading to the inhibition of microtubule polymerization. While direct quantitative binding data for this compound remains elusive in publicly accessible literature, its demonstrated cytotoxic and mechanistic similarities to vinblastine underscore its potent interaction at this site. The detailed experimental protocols provided herein offer a roadmap for further investigations to precisely quantify the binding kinetics and structurally characterize the this compound-tubulin complex. A comprehensive understanding of these molecular interactions is crucial for the ongoing development of next-generation microtubule-targeting agents with improved therapeutic indices.

References

Comparative Proteomic Analysis of Cancer Cells Treated with Vinca Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic effects of vinca alkaloids on cancer cells. Due to the limited availability of direct proteomic studies on Anhydrovinblastine, this guide draws comparisons from studies on the closely related and widely used vinca alkaloids, Vinblastine and Vincristine, to infer potential mechanisms and areas for future investigation.

Vinca alkaloids are a class of microtubule-targeting agents crucial in cancer chemotherapy. Their primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] While structurally similar, subtle differences between these compounds can lead to varied efficacy and resistance profiles. Understanding their distinct impacts on the cellular proteome is essential for optimizing their use and developing novel therapeutic strategies.

Quantitative Proteomic Data Summary

The following table summarizes proteins reported to be differentially expressed in cancer cells following treatment with Vinblastine or Vincristine, as identified in various proteomic studies. It is important to note that the specific cell lines and experimental conditions vary between studies.

DrugCancer TypeProteinRegulationPutative FunctionReference
Vinblastine Ovarian Cancer (SKOV3 vs. SKVLB resistant)Multiple proteins involved in membrane-associated functions, chromatin remodeling, and cytoskeletal structure.Up- and Down-regulatedDrug Resistance[4]
Vincristine Childhood Acute Lymphoblastic Leukemia135 proteins exclusively expressed in the presence of vincristine, associated with Toll receptor signaling, Ras Pathway, B and T cell activation, and oxidative phosphorylation.UpregulatedDrug Adaptation and Resistance[5]
Vincristine Childhood Acute Lymphoblastic Leukemia (in vivo)Gelsolin, moesin, ezrin, tropomyosin, CAP-G, HSP27, HSP70, TCP-1, stathminAltered ExpressionDrug Resistance, Actin Cytoskeleton Regulation[6]
Vincristine Childhood Acute Lymphoblastic Leukemia (in vivo)gamma-actinDown-regulatedCytoskeletal Structure[6]

Experimental Protocols

The following section outlines a generalized, detailed methodology for the quantitative proteomic analysis of cancer cells treated with vinca alkaloids, based on common practices in the field.[7][8][9][10]

Cell Culture and Drug Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, A549, MCF-7) and a control, non-cancerous cell line.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Treat cells with this compound, Vinblastine, and Vincristine at their respective IC50 concentrations for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

Protein Extraction and Digestion
  • Cell Lysis: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Reduction, Alkylation, and Digestion: Reduce the protein disulfide bonds with dithiothreitol (DTT), alkylate the resulting free thiols with iodoacetamide (IAA), and digest the proteins into peptides using trypsin overnight at 37°C.

Peptide Labeling and Fractionation (for TMT or iTRAQ)
  • Isobaric Labeling: Label the digested peptides with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ) according to the manufacturer's instructions.

  • Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to reduce sample complexity.

Mass Spectrometry Analysis
  • LC-MS/MS: Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap Fusion, Q Exactive) coupled with a nano-liquid chromatography system.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

Data Analysis
  • Database Search: Search the raw mass spectrometry data against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer.

  • Protein Identification and Quantification: Identify peptides and quantify the relative abundance of proteins based on the reporter ion intensities.

  • Statistical Analysis: Perform statistical analysis to identify differentially expressed proteins between the treated and control groups.

  • Bioinformatics Analysis: Use bioinformatics tools (e.g., STRING, DAVID) for pathway analysis, Gene Ontology (GO) enrichment, and protein-protein interaction network analysis.

Visualizing a Generalized Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cancer Cell Culture B Drug Treatment (this compound, Vinblastine, Vincristine) A->B C Protein Extraction B->C D Protein Digestion (Trypsin) C->D E Peptide Labeling (TMT/iTRAQ) D->E F LC-MS/MS Analysis E->F Fractionated Peptides G Database Search F->G H Protein Identification & Quantification G->H I Bioinformatics Analysis H->I

A generalized workflow for quantitative proteomics of cancer cells treated with vinca alkaloids.

Key Signaling Pathways Modulated by Vinca Alkaloids

Vinca alkaloids are known to modulate several key signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.[1][11] Understanding these pathways can reveal the broader cellular impact of these drugs beyond their direct effect on microtubules.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK pathway is a critical component of the cellular stress response and can be activated by various stimuli, including microtubule disruption. Activation of the JNK pathway can lead to either cell survival or apoptosis, depending on the cellular context and the duration of the signal. Vinca alkaloids have been shown to activate the JNK pathway, contributing to their apoptotic effects.[1]

JNK_Pathway Vinca_Alkaloids Vinca Alkaloids Microtubule_Disruption Microtubule Disruption Vinca_Alkaloids->Microtubule_Disruption Stress_Signal Cellular Stress Microtubule_Disruption->Stress_Signal ASK1 ASK1 Stress_Signal->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Apoptosis c_Jun->Apoptosis

Activation of the JNK pathway by vinca alkaloids leading to apoptosis.
NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation. Studies have shown that vinca alkaloids can activate the NF-κB pathway, and this activation appears to be important for mediating their apoptotic effects in some tumor cells.[11]

NFkB_Pathway Vinca_Alkaloids Vinca Alkaloids IKK_Complex IKK Complex Vinca_Alkaloids->IKK_Complex activates IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Transcription Gene Transcription (Pro-apoptotic genes) Nucleus->Gene_Transcription initiates Apoptosis Apoptosis Gene_Transcription->Apoptosis

Vinca alkaloid-induced activation of the NF-κB pathway promoting apoptosis.

Concluding Remarks

This guide provides a framework for understanding the comparative proteomic effects of vinca alkaloids on cancer cells. While direct proteomic data for this compound is currently lacking, the existing research on Vinblastine and Vincristine offers a solid foundation for hypothesis-driven research. Future proteomic studies directly comparing this compound with other vinca alkaloids are crucial to elucidate its unique mechanisms of action and to identify novel therapeutic targets and strategies for overcoming drug resistance. The detailed experimental protocols and pathway diagrams presented here serve as a resource for researchers embarking on such investigations.

References

Validating the role of Anhydrovinblastine as a key intermediate in vinblastine biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathway of the potent anti-cancer drug vinblastine is paramount for optimizing its production. This guide provides a comprehensive comparison of experimental evidence validating α-3',4'-anhydrovinblastine (AVLB) as the key intermediate in the dimerization of catharanthine and vindoline to form vinblastine.

Vinblastine, a dimeric terpenoid indole alkaloid (TIA), is a crucial chemotherapeutic agent used in the treatment of various cancers.[1][2] Its complex structure arises from the coupling of two monomeric precursors, catharanthine and vindoline, which are themselves products of a long and intricate biosynthetic pathway within the medicinal plant Catharanthus roseus (Madagascar periwinkle).[3][4][5] The dimerization of these precursors is a critical, rate-limiting step in the overall synthesis of vinblastine.[3]

Anhydrovinblastine: The Established Intermediate

Extensive research has solidified the role of this compound as the direct product of the enzymatic coupling of catharanthine and vindoline and the immediate precursor to vinblastine.[6][7][8] This pivotal step is catalyzed by a peroxidase, identified as CrPrx1, which is dependent on hydrogen peroxide.[3][9] The reaction proceeds through the formation of a reactive iminium intermediate from activated catharanthine, which then couples with vindoline.[3] This intermediate is subsequently reduced to form this compound.[3]

The conversion of this compound to vinblastine has been demonstrated in cell-free preparations of C. roseus, confirming its status as a direct precursor.[10] While the precise enzymatic steps for the final conversion of this compound to vinblastine and its oxidized derivative, vincristine, are still under investigation, the intermediacy of this compound is well-established.[9]

Alternative Hypotheses: A Lack of Evidence

A thorough review of the scientific literature reveals a notable absence of significant competing theories or alternative intermediates for the direct coupling of catharanthine and vindoline to produce vinblastine. The focus of recent research has been on elucidating the earlier stages of the biosynthetic pathway leading to catharanthine and vindoline, including the identification of previously "missing enzymes".[1][2][11][12] While the overall pathway is complex with numerous unstable intermediates,[4][13][14] the specific step of catharanthine and vindoline dimerization consistently points to this compound as the key intermediate.

The chemical synthesis of vinblastine and its analogues has also provided insights. For instance, modified biomimetic coupling methods using iron(III) salts to couple catharanthine and vindoline also proceed through an this compound intermediate, which is then oxidized to vinblastine.[7]

Quantitative Analysis of Vinblastine and its Precursors

The quantification of vinblastine, catharanthine, and vindoline in plant extracts and other biological samples is crucial for biosynthetic studies and production optimization. Various analytical techniques have been developed for this purpose, with capillary electrophoresis-mass spectrometry (CE-MS) and high-performance liquid chromatography (HPLC) being prominent methods.

AnalyteMethodLimit of Detection (LOD)Plant PartReference
VinblastineCE-MS0.8 µg/mLC. roseus[15][16]
CatharanthineCE-MS0.1 µg/mLC. roseus[15][16]
VindolineCE-MS0.1 µg/mLC. roseus[15][16]
VinblastineHPTLC-C. roseus leaves[17]
VincristineHPTLC-C. roseus leaves[17]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the peroxidase-catalyzed coupling of catharanthine and vindoline.

Materials:

  • Catharanthine

  • Vindoline

  • Horseradish peroxidase (or purified CrPrx1 from C. roseus)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 6.0-7.0)

  • Sodium borohydride (NaBH₄) for reduction of the iminium intermediate

  • Ethyl acetate for extraction

  • Analytical standards of this compound

Procedure:

  • Prepare a reaction mixture containing catharanthine and vindoline in phosphate buffer.

  • Initiate the reaction by adding horseradish peroxidase and a controlled amount of H₂O₂.

  • Allow the reaction to proceed at room temperature with gentle stirring.

  • After a defined period, quench the reaction.

  • Reduce the resulting iminium intermediate to this compound by adding NaBH₄.

  • Extract the product with ethyl acetate.

  • Analyze the organic extract by HPLC or LC-MS and compare the retention time and mass spectrum with an authentic standard of this compound.

Quantification of Vinblastine and Precursors by CE-MS

This method allows for the simultaneous determination of vinblastine, catharanthine, and vindoline.

Instrumentation:

  • Capillary electrophoresis system coupled to a mass spectrometer (CE-MS)

Materials:

  • Running buffer: 20 mM ammonium acetate and 1.5% acetic acid

  • Plant material (C. roseus leaves)

  • Methanol for extraction

  • Analytical standards of vinblastine, catharanthine, and vindoline

Procedure:

  • Extract the alkaloids from dried and powdered plant material using methanol.

  • Centrifuge the extract to remove solid debris.

  • Dilute the supernatant with the running buffer.

  • Inject the sample into the CE system.

  • Perform separation using the specified running buffer.

  • Detect and quantify the analytes using the mass spectrometer in positive-ion mode, monitoring the protonated molecular ions [M+H]⁺.

  • Construct calibration curves using analytical standards to determine the concentration of each analyte in the sample.

Visualizing the Biosynthetic Pathway

The following diagrams illustrate the key steps in the biosynthesis of vinblastine.

Vinblastine_Biosynthesis_Pathway cluster_precursors Monomeric Precursors cluster_coupling Enzymatic Coupling cluster_products Dimeric Alkaloids Catharanthine Catharanthine CrPrx1 CrPrx1 (Peroxidase) + H₂O₂ Catharanthine->CrPrx1 Vindoline Vindoline Vindoline->CrPrx1 Iminium_Intermediate CrPrx1->Iminium_Intermediate Oxidative Coupling Reductase Reductase This compound This compound Reductase->this compound Reduction Vinblastine Vinblastine This compound->Vinblastine Hydration/Oxidation Iminium_Intermediate->Reductase Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_synthesis In Vitro Validation Plant_Material C. roseus Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Analysis CE-MS or HPLC Analysis Filtration->Analysis Enzymatic_Reaction Enzymatic Coupling Reaction Filtration->Enzymatic_Reaction Quantification Quantification against Standards Analysis->Quantification Product_Identification Product Identification (LC-MS) Enzymatic_Reaction->Product_Identification

References

Anhydrovinblastine versus paclitaxel: a comparison of effects on microtubule dynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of anhydrovinblastine and paclitaxel on microtubule dynamics, supported by experimental data and detailed methodologies.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division.[1][2] This makes microtubules a prime target for anticancer drugs. This compound, a Vinca alkaloid, and paclitaxel, a taxane, are two potent chemotherapeutic agents that disrupt microtubule dynamics, albeit through opposing mechanisms.[1][3] this compound and its close relative vinblastine are microtubule-destabilizing agents that inhibit tubulin polymerization, while paclitaxel is a microtubule-stabilizing agent that promotes polymerization and prevents depolymerization.[3][4][5] This guide provides a detailed comparison of the effects of these two drugs on microtubule dynamics, cell cycle progression, and apoptosis, supported by quantitative data and experimental protocols.

Comparison of Effects on Microtubule Dynamics

This compound and paclitaxel exert contrary effects on the dynamic instability of microtubules. Dynamic instability is characterized by four key parameters: the rate of polymerization (growth), the rate of depolymerization (shortening), the frequency of transitions from growth to shortening (catastrophe), and the frequency of transitions from shortening to growth (rescue).

This compound and other Vinca alkaloids act by binding to tubulin, which inhibits the assembly of microtubules.[1][6] At low concentrations, vinblastine has been shown to suppress the dynamic instability of microtubules by decreasing both the growth and shortening rates and reducing the catastrophe frequency.[7] This leads to a "kinetic capping" of the microtubule ends.[7]

Paclitaxel , on the other hand, binds to the β-tubulin subunit within the microtubule polymer, stabilizing it and promoting tubulin assembly.[5] This stabilization leads to a suppression of microtubule dynamics, characterized by a significant reduction in the shortening rate and an increase in the rescue frequency.[8]

ParameterThis compound (inferred from Vinblastine data)PaclitaxelReference
Mechanism of Action Inhibits tubulin polymerizationPromotes tubulin polymerization and stabilizes microtubules[1][5][6]
Effect on Polymer Mass DecreasesIncreases[4][5]
Growth Rate SuppressedMildly reduced[7][8]
Shortening Rate SuppressedSignificantly reduced[7][8]
Catastrophe Frequency DecreasedNo significant change or decreased[7][9]
Rescue Frequency IncreasedIncreased[10]
Overall Dynamicity Potently decreasedSignificantly reduced[7][8]

Impact on Cell Cycle and Apoptosis

Both this compound and paclitaxel are potent inducers of cell cycle arrest and apoptosis, primarily by disrupting the formation and function of the mitotic spindle.

This compound , like other Vinca alkaloids, causes a block in the G2/M phase of the cell cycle by disrupting the microtubule network, which is essential for proper spindle formation.[11] This mitotic arrest ultimately triggers the apoptotic cascade.[11]

Paclitaxel also induces a potent G2/M arrest.[12] The hyper-stabilization of microtubules by paclitaxel leads to the formation of abnormal, non-functional mitotic spindles, activating the spindle assembly checkpoint and preventing cells from proceeding into anaphase.[3] Prolonged mitotic arrest triggers apoptosis.[3]

ParameterThis compound (inferred from Vinblastine data)PaclitaxelReference
Cell Cycle Arrest G2/M phaseG2/M phase[11][12]
IC50 for Cytotoxicity Varies by cell line (e.g., 2.8 - 67.7 nM for vinblastine)Varies by cell line (e.g., ~1.6 nM in HeLa)[5][13]
Apoptosis Induction YesYes[3][14]

Signaling Pathways in Drug-Induced Apoptosis

The apoptotic pathways triggered by this compound and paclitaxel, while both leading to programmed cell death, involve distinct signaling cascades.

This compound-induced apoptosis is thought to proceed primarily through the intrinsic (mitochondrial) pathway. Disruption of microtubule dynamics can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[14][15]

Paclitaxel-induced apoptosis involves a more complex network of signaling pathways. The stabilization of microtubules can activate several stress-activated protein kinase pathways, including the c-Jun N-terminal kinase (JNK) pathway.[3] Paclitaxel has also been shown to induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[3] Furthermore, the spindle assembly checkpoint activation by paclitaxel can lead to the activation of the anaphase-promoting complex/cyclosome (APC/C), a key regulator of mitotic progression, the inhibition of which contributes to apoptosis.

Anhydrovinblastine_Apoptosis_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to MT_Destabilization Microtubule Destabilization Tubulin->MT_Destabilization Inhibits polymerization Mitotic_Arrest Mitotic Arrest (G2/M) MT_Destabilization->Mitotic_Arrest Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Mcl-1) Mitotic_Arrest->Bcl2_Family Downregulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Paclitaxel_Apoptosis_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to MT_Stabilization Microtubule Stabilization Microtubules->MT_Stabilization Promotes polymerization Mitotic_Arrest Mitotic Arrest (G2/M) MT_Stabilization->Mitotic_Arrest JNK_Pathway JNK Pathway Mitotic_Arrest->JNK_Pathway Activates Bcl2_Phosphorylation Bcl-2 Phosphorylation (inactivation) Mitotic_Arrest->Bcl2_Phosphorylation Induces Spindle_Checkpoint Spindle Assembly Checkpoint Mitotic_Arrest->Spindle_Checkpoint Activates Caspase_Activation Caspase Activation JNK_Pathway->Caspase_Activation Bcl2_Phosphorylation->Caspase_Activation Spindle_Checkpoint->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound and Paclitaxel stock solutions

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice by combining General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

  • Add purified tubulin to the reaction mixture to a final concentration of 3 mg/mL.

  • Aliquot the tubulin solution into pre-chilled microplate wells.

  • Add this compound, paclitaxel, or vehicle control to the respective wells to achieve the desired final concentrations.

  • Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.

  • Analyze the data by plotting absorbance versus time. The initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) can be determined.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin_Mix Prepare Tubulin Reaction Mix on Ice Add_Drugs Add this compound, Paclitaxel, or Control Tubulin_Mix->Add_Drugs Incubate Incubate at 37°C in Spectrophotometer Add_Drugs->Incubate Measure_OD Measure Absorbance at 340 nm Incubate->Measure_OD Plot_Data Plot Absorbance vs. Time Measure_OD->Plot_Data Determine_Params Determine Vmax and Amax Plot_Data->Determine_Params

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after drug treatment.

Materials:

  • Cancer cell line of choice

  • Cell culture medium and supplements

  • This compound and Paclitaxel stock solutions

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound, paclitaxel, or vehicle control for a predetermined time (e.g., 24 hours).

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells Treat_Cells Treat with Drugs or Control Seed_Cells->Treat_Cells Harvest_Cells Harvest and Fix Cells Treat_Cells->Harvest_Cells Stain_DNA Stain with Propidium Iodide Harvest_Cells->Stain_DNA Flow_Cytometry Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Quantify_Phases Quantify Cell Cycle Phases Flow_Cytometry->Quantify_Phases

Conclusion

This compound and paclitaxel, despite both targeting microtubules, exhibit fundamentally different mechanisms of action that lead to distinct effects on microtubule dynamics. This compound acts as a microtubule destabilizer, inhibiting tubulin polymerization, while paclitaxel is a potent stabilizer, promoting polymerization and suppressing depolymerization. Both drugs effectively induce G2/M cell cycle arrest and apoptosis, making them valuable tools in cancer chemotherapy. The choice between these agents and the development of novel microtubule-targeting drugs can be guided by a thorough understanding of their differential effects on microtubule dynamics and the specific signaling pathways they modulate. The experimental protocols provided in this guide offer a framework for the direct comparison of these and other microtubule-targeting agents in a research setting.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Anhydrovinblastine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Anhydrovinblastine, a monoterpenoid indole alkaloid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of exposure and prevent environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, in line with regulatory guidelines for hazardous drug waste.

This compound is classified as a hazardous drug and must be managed as hazardous waste from the point of generation through to its final disposal.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] Regulations from bodies such as the Environmental Protection Agency (EPA) and guidelines from the National Institute for Occupational Safety and Health (NIOSH) dictate the stringent requirements for its disposal. The primary and recommended method for the final disposal of this compound and associated contaminated materials is incineration by a licensed hazardous waste management company.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, two pairs of chemotherapy-tested gloves, a disposable gown, respiratory protection, and eye protection. All handling of this compound waste should be performed in a designated area, such as a biological safety cabinet or a ventilated enclosure, to minimize the risk of aerosolization and exposure.

Waste Segregation and Containment

Proper segregation of this compound waste is crucial for safe and compliant disposal. Waste should be categorized as either "bulk" or "trace" hazardous drug waste.

Waste CategoryDescriptionContainer TypeDisposal Path
Bulk Hazardous Drug Waste Unused or expired this compound, partially used vials, grossly contaminated PPE, and materials used to clean up spills.Black, leak-proof, and clearly labeled "Hazardous Drug Waste for Incineration"Licensed Hazardous Waste Contractor for Incineration
Trace Hazardous Drug Waste "RCRA empty" containers (containing less than 3% of the original volume by weight), and minimally contaminated items like gloves, gowns, and disposable labware used in routine handling.[2][3][8]Yellow, puncture-resistant, and clearly labeled "Trace Chemotherapy Waste for Incineration"Licensed Hazardous Waste Contractor for Incineration

Step-by-Step Disposal Procedures

  • Initial Containment at Point of Generation:

    • Immediately place all items that have come into contact with this compound into the appropriate waste container (black for bulk, yellow for trace).

    • For liquid waste, solidify it with an appropriate absorbent material before placing it in the bulk waste container.

    • Sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.

  • Container Management:

    • Never overfill waste containers. Seal them when they are three-quarters full to prevent spills and facilitate safe handling.

    • Ensure all containers are securely closed and the exterior is decontaminated before removal from the immediate work area.

    • Label all containers with the contents ("this compound Waste"), the hazard symbol, and the date of accumulation.

  • Storage Pending Disposal:

    • Store sealed waste containers in a designated, secure area with limited access. This area should be well-ventilated and away from general laboratory traffic.

    • Follow institutional guidelines for the maximum allowable storage time for hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste management company.

    • Ensure all shipping and transportation regulations are met, including proper manifesting of the waste.

    • The designated disposal method for this compound waste is high-temperature incineration to ensure complete destruction of the cytotoxic compound.

Chemical Inactivation (for Spills and Decontamination)

Experimental Workflow for this compound Disposal

cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Handling & Storage cluster_3 Final Disposal Generate_Waste This compound Waste Generated (Bulk or Trace) Segregate Segregate Waste at Point of Generation Generate_Waste->Segregate Bulk_Container Bulk Waste Container (Black) Segregate->Bulk_Container Bulk Waste Trace_Container Trace Waste Container (Yellow) Segregate->Trace_Container Trace Waste Seal_Label Seal & Label Containers (When 3/4 Full) Bulk_Container->Seal_Label Trace_Container->Seal_Label Store Store in Secure Designated Area Seal_Label->Store Transport Transport by Licensed Contractor Store->Transport Incinerate High-Temperature Incineration Transport->Incinerate

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations to ensure full compliance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.